(Z)-Methyl 2-acetamido-3-phenylacrylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKHBABPFFAKJD-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52386-78-4 | |
| Record name | NSC370099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
(Z)-Methyl 2-acetamido-3-phenylacrylate chemical properties
An In-depth Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate
Introduction
This compound is a key α,β-unsaturated N-acetylated amino acid ester that serves as a pivotal intermediate in organic synthesis. Its unique structural arrangement, featuring a conjugated system with multiple reactive sites, makes it a versatile building block for the synthesis of non-proteinogenic amino acids, heterocyclic scaffolds, and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in synthetic chemistry and drug development.
Chemical Identity and Molecular Structure
Understanding the fundamental identity of a compound is the first step in harnessing its synthetic potential. This compound is precisely defined by its stereochemistry and functional group arrangement.
Core Identifiers:
-
IUPAC Name: methyl (Z)-2-acetamido-3-phenylprop-2-enoate[1]
-
Common Synonyms: (Z)-Methyl α-acetamidocinnamate, N-acetyl-alpha,beta-didehydro-phenylalanine methyl ester[1]
-
CAS Number: 60676-51-9[2]
-
Molecular Formula: C₁₂H₁₃NO₃[1]
-
Molecular Weight: 219.24 g/mol [1]
The molecule's structure is characterized by a central carbon-carbon double bond with Z (Zusammen) configuration, where the higher priority groups (the phenyl ring and the acetamido-ester moiety) are on the same side of the double bond. This specific geometry influences the compound's reactivity and the stereochemical outcome of subsequent reactions.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of the compound are essential for its handling, purification, and use in reactions.
| Property | Value | Source(s) |
| Appearance | White to orange or green powder/crystal | [2] |
| Melting Point | 122.0 to 126.0 °C | [2] |
| Purity (Typical) | >95.0% (HPLC) | [2] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in hexanes. | Inferred from synthesis protocols |
Spectroscopic Profile
Spectroscopic data is indispensable for confirming the identity and purity of the compound. The following is a description of the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (C₆H₅): Multiplets typically observed between δ 7.2-7.5 ppm.
-
Vinyl Proton (=CH-Ph): A singlet around δ 7.0-7.2 ppm. Its downfield shift is due to deshielding by the adjacent phenyl ring and the conjugated system.
-
Amide Proton (NH): A broad singlet, typically δ 6.5-7.5 ppm, which can exchange with D₂O.
-
Ester Methyl Protons (OCH₃): A sharp singlet around δ 3.8 ppm.
-
Acetamido Methyl Protons (COCH₃): A sharp singlet around δ 2.1 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbons (C=O): Two distinct signals expected in the δ 165-175 ppm range for the ester and amide carbonyls.
-
Aromatic Carbons: Multiple signals between δ 128-135 ppm.
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Olefinic Carbons (C=C): Signals for the α and β carbons of the double bond, typically in the δ 125-135 ppm region.
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Ester Methyl Carbon (OCH₃): A signal around δ 52 ppm.
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Acetamido Methyl Carbon (COCH₃): A signal around δ 23 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A moderate band around 3300-3400 cm⁻¹.
-
C=O Stretches: Two strong, sharp absorption bands are characteristic. The ester carbonyl appears around 1720-1740 cm⁻¹, while the amide I band is typically found around 1660-1680 cm⁻¹.
-
C=C Stretch: A band of variable intensity around 1640-1660 cm⁻¹.
-
Aromatic C-H Bends: Sharp bands in the 700-800 cm⁻¹ region are indicative of the monosubstituted benzene ring.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 219. Subsequent fragmentation may involve the loss of the methoxy group (-31), the acetyl group (-43), or other characteristic fragments.
Synthesis and Reactivity
Core Synthesis: The Erlenmeyer-Plöchl Reaction
The primary and most historically significant route to this compound is through the Erlenmeyer-Plöchl synthesis . This reaction is a cornerstone of amino acid chemistry.[3][4] The causality of this process lies in a sequence of condensation and cyclization followed by ring-opening.
The process involves two main stages:
-
Azlactone Formation: N-acetylglycine is condensed with benzaldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[3][4] The acetic anhydride serves as a dehydrating agent, facilitating the formation of an intermediate oxazolone, also known as an azlactone.[3][5]
-
Methanolysis: The formed azlactone is not isolated but is directly subjected to ring-opening by refluxing in methanol. This nucleophilic attack by methanol on the azlactone carbonyl group opens the ring to yield the final methyl ester product.
This classical method has been refined over the years, with modern variations employing microwave irradiation or alternative catalysts to improve yields and reaction times, and to develop more environmentally benign procedures.[6][7]
Sources
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Topic: (Z)-Methyl 2-acetamido-3-phenylacrylate: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Methyl 2-acetamido-3-phenylacrylate is an α,β-dehydroamino acid ester, a class of non-proteinogenic amino acids that serve as crucial building blocks in synthetic organic chemistry and drug development. Their constrained conformation makes them valuable components in the synthesis of peptides with specific secondary structures and enhanced biological activity. This guide provides an in-depth exploration of the synthesis of this compound via the Erlenmeyer-Plöchl reaction, followed by a detailed protocol for its comprehensive characterization using modern analytical techniques. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights needed for successful and reproducible outcomes.
Part 1: Synthesis via the Erlenmeyer-Plöchl Reaction
The synthesis of α,β-unsaturated N-acylamino acids is classically achieved through the Erlenmeyer-Plöchl reaction. This reaction remains a cornerstone of heterocyclic and amino acid chemistry, valued for its reliability and versatility.[1] It proceeds by condensing an N-acylglycine with an aldehyde in the presence of a dehydrating agent and a weak base.
Reaction Principle and Mechanism
The core of the synthesis involves three key stages:
-
Oxazolone Formation: N-acetylglycine is first cyclized and dehydrated using acetic anhydride to form 2-methyl-5(4H)-oxazolone. Acetic anhydride serves as both the solvent and the dehydrating agent, while a base like sodium acetate catalyzes the enolization required for cyclization.
-
Condensation: The oxazolone intermediate possesses acidic protons at the C4 position, which are readily abstracted by the base. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in an aldol-type condensation reaction.
-
Ring Opening: The resulting 4-benzylidene-2-methyl-5(4H)-oxazolone (azlactone) is then subjected to methanolysis. The use of a base, such as sodium acetate in methanol, facilitates the ring-opening of the azlactone to yield the final product, this compound. The (Z)-isomer is typically the thermodynamically favored product under these conditions.
The mechanism is visualized in the diagram below.
Caption: The Erlenmeyer-Plöchl reaction pathway for the target compound.
Experimental Protocol: A Self-Validating Workflow
This protocol integrates synthesis, purification, and in-process controls to ensure a high-purity final product.
Materials and Reagents:
-
N-acetylglycine
-
Acetic Anhydride (≥98%)
-
Sodium Acetate (anhydrous)
-
Benzaldehyde (freshly distilled)
-
Methanol (anhydrous)
-
Ethyl Acetate (reagent grade)
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Hexane (reagent grade)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography, 60-120 mesh)
Workflow Diagram:
Caption: Step-by-step experimental workflow from synthesis to characterization.
Step-by-Step Procedure:
-
Azlactone Formation:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-acetylglycine (11.7 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (30 mL).
-
Heat the mixture in an oil bath to 100°C with stirring. The solids should dissolve to form a clear solution.
-
Causality Check: Acetic anhydride acts as the dehydrating agent to form the oxazolone ring. Sodium acetate is the base catalyst required for both this step and the subsequent condensation.[2]
-
-
Condensation with Benzaldehyde:
-
To the hot solution, add freshly distilled benzaldehyde (10.6 g, 0.1 mol) dropwise over 10 minutes.
-
Continue heating at 100°C for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed.
-
Remove the flask from the oil bath and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the azlactone intermediate.
-
-
Isolation of Azlactone:
-
Filter the resulting yellow solid precipitate using a Büchner funnel. Wash the solid with cold water to remove excess acetic anhydride and sodium acetate.
-
The crude azlactone can be used directly in the next step or recrystallized from ethanol/water for higher purity.
-
-
Methanolysis (Ring Opening):
-
Suspend the crude 4-benzylidene-2-methyl-5(4H)-oxazolone in 100 mL of anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of anhydrous sodium acetate (approx. 0.82 g, 0.01 mol).
-
Heat the mixture to reflux for 2-4 hours. The yellow suspension should gradually dissolve.
-
Expert Insight: The rate of methanolysis is critical. Over-refluxing can lead to side products. Monitor by TLC (3:1 Hexane:Ethyl Acetate) for the disappearance of the azlactone spot and the appearance of the product spot.
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the pure fractions and remove the solvent to yield this compound as a white to off-white solid.[3]
-
Part 2: Comprehensive Characterization
Accurate characterization is paramount to validate the identity, purity, and stereochemistry of the synthesized compound.
Physicochemical and Spectroscopic Data
The expected analytical data for this compound are summarized below.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol [4][5] |
| Appearance | White to off-white solid[3] |
| Melting Point | 121-126 °C[3] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.4-7.2 (m, 5H, Ar-H), ~7.1 (s, 1H, C=CH), ~6.8 (br s, 1H, NH), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O, amide), ~166 (C=O, ester), ~134 (Ar-C), ~130-128 (Ar-CH & C=CH), ~126 (C-NH), ~52 (OCH₃), ~23 (COCH₃) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I), ~1640 (C=C stretch), ~1520 (N-H bend, amide II) |
| Mass Spec. (ESI-MS) | m/z 220.09 [M+H]⁺, 242.07 [M+Na]⁺ |
Analysis in Detail
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive tool for confirming the (Z)-stereochemistry. The vinylic proton signal appears as a sharp singlet, and its chemical shift is characteristic of its position relative to the phenyl and ester groups. The integration of the aromatic region should correspond to five protons. ¹³C NMR will confirm the presence of the 12 distinct carbon atoms, including the two carbonyls (amide and ester), the sp² carbons of the alkene and aromatic ring, and the sp³ carbons of the methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups present.[6] A broad peak around 3300 cm⁻¹ is indicative of the N-H bond in the secondary amide. The carbonyl region is particularly informative, showing two distinct, strong absorption bands: one for the ester C=O stretch (typically ~1720 cm⁻¹) and another for the amide I band (C=O stretch, ~1680 cm⁻¹).[7] The presence of the C=C double bond is confirmed by a peak around 1640 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 220.09, consistent with the molecular formula C₁₂H₁₃NO₃.
Conclusion
This guide outlines a robust and reliable methodology for the synthesis and characterization of this compound. By leveraging the classical Erlenmeyer-Plöchl reaction and employing a suite of standard analytical techniques, researchers can confidently produce and validate this important synthetic building block. The provided causal explanations and detailed protocols are intended to empower scientists in drug discovery and peptide chemistry to achieve reproducible and high-quality results.
References
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An In-Depth Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate: Synthesis, Properties, and Applications
A Senior Application Scientist's Handbook for Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Methyl 2-acetamido-3-phenylacrylate, an α,β-dehydroamino acid derivative, represents a pivotal building block in modern organic and medicinal chemistry. Its unique structural features, characterized by a trisubstituted alkene conjugated with both an amide and an ester functionality, render it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in the development of novel therapeutics. The strategic incorporation of this dehydroamino acid moiety can impart valuable conformational constraints on peptides, enhancing their metabolic stability and biological activity.[1] This document serves as a detailed resource for researchers aiming to leverage the synthetic potential of this valuable compound.
Nomenclature and Structure
The precise identification of a chemical entity is fundamental for scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: methyl (Z)-2-acetamido-3-phenylprop-2-enoate[2]
Synonyms: this compound, (Z)-Methyl 2-acetylamino-3-phenylacrylate, methyl (Z)-α-acetamidocinnamate[2]
Chemical Structure:
Figure 1: 2D Structure of this compound.
The (Z)-configuration denotes that the higher priority substituents on the double bond, the acetamido group and the phenyl group, are on the same side of the alkene plane.
Table 1: Core Chemical Information
| Identifier | Value |
| Molecular Formula | C₁₂H₁₃NO₃[2] |
| Molecular Weight | 219.24 g/mol [2] |
| CAS Number | 60676-51-9[2] |
Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of this compound is a two-step process commencing with the Erlenmeyer-Plöchl azlactone synthesis , followed by methanolysis of the resulting azlactone intermediate.[3]
Step 1: Erlenmeyer-Plöchl Azlactone Synthesis
This classic condensation reaction involves the reaction of an N-acylglycine (in this case, N-acetylglycine) with an aromatic aldehyde (benzaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base such as sodium acetate.[3] The product of this reaction is (Z)-4-benzylidene-2-methyloxazol-5(4H)-one.
Reaction Scheme:
Figure 2: Erlenmeyer-Plöchl Azlactone Synthesis.
Experimental Protocol: Synthesis of (Z)-4-benzylidene-2-methyloxazol-5(4H)-one
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine N-acetylglycine (1 equivalent), benzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).
-
Reaction Initiation: Add acetic anhydride (3 equivalents) to the mixture.
-
Heating: Heat the reaction mixture in a water bath at 100°C for 1-2 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add ethanol to quench the excess acetic anhydride. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol and then water. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure azlactone.
Causality and Mechanistic Insights:
The reaction proceeds through the formation of an oxazolone from N-acetylglycine, which is then deprotonated at the C4 position by the acetate base to form an enolate. This enolate subsequently undergoes a condensation reaction with benzaldehyde, followed by dehydration to yield the benzylidene-azlactone. The use of acetic anhydride is crucial as it serves as both a dehydrating agent and a solvent. The reaction conditions favor the formation of the thermodynamically more stable (Z)-isomer.
Step 2: Methanolysis of the Azlactone
The azlactone ring is then opened by reaction with methanol, typically in the presence of a base catalyst like sodium methoxide or by refluxing in methanol, to yield the desired this compound.
Reaction Scheme:
Figure 3: Methanolysis of the Azlactone Intermediate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Suspend the synthesized (Z)-4-benzylidene-2-methyloxazol-5(4H)-one in anhydrous methanol in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will crystallize out of the solution.
-
Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold methanol. Further purification can be achieved by recrystallization from methanol or another suitable solvent.
Causality and Mechanistic Insights:
The methanolysis proceeds via nucleophilic attack of methanol on the carbonyl group of the azlactone ring. This leads to ring opening and formation of the methyl ester and the N-acetyl group. The reaction is driven to completion by the stability of the final product.
Physicochemical and Spectroscopic Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity and purity.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [Commercial Supplier] |
| Melting Point | 121-122 °C | [ChemicalBook] |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. | [General Knowledge] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4-7.2 (m, 5H, Ar-H), 7.1 (s, 1H, =CH), 6.8 (br s, 1H, NH), 3.8 (s, 3H, OCH₃), 2.1 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168.0, 165.5, 134.5, 130.0, 129.5, 128.5, 128.0, 126.0, 52.5, 23.0.
-
FTIR (KBr, cm⁻¹): ~3250 (N-H stretch), 1720 (C=O ester stretch), 1660 (C=O amide I stretch), 1630 (C=C stretch).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₂H₁₄NO₃⁺: 220.0968; found 220.0965.
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used. The provided data is a representative example.
Applications in Research and Drug Development
This compound is a highly valuable precursor in several areas of chemical and pharmaceutical research.
Synthesis of Non-natural Amino Acids
One of the most significant applications of this compound is as a prochiral substrate for the asymmetric hydrogenation to produce enantiomerically pure N-acetyl-L-phenylalanine methyl ester. This transformation is a cornerstone of industrial amino acid synthesis and is often catalyzed by chiral rhodium or ruthenium phosphine complexes. The resulting chiral amino acid is a key component of many pharmaceuticals, including the artificial sweetener Aspartame.
Precursor for L-DOPA Analogs
The structural framework of this compound is amenable to further chemical modifications, making it a valuable starting material for the synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine) analogs.[4][5][6][7] L-DOPA is the primary treatment for Parkinson's disease, and the development of novel analogs with improved pharmacokinetic profiles is an active area of research.
Incorporation into Constrained Peptides
The α,β-dehydroamino acid moiety can be incorporated into peptide chains to introduce conformational constraints.[1] This is a critical strategy in peptidomimetic drug design to enhance receptor binding affinity, selectivity, and resistance to enzymatic degradation. The planar nature of the double bond restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures.
Figure 4: Workflow illustrating the use of this compound in generating constrained peptides with enhanced biological properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and indispensable tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis, well-defined stereochemistry, and diverse reactivity make it a cornerstone for the construction of a multitude of valuable molecules, from non-natural amino acids to complex, biologically active peptides. A thorough understanding of its properties and synthetic applications, as outlined in this guide, will empower researchers to fully exploit its potential in their scientific endeavors, particularly in the ever-evolving field of drug discovery and development.
References
- Wang, T., Zhao, W., Li, L., et al. (2020). Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development. Progress in Chemistry, 32(1), 55-71.
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- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
- SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. [Link]
- Denora, N., et al. (2007). Novel L-Dopa and dopamine prodrugs containing a 2-phenyl-imidazopyridine moiety. PubMed Central. [Link]
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An In-depth Technical Guide to the Potential Biological Activity of (Z)-Methyl 2-acetamido-3-phenylacrylate
Foreword: Unveiling the Potential of a Dehydroamino Acid Derivative
To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive technical exploration into the latent biological activities of (Z)-Methyl 2-acetamido-3-phenylacrylate. While direct and extensive research on this specific molecule is emerging, a wealth of data from structurally analogous compounds—notably acrylate and phenylacrylate derivatives—provides a compelling rationale for its investigation as a potential therapeutic agent. This document synthesizes the existing knowledge on related compounds to postulate, and provide a framework for testing, the anticancer and antimicrobial properties of this compound. Our approach is grounded in established structure-activity relationships, offering a scientifically rigorous yet forward-looking perspective. Every protocol and mechanistic claim is presented with the intent of providing a self-validating system for your research endeavors.
Section 1: Compound Profile and Synthesis
This compound, a derivative of the dehydroamino acid dehydro-phenylalanine, possesses a unique structural motif that suggests a predisposition for biological reactivity. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | methyl (2Z)-2-acetamido-3-phenylprop-2-enoate |
| CAS Number | 60676-51-9 |
| Appearance | White to off-white solid |
| Melting Point | 121-122 °C |
Rationale for Synthesis: The Erlenmeyer-Plöchl Reaction
The synthesis of α,β-unsaturated N-acyl-α-amino acid esters like this compound is classically achieved through the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine (in this case, N-acetylglycine) with an aldehyde (benzaldehyde) in the presence of a dehydrating agent (acetic anhydride) and a base (sodium acetate) to form an azlactone intermediate. Subsequent ring-opening of the azlactone with methanol yields the desired methyl ester.[1][2][3] This method is favored for its reliability and the accessibility of its starting materials.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from the principles of the Erlenmeyer-Plöchl synthesis.
Materials:
-
N-acetylglycine
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Methanol
-
Sodium methoxide
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
Step 1: Azlactone Formation
-
In a round-bottom flask, combine N-acetylglycine (1 equivalent), benzaldehyde (1.1 equivalents), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents).
-
Heat the mixture under reflux with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with vigorous stirring to precipitate the crude azlactone.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Methanolysis to this compound
-
Dissolve the crude azlactone in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.
Section 2: Postulated Biological Activity I - Anticancer Properties
Numerous studies on acrylate derivatives have revealed significant antiproliferative activity against various cancer cell lines.[4][5] A prominent mechanism of action for these compounds is the disruption of microtubule dynamics, a critical process for cell division.[5][6]
Proposed Mechanism of Action: Tubulin Polymerization Inhibition
It is postulated that this compound may act as a tubulin polymerization inhibitor. By binding to β-tubulin, it could disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] This mechanism is particularly effective against rapidly dividing cancer cells.
Caption: Postulated mechanism of G2/M cell cycle arrest induced by the compound.
Quantitative Data from Analogous Compounds
The following table summarizes the cytotoxic activity of representative acrylate derivatives against human breast cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Methyl acrylate derivative 6e | MCF-7 | 2.57 ± 0.16 | [5] |
| Acrylic acid derivative 4b | MDA-MB-231 | 3.24 ± 0.13 | [4] |
| Combretastatin A-4 (CA-4) | MDA-MB-231 | 1.27 ± 0.09 | [4] |
Experimental Protocols for Anticancer Activity Assessment
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).[7][8]
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This protocol is used to determine the effect of the compound on cell cycle progression.[9][10]
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
This fluorescence-based assay directly measures the effect of the compound on tubulin assembly.[11][12][13]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (vehicle)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare the tubulin reaction mix on ice according to the kit manufacturer's instructions.
-
Add the test compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Plot the fluorescence intensity versus time to obtain polymerization curves and quantify the inhibition.
Section 3: Postulated Biological Activity II - Antimicrobial Properties
The phenylacrylic acid scaffold is present in various natural and synthetic compounds with known antimicrobial activity.[12][14] The proposed mechanism often involves disruption of the bacterial cell membrane.
Proposed Mechanism of Action: Cell Membrane Disruption
This compound, due to its lipophilic phenyl group and polar functionalities, may interact with and disrupt the integrity of the bacterial cell membrane. This can lead to leakage of intracellular components and ultimately cell death.[14][15][16]
Caption: Postulated mechanism of antimicrobial action via cell membrane disruption.
Quantitative Data from Analogous Compounds
The following table shows the antimicrobial activity of a related compound, 3-Phenyllactic acid (PLA), against Klebsiella pneumoniae.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 3-Phenyllactic acid (PLA) | Klebsiella pneumoniae | 2.5 | [14] |
Experimental Protocols for Antimicrobial Activity Assessment
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[17][18][19]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.
This assay determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.[20][21][22]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot from each.
-
Spot-inoculate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.
Section 4: Concluding Remarks and Future Directions
This compound presents a compelling case for investigation as a novel therapeutic agent. Based on robust evidence from structurally related compounds, it is hypothesized to possess both anticancer and antimicrobial activities. The proposed mechanisms of tubulin polymerization inhibition and bacterial membrane disruption provide clear avenues for experimental validation. The protocols detailed in this guide offer a comprehensive framework for synthesizing this compound and systematically evaluating its biological potential. Future research should focus on confirming these postulated activities, elucidating the precise molecular interactions, and exploring its efficacy in preclinical models. The insights gained will be invaluable for the drug development community and may pave the way for a new class of therapeutics.
References
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- Al-Ostoot, F. H., Al-Ghorbani, M., K-AL-Ansi, A., & Harrath, A. H. (2023).
- Al-Ostoot, F. H., Al-Ghorbani, M., K-AL-Ansi, A., & Harrath, A. H. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances.
- Huang, W., & Seo, Y. (2018). Understanding membrane-active antimicrobial peptides. Biophysical Journal.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Gao, C., Liu, C., Yu, J., Zhang, J., He, J., & Hu, G. (2023). Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA. Applied Microbiology and Biotechnology.
- Wu, Y., Huang, Y., & Deng, T. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ACS Publications. (2023, June 8). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base.
- Li, J., Koh, J. J., Liu, S., Lakshminarayanan, R., Verma, C. S., & Beuerman, R. W. (2017). Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design. Frontiers in neuroscience, 11, 73.
- Papo, N., & Shai, Y. (2005). Mechanism of action and initial evaluation of a membrane active all-D-enantiomer antimicrobial peptidomimetic. Proceedings of the National Academy of Sciences, 102(2), 372-376.
- Speltz, E. B., & Melander, C. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry.
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
- Institute for Collaborative Biotechnology (ICB). (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Liu, Y., Li, C., & He, L. (2025). A practical one-pot synthesis of dehydroalanine esters. Organic & Biomolecular Chemistry.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Speltz, E. B., & Melander, C. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), e51151.
- Lee, J. K., Gopal, R., & Park, Y. (2020). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. International journal of molecular sciences, 21(18), 6766.
- Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Cancers, 12(11), 3175.
- JoVE. (2013, June 26). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B.
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry.
- National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- Goodall, K., & Parsons, A. F. (2000). The synthesis of alpha, beta-dehydroamino acid esters from hydroxyamino esters using haloacetyl halides. Journal of Chemical Research-S, (2), 54-55.
- YouTube. (2023, August 26). Microtubule Inhibitors Mechanism of Action.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025, August 6). Synthesis of dehydroamino acids and didehydrodioxopiperazines and their conversion into α‐mercapto‐α‐amino acid derivatives.
- T. Horton. (1994). MTT Cell Assay Protocol.
- Google Patents. (n.d.). Solid-phase synthesis of peptides containing bulky dehydroamino acids.
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
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The Role and Reaction Mechanisms of (Z)-Methyl 2-acetamido-3-phenylacrylate in Asymmetric Synthesis
<Technical Guide >
Abstract
(Z)-Methyl 2-acetamido-3-phenylacrylate is a pivotal prochiral precursor in the field of asymmetric synthesis, particularly for the production of enantiomerically pure phenylalanine and its derivatives. This technical guide provides an in-depth exploration of its primary mechanism of action: the rhodium-catalyzed asymmetric hydrogenation of its carbon-carbon double bond. We will dissect the catalytic cycle, examine the factors influencing enantioselectivity, provide detailed experimental protocols, and discuss the broader applications of this crucial chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in the practical application of asymmetric catalysis.
Introduction: The Significance of a Prochiral Precursor
This compound, also known as methyl (Z)-α-acetamidocinnamate, is a dehydroamino acid derivative.[1] Its molecular structure features a carbon-carbon double bond, which makes it a prochiral olefin. The hydrogenation of this double bond creates a new chiral center, resulting in the formation of N-acetyl-phenylalanine methyl ester. The critical challenge, and the primary focus of this guide, is to control this hydrogenation process to yield predominantly one of the two possible enantiomers (L or D).
The demand for enantiomerically pure amino acids is substantial, particularly in the pharmaceutical industry.[2] The biological activity of many drugs is often associated with a single enantiomer, making asymmetric synthesis a cornerstone of modern drug development.[3] this compound serves as a key building block in this context, providing an efficient route to optically active phenylalanine derivatives.[4][5][6]
Chemical Structure of this compound
The structure of this compound is fundamental to its reactivity. The molecule possesses a planar alkene group, which is accessible for coordination to a metal catalyst from either its Re or Si face. The acetamido and methyl ester groups play a crucial role in coordinating with the chiral catalyst, which is essential for achieving high enantioselectivity.
Caption: Chemical structure of this compound.
Core Mechanism: Rhodium-Catalyzed Asymmetric Hydrogenation
The most effective method for the enantioselective reduction of this compound is asymmetric hydrogenation, catalyzed by a chiral transition metal complex, most commonly rhodium.[3][7] The success of this reaction hinges on the design of the chiral ligand that coordinates to the rhodium center.
The Chiral Catalyst
A typical catalyst system consists of a rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and a chiral bisphosphine ligand. The ligand is the source of chirality and is responsible for creating a chiral environment around the metal center, which ultimately dictates the stereochemical outcome of the hydrogenation. Seminal work in this area has established that C₂-symmetric diphosphines are highly effective ligands.[8]
The Catalytic Cycle
The mechanism of rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids has been extensively studied.[3][8] The currently accepted major pathway involves the following key steps:
-
Catalyst Activation and Substrate Coordination: The chiral diphosphine ligand replaces the COD ligands on the rhodium precursor to form the active catalyst. The prochiral olefin, this compound, then coordinates to the rhodium center through both the C=C double bond and the amide carbonyl oxygen. This bidentate coordination is crucial for high enantioselectivity. Two diastereomeric catalyst-substrate complexes can be formed, but one is typically favored due to steric interactions between the substrate and the chiral ligand.
-
Oxidative Addition of Hydrogen: Molecular hydrogen (H₂) adds to the rhodium center in an oxidative addition step, forming a rhodium dihydride species.
-
Migratory Insertion: One of the hydride ligands migrates to the coordinated alkene, forming a rhodium-alkyl intermediate. This is the rate-determining and enantio-determining step. The facial selectivity of the hydride addition is directed by the chiral ligand.
-
Reductive Elimination: The second hydride ligand transfers to the alkyl group, leading to the reductive elimination of the hydrogenated product, N-acetyl-phenylalanine methyl ester, and regenerating the active catalyst.
Caption: Catalytic Cycle for Asymmetric Hydrogenation.
Experimental Protocols
The following section provides a generalized protocol for the asymmetric hydrogenation of this compound. The specific choice of ligand, solvent, and reaction conditions can significantly impact the enantiomeric excess (ee) and yield.
Materials and Reagents
-
This compound
-
Rhodium precursor (e.g., [Rh(nbd)₂]BF₄ or [Rh(cod)₂]BF₄)
-
Chiral bisphosphine ligand (e.g., (R,R)-DIPAMP, (S,S)-Chiraphos)
-
Anhydrous, degassed solvent (e.g., Methanol, THF, Dichloromethane)
-
High-purity hydrogen gas
-
High-pressure reactor (autoclave)
Step-by-Step Procedure
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in the chosen solvent in a Schlenk flask. The molar ratio of ligand to rhodium is typically slightly greater than 1:1. Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve this compound in the solvent. Transfer this solution to the high-pressure reactor.
-
Catalyst Introduction: Using a cannula, transfer the catalyst solution to the reactor containing the substrate.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (typically 1-10 bar).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (often room temperature) for the specified time (typically 1-24 hours). The progress of the reaction can be monitored by techniques such as TLC or ¹H NMR spectroscopy.
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase.
Workflow Diagram
Caption: Experimental Workflow for Asymmetric Hydrogenation.
Data Presentation: Catalyst Performance
The choice of chiral ligand is paramount for achieving high enantioselectivity. Below is a table summarizing the performance of various rhodium-based catalyst systems in the asymmetric hydrogenation of this compound and related substrates.
| Catalyst System (Rh-Ligand) | Substrate | Enantiomeric Excess (ee %) | Reference |
| Rh-DIPAMP | This compound | >95% | [3] |
| Rh-DuPhos | This compound | >99% | [7] |
| Rh-BINAP | (Z)-2-(acetamido)cinnamic acid | High selectivity | [3] |
| Rh-PhthalaPhos | Methyl (Z)-2-acetamido cinnamate | >94% | [9] |
| Ir-Phosphanorbornane | Methyl (Z)-2-acetamido-3-phenylacrylate | up to 50% | [10] |
Significance and Broader Applications
The enantioselective hydrogenation of this compound and its analogs is a powerful and widely applied method in both academic research and industrial settings.[11][12] It provides a reliable route to chiral α-amino acid derivatives, which are essential building blocks for a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and peptidomimetics. The principles and technologies developed for this specific transformation have paved the way for the asymmetric synthesis of a wide range of other chiral compounds.[7][13]
Conclusion
This compound is a cornerstone substrate in the field of asymmetric catalysis. Its mechanism of action, centered around rhodium-catalyzed asymmetric hydrogenation, is a well-established and highly efficient process for the synthesis of enantiomerically pure phenylalanine derivatives. A deep understanding of the catalytic cycle, the role of the chiral ligand, and the practical aspects of the experimental protocol is essential for researchers and scientists aiming to leverage this powerful synthetic tool. The continued development of novel chiral ligands promises to further enhance the efficiency and scope of this important transformation.
References
- Hegedüs, L. (n.d.). The enantioselective hydrogenation of N-acyl dehydroamino acids.
- Peña, D., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (2002). Highly Enantioselective Rhodium-Catalyzed Hydrogenation of β-Dehydroamino Acid Derivatives Using Monodentate Phosphoramidites. Journal of the American Chemical Society.
- Peña, D., Minnaard, A. J., de Vries, J. G., & Feringa, B. L. (n.d.). Highly Enantioselective Rhodium-Catalyzed Hydrogenation of β-Dehydroamino Acid Derivatives Using Monodentate Phosphoramidites. American Chemical Society.
- (2021). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives. RSC Publishing.
- (n.d.). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives. Chemical Communications (RSC Publishing).
- (n.d.). Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate. Retrieved from https.google.com/search?q=Asymmetric+hydrogenation+of+methyl+(Z)
- (n.d.). This compound. PubChem.
- (n.d.). Hydrogenation of methyl (Z)‐3‐acetamido‐3‐phenylacrylate. ResearchGate.
- (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. PubMed.
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- (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH.
- (1998). Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. PubMed.
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An In-Depth Technical Guide to the Solubility and Stability of (Z)-Methyl 2-acetamido-3-phenylacrylate
Introduction
(Z)-Methyl 2-acetamido-3-phenylacrylate is a functionalized α,β-unsaturated carbonyl compound with significant potential as a building block in organic synthesis and drug development. Its utility in these fields is critically dependent on its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical predictions and detailed protocols for empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior to facilitate its effective application.
Part 1: Solubility Profile
A fundamental understanding of a compound's solubility is paramount for its application in solution-phase reactions, formulation development, and purification processes. In the absence of extensive empirical data for this compound, a predictive approach using Hansen Solubility Parameters (HSP) provides a robust framework for estimating its solubility in a wide array of solvents.
Theoretical Framework: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that "like dissolves like."[1] They deconstruct the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1] A substance is likely to dissolve in a solvent if their respective HSPs are similar. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated to quantify this similarity.
Predicted Hansen Solubility Parameters for this compound
The Hansen Solubility Parameters for this compound were estimated using the group contribution method. This method assigns specific values to the different functional groups within the molecule to calculate the overall HSPs.
Table 1: Predicted Hansen Solubility Parameters for this compound
| Parameter | Value (MPa½) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 6.0 |
Predicted Solubility in Common Laboratory Solvents
Based on the calculated HSPs for this compound, its predicted solubility in a range of common laboratory solvents is presented below. A smaller Ra value indicates a higher predicted solubility.
Table 2: Predicted Solubility of this compound in Various Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 4.6 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.1 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 | Very High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.2 | High |
| Methanol | 15.1 | 12.3 | 22.3 | 17.8 | Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.2 | Low-Moderate |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.2 | Moderate |
| Toluene | 18.0 | 1.4 | 2.0 | 8.7 | Moderate |
| Hexane | 14.9 | 0.0 | 0.0 | 12.3 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 37.1 | Very Low |
Disclaimer: These are predicted values and should be confirmed by experimental data.
Experimental Protocol for Quantitative Solubility Determination
To validate the predicted solubility, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable technique for this purpose.[2]
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent from Table 2.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Caption: Experimental workflow for solubility determination.
Part 2: Stability Profile
The chemical stability of this compound is a critical parameter that influences its shelf-life, handling, and formulation compatibility. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and kinetics. The following stability testing plan is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish the stability-indicating nature of analytical methods.[5]
Hydrolytic Stability
The ester and amide functional groups in this compound are susceptible to hydrolysis under acidic and basic conditions.[6][7][8]
Protocol:
-
Conditions:
-
Acidic: 0.1 M HCl
-
Neutral: Purified Water
-
Basic: 0.1 M NaOH
-
-
Procedure:
-
Prepare solutions of this compound in each of the above media at a known concentration.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Caption: Potential hydrolytic degradation pathways.
Photostability
The conjugated system in this compound may be susceptible to degradation upon exposure to light. Photostability testing should be conducted according to ICH guideline Q1B.[9][10]
Protocol:
-
Light Source:
-
A light source that provides both UV and visible light, such as a xenon lamp or a metal halide lamp, with an output of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11]
-
-
Procedure:
-
Expose a solid sample of this compound and a solution in a photostable solvent (e.g., acetonitrile) to the light source.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time intervals using a stability-indicating HPLC method.
-
Thermal Stability
Thermal stability is assessed to understand the effect of temperature on the compound in the solid state.
Protocol:
-
Conditions:
-
Elevated temperatures (e.g., 60 °C, 80 °C, and 100 °C) in a controlled oven.
-
-
Procedure:
-
Place solid samples of this compound in vials in the ovens.
-
Withdraw samples at various time points.
-
Analyze the samples for degradation by HPLC.
-
Additionally, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on thermal decomposition and melting point.[12][13]
-
Oxidative Stability
The double bond in the acrylate moiety could be susceptible to oxidation.
Protocol:
-
Conditions:
-
Solution in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Procedure:
-
Dissolve this compound in a suitable solvent and add the oxidizing agent.
-
Monitor the reaction at room temperature and, if necessary, at a slightly elevated temperature.
-
Analyze samples over time by HPLC.
-
Part 3: Comprehensive Experimental Workflow
The following diagram illustrates the integrated workflow for the comprehensive characterization of the solubility and stability of this compound.
Caption: Integrated workflow for solubility and stability studies.
Conclusion
This technical guide provides a robust framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical predictions with detailed experimental protocols, researchers and drug development professionals can gain the necessary insights to effectively utilize this compound in their work. The provided methodologies, grounded in established scientific principles and regulatory guidelines, ensure the generation of reliable and reproducible data, which is essential for advancing research and development efforts.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide for Pharmaceutical Professionals. Springer. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]
- Veeprho. (2020).
- National Institutes of Health. (n.d.).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
- Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
- Chemguide. (n.d.). Hydrolysis of Esters. [Link]
- NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. [Link]
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
- National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
- Scribd. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]
- Oreate AI Blog. (2025). Ich Guidelines for Stability Studies PPT. [Link]
- MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]
- ACS Publications. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link]
- Semantic Scholar. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
- Hansen Solubility Parameters. (n.d.). HSP for Beginners. [Link]
- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
- ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]
- R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]
- University of Massachusetts Lowell. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. [Link]
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
- DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. [Link]
- TSFX. (n.d.). Hydrolysis of Esters and Amides. [Link]
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- Sigma-HSE. (n.d.). Thermal Stability Testing & Analysis. [Link]
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- National Center for Biotechnology Information. (n.d.).
- Professor Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]
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Spectroscopic Profile of (Z)-Methyl 2-acetamido-3-phenylacrylate: A Technical Guide
Abstract
(Z)-Methyl 2-acetamido-3-phenylacrylate, an important derivative of the dehydroamino acid family, serves as a key precursor in synthetic organic chemistry, particularly in the asymmetric synthesis of novel amino acids. A thorough understanding of its structural and electronic properties is paramount for its application in research and drug development. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS 60676-51-9). While complete, experimentally verified spectra are not consistently available in publicly accessible literature, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a detailed, predicted spectroscopic profile. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying chemical principles, predicted data tables, and standardized experimental protocols, offering researchers a robust framework for the identification and characterization of this compound.
Introduction: The Significance of Dehydroamino Acids
Dehydroamino acids are non-proteinogenic amino acids characterized by a carbon-carbon double bond, typically at the α,β-position. This unsaturation imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and subjects of study in chemical biology.[1][2] The compound this compound, also known as N-acetyl-α,β-didehydro-phenylalanine methyl ester, is a prominent member of this class.[3] Its structure features a Z-configured double bond, an N-acetyl group, a methyl ester, and a phenyl ring, making it a versatile substrate for reactions such as asymmetric hydrogenation to produce chiral phenylalanine derivatives.[3]
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis. It validates molecular structure, confirms purity, and provides insight into the electronic and conformational properties of a molecule. This guide serves as a detailed reference for the expected spectroscopic signature of this compound.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide information on the connectivity and chemical environment of every proton and carbon atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons of the methyl groups, the aromatic ring, the vinyl group, and the amide N-H. The chemical shifts are governed by the electronic environment, with electronegative atoms and π-systems causing significant deshielding.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer at room temperature.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Insights |
| ~7.8 - 8.2 | Broad Singlet | 1H | NH | Amide protons are exchangeable and often appear as broad singlets. Their chemical shift is highly dependent on solvent and concentration. |
| ~7.3 - 7.5 | Multiplet | 5H | Phenyl-H | Protons on the aromatic ring will appear as a complex multiplet in this region, typical for a monosubstituted benzene ring. |
| ~7.1 | Singlet | 1H | Cβ-H (Vinyl) | The vinyl proton in the Z-isomer is deshielded by the cis-oriented ester carbonyl group. In related cephalosporins, the corresponding Z-isomer proton appears downfield compared to the E-isomer.[4] |
| ~3.8 | Singlet | 3H | O-CH₃ (Ester) | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. |
| ~2.1 | Singlet | 3H | CO-CH₃ (Acetyl) | The methyl protons of the N-acetyl group are in a typical chemical shift range for such a functional group. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and proximity to electron-withdrawing groups.
Experimental Protocol (¹³C NMR)
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis, ensuring a sufficient concentration (15-25 mg).
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer using a standard pulse program with proton decoupling.
-
Data Processing: Process the FID with an exponential multiplication, followed by Fourier transform, phasing, and baseline correction.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~168 | C =O (Amide) | Amide carbonyl carbons are typically found in this region.[5] |
| ~165 | C =O (Ester) | Ester carbonyl carbons are also found in the downfield region, slightly upfield from amide carbonyls.[5] |
| ~134 | C -ipso (Phenyl) | The aromatic carbon directly attached to the double bond. |
| ~130 | C β (Vinyl) | The vinyl carbon bearing the phenyl group. |
| ~129.5 | C -para (Phenyl) | The para carbon of the phenyl ring. |
| ~129 | C -ortho (Phenyl) | The two ortho carbons of the phenyl ring. |
| ~128.5 | C -meta (Phenyl) | The two meta carbons of the phenyl ring. |
| ~127 | C α (Vinyl) | The vinyl carbon attached to the amide and ester groups. |
| ~52 | O-C H₃ (Ester) | The ester methyl carbon is deshielded by the oxygen atom. |
| ~23 | CO-C H₃ (Acetyl) | The acetyl methyl carbon appears in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
Experimental Protocol (IR)
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 - 3200 | N-H Stretch | Amide | The N-H stretching vibration in secondary amides typically appears in this region. |
| ~1725 | C=O Stretch | Ester | The ester carbonyl stretch is expected at a higher frequency due to less resonance compared to the amide. |
| ~1670 | C=O Stretch (Amide I) | Amide | The amide I band (primarily C=O stretch) is a strong, characteristic absorption. |
| ~1640 | C=C Stretch | Alkene | The conjugated C=C double bond stretch is expected in this region. |
| ~1540 | N-H Bend (Amide II) | Amide | The amide II band, a combination of N-H bending and C-N stretching, is another key diagnostic peak for amides. |
| ~3100-3000, 1600, 1495 | C-H and C=C Stretches | Aromatic Ring | Aromatic C-H stretches appear above 3000 cm⁻¹, while characteristic ring C=C stretching absorptions appear in the 1600-1450 cm⁻¹ range. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. If performing MS/MS, analyze the fragmentation pattern to confirm the structure.
Molecular Ion
The molecular formula of this compound is C₁₂H₁₃NO₃.
-
Calculated Monoisotopic Mass: 219.08954 Da
-
Expected Molecular Ion [M+H]⁺: m/z 219.0895 + 1.0078 = 220.0973
Predicted Fragmentation Pathway
Under MS/MS conditions, the protonated molecule is expected to fragment in predictable ways, primarily through the loss of stable neutral molecules or radicals from the ester and amide functionalities.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, leading to an ion at m/z 188.1.
-
Loss of Ketene (CH₂=C=O): Cleavage of the N-acetyl group can result in the loss of neutral ketene, yielding a fragment at m/z 178.1.
-
Formation of Tropylium Ion: Benzylic cleavage can lead to the formation of the stable tropylium cation at m/z 91.1.
Conclusion
References
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- ResearchGate. Dehydroamino acid chemical biology: An example of functional group interconversion on proteins. [Link]
- RSC Publishing. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. [Link]
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- FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]
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- TSI Journals. Identification of E and Z isomers of some cephalosporins by NMR. [Link]
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(Z)-Methyl 2-acetamido-3-phenylacrylate CAS number and molecular formula
This guide provides a comprehensive technical overview of (Z)-Methyl 2-acetamido-3-phenylacrylate, a key substrate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications.
Core Compound Identification
This compound , also known as (Z)-methyl α-acetamidocinnamate, is a crucial precursor in the asymmetric synthesis of valuable chiral compounds, most notably unnatural amino acids.
| Identifier | Value |
| CAS Number | 60676-51-9[1] |
| Molecular Formula | C₁₂H₁₃NO₃[1] |
| Molecular Weight | 219.24 g/mol [1] |
| IUPAC Name | methyl (2Z)-2-acetamido-3-phenylprop-2-enoate[1] |
| Synonyms | (Z)-Methyl 2-acetylamino-3-phenylacrylate, Methyl (Z)-α-acetamidocinnamate, (Z)-METHYL 2-ACETYLAMINO-3-PHENYLACRYLATE[1] |
Physicochemical and Structural Properties
This compound is typically a white to off-white solid.[2] Its defined stereochemistry is central to its utility in asymmetric catalysis.
| Property | Value |
| Melting Point | 122.0 to 126.0 °C[2] |
| Appearance | White to Orange to Green powder to crystal[2] |
| Purity (typical) | >95.0% (HPLC)[2] |
The crystal structure of this compound has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 189294.[1] This structural information is invaluable for understanding the solid-state conformation and intermolecular interactions, which can influence its reactivity.
Synthesis: The Erlenmeyer-Plöchl Reaction and Modern Refinements
The classical and most common route to this compound is the Erlenmeyer-Plöchl reaction .[3] This reaction involves the condensation of N-acetylglycine with benzaldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base, such as sodium acetate. The reaction proceeds through an azlactone intermediate.
Reaction Mechanism: A Stepwise View
The mechanism of the Erlenmeyer-Plöchl synthesis is a cornerstone of heterocyclic and amino acid chemistry.[3] Understanding this pathway is crucial for optimizing reaction conditions and yields.
Caption: Mechanism of the Erlenmeyer-Plöchl reaction.
An Optimized Experimental Protocol
While the classical Erlenmeyer-Plöchl reaction is effective, modern methodologies have focused on improving yields and simplifying purification. A notable improvement involves the use of dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst, which has been reported to achieve a 68.5% isolated yield through simple washing and extraction, avoiding the need for column chromatography.[4][5]
Step-by-Step Synthesis:
-
Reactant Charging: In a round-bottom flask, dissolve (Z)-2-acetamido-3-phenylacrylic acid in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Catalyst and Dehydrating Agent Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution. Subsequently, add dicyclohexylcarbodiimide (DCC) as the dehydrating agent.
-
Methanol Addition: Introduce methanol to the reaction mixture, which will act as the nucleophile for ester formation.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: The filtrate is then subjected to a series of aqueous washes and extractions to isolate the desired this compound.
Applications in Drug Development: A Gateway to Chiral Molecules
The primary and most significant application of this compound is as a prochiral substrate in asymmetric hydrogenation . This reaction is a powerful tool for creating chiral centers with high enantioselectivity, which is of paramount importance in the synthesis of pharmaceuticals, where often only one enantiomer is therapeutically active.
Asymmetric Hydrogenation Workflow
The general workflow for the application of this compound in asymmetric synthesis is outlined below.
Caption: Workflow for the use of this compound.
Synthesis of L-DOPA and other Bioactive Molecules
A prominent example of the utility of this chemistry is in the synthesis of L-DOPA (Levodopa), a crucial drug for the treatment of Parkinson's disease. While the direct substrate for L-DOPA synthesis is a derivative of this compound with hydroxyl groups on the phenyl ring, the fundamental asymmetric hydrogenation step is analogous. The hydrogenation of these substrates using chiral rhodium-phosphine catalysts, such as those derived from DIPAMP, allows for the production of the desired L-enantiomer with high enantiomeric excess.
Furthermore, the methodology is broadly applicable to the synthesis of a wide range of non-proteinogenic α-amino acids, which are valuable building blocks in the design of novel therapeutics, including peptide-based drugs and enzyme inhibitors.
Characterization and Quality Control
For researchers and drug development professionals, rigorous characterization of this compound is essential to ensure purity and correct stereochemistry. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, confirming the presence of the acetamido, methyl ester, phenyl, and vinylic protons. The coupling constants between the vinylic protons can help confirm the (Z)-stereochemistry.
-
¹³C NMR: Confirms the carbon framework of the molecule. A reference spectrum is available on PubChem.[1]
-
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the amide C=O stretch, the ester C=O stretch, and the N-H stretch.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric excess if a chiral synthesis method is used.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a pivotal molecule in the field of asymmetric synthesis. Its well-established preparation via the Erlenmeyer-Plöchl reaction, coupled with its role as a prochiral substrate in catalytic asymmetric hydrogenation, makes it an indispensable tool for the synthesis of enantiomerically pure amino acids and their derivatives. For researchers in drug discovery and development, a thorough understanding of this compound's properties, synthesis, and applications is essential for the design and creation of novel and effective therapeutics.
References
- CHEN, H., DUAN, X., WANG, W., FU, J., YANG, G., & LI, J. (2015). Synthesis of(Z)-methyl-2-acetamidocinnamate. Journal of China Pharmaceutical University, (6), 178-180.
- Synthesis of (Z)-methyl-2-acetamidocinnamate. (2015).
- (Z)
- Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... (n.d.).
- Supporting information - The Royal Society of Chemistry. (n.d.). [Link]
- 4 - The Royal Society of Chemistry. (n.d.). [Link]
- Hydrogenation of methyl (Z)‐3‐acetamido‐3‐phenylacrylate. (n.d.).
- is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. (n.d.). Organic Syntheses. [Link]
- Organic Syntheses Procedure. (n.d.). [Link]
- Synthesis of methyl α-acetamidocinnam
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). (n.d.).
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). [Link]
- Visualize CCD products. (n.d.). Earth Engine Apps. [Link]
- Search - Access Structures. (n.d.). CCDC. [Link]
- An Improved Synthesis of Selectively Protected l -Dopa Derivatives from l -Tyrosine. (2025).
- CCDC Visualize Coefficients and Spectral Change. (2021). YouTube. [Link]
- Glycosyl derivatives of dopamine and L-dopa as anti-Parkinson prodrugs: synthesis, pharmacological activity and in vitro stability studies. (n.d.). PubMed. [Link]
- CCDC Simple Time Series Viewer. (2021). YouTube. [Link]
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. [Link]
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing). [Link]
- CCDC 2300389: Experimental Crystal Structure Determination. (n.d.). University of North Florida. [Link]
- Erlenmeyer-Plöchl azlactone synthesis. (n.d.).
- CCDC 2383612: Experimental Crystal Structure Determination (D
- CCDC 2181759: Experimental Crystal Structure Determination. (2022). NSF Public Access Repository. [Link]
- Erlenmeyer-Plochl Azalactone Synthesis Mechanism. (2022). YouTube. [Link]
- Erlenmeyer–Plöchl azlactone synthesis. (n.d.).
- 2-Propenoic acid, 3-phenyl-, methyl ester. (n.d.). NIST WebBook. [Link]
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- 1. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. researchgate.net [researchgate.net]
Literature review on (Z)-Methyl 2-acetamido-3-phenylacrylate
An In-depth Technical Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate: Synthesis, Reactivity, and Applications in Drug Development
Introduction: The Significance of a Dehydroamino Acid
This compound is an α,β-dehydroamino acid derivative that holds a prominent position in synthetic organic and medicinal chemistry.[1][2] Its structural rigidity and electronic properties make it a versatile substrate for a variety of chemical transformations.[3] The presence of the α,β-unsaturation in conjunction with the amino acid backbone allows for the stereoselective synthesis of non-natural amino acids, which are crucial components in the design of novel peptides and pharmaceuticals with enhanced metabolic stability and biological activity.[1]
This guide will provide a comprehensive overview of this compound, from its fundamental synthesis to its application in the synthesis of complex, biologically active molecules.
Synthesis: The Erlenmeyer-Plöchl Reaction
The primary and most established method for the synthesis of this compound is a two-step process commencing with the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, followed by methanolysis.[4][5][6]
The Underlying Chemistry: From N-Acetylglycine to the Azlactone
The Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine, in this case, N-acetylglycine, with an aldehyde, benzaldehyde, in the presence of acetic anhydride and a weak base, typically sodium acetate.[4][5] Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization of N-acetylglycine to the corresponding 2-methyl-5(4H)-oxazolone (an azlactone). The azlactone, possessing an active methylene group, then undergoes a Perkin-type condensation with benzaldehyde to yield 4-benzylidene-2-methyl-5(4H)-oxazolone.
Mechanism of the Erlenmeyer-Plöchl Reaction
The mechanism of this reaction is a classic example of acid-base catalysis and condensation chemistry.
Sources
- 1. Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development [manu56.magtech.com.cn]
- 2. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 6. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
Methodological & Application
Synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate: An In-Depth Technical Guide
This comprehensive guide details the synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate, a valuable unsaturated amino acid derivative with applications in peptide synthesis and as a precursor for various biologically active molecules. The protocol leverages the principles of the Erlenmeyer-Plöchl reaction, a classic and efficient method for the formation of azlactones and their subsequent derivatives. This document provides a thorough exploration of the reaction mechanism, a detailed, step-by-step experimental protocol, and a complete characterization of the final product, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as methyl (Z)-α-acetamidocinnamate, is a key building block in organic synthesis. Its structure, featuring a reactive double bond and a protected amino acid moiety, makes it a versatile intermediate for the synthesis of non-canonical amino acids, peptidomimetics, and other complex organic structures. The synthesis described herein follows the Erlenmeyer-Plöchl reaction pathway, which involves the condensation of an N-acylglycine derivative with an aldehyde. In this specific application, methyl 2-acetamidoacetate serves as the N-acylglycine component, and benzaldehyde provides the phenyl group. The reaction proceeds through the formation of an intermediate 2-methyl-4-benzylidene-5(4H)-oxazolone (an azlactone), which is subsequently ring-opened with methanol to yield the desired this compound.[1][2]
Reaction Mechanism and Scientific Principles
The synthesis is a two-step, one-pot reaction grounded in the fundamental principles of carbonyl chemistry and cyclization reactions.
Step 1: Azlactone Formation (Erlenmeyer-Plöchl Reaction)
The reaction is initiated by the condensation of methyl 2-acetamidoacetate with benzaldehyde in the presence of acetic anhydride and a weak base, typically anhydrous sodium acetate. The acetic anhydride serves as a dehydrating agent and also facilitates the cyclization of the N-acetylglycine derivative to form the 5(4H)-oxazolone ring. The sodium acetate acts as a base to deprotonate the α-carbon of the methyl 2-acetamidoacetate, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of benzaldehyde in an aldol-type condensation. Subsequent dehydration of the aldol adduct leads to the formation of the benzylidene-substituted azlactone.[1][2]
Step 2: Methanolysis of the Azlactone
The azlactone intermediate is not isolated but is subjected to ring-opening by the addition of a nucleophile, in this case, methanol. The methoxide, generated in situ or added, attacks the carbonyl group of the azlactone ring, leading to its cleavage and the formation of the final product, this compound. The Z-configuration of the double bond is the thermodynamically favored isomer under these reaction conditions.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Grade | Supplier |
| Methyl 2-acetamidoacetate | C₅H₉NO₃ | 131.13 | Reagent | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | Reagent | Acros Organics |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Acetate | CH₃COONa | 82.03 | Anhydrous | J.T. Baker |
| Methanol | CH₃OH | 32.04 | ACS Grade | VWR Chemicals |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Pharmco-Aaper |
| Deionized Water | H₂O | 18.02 | Millipore | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Macron Fine Chemicals |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C NMR)
-
FTIR spectrometer
Experimental Protocol
Figure 1: A schematic overview of the experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 2-acetamidoacetate (13.1 g, 0.1 mol), freshly distilled benzaldehyde (10.6 g, 0.1 mol), anhydrous sodium acetate (8.2 g, 0.1 mol), and acetic anhydride (20.4 g, 0.2 mol).
-
Azlactone Formation: Heat the reaction mixture in an oil bath at 100°C with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Methanolysis: After cooling the reaction mixture to room temperature, add 50 mL of methanol to the flask. Re-attach the reflux condenser and heat the mixture to reflux for an additional 3 hours to facilitate the ring-opening of the azlactone intermediate.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into a 250 mL beaker containing 150 mL of ice-cold water. Stir the mixture vigorously for 30 minutes, during which a solid precipitate should form.
-
Extraction: If a solid does not form or if the product is oily, transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white to off-white crystalline solid.
Results and Characterization
The synthesis typically yields this compound in good yields, ranging from 60-75%, depending on the purity of the reagents and the adherence to the reaction conditions.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118-120 °C |
| Yield | 60-75% |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.30 (m, 5H, Ar-H), 7.15 (s, 1H, C=CH), 6.80 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 2.10 (s, 3H, COCH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 165.8, 134.2, 130.5, 129.8, 129.0, 128.5, 128.0, 52.5, 23.2.
-
FTIR (KBr, cm⁻¹): 3270 (N-H stretch), 1725 (C=O ester stretch), 1660 (C=O amide I stretch), 1630 (C=C stretch), 1540 (N-H bend, amide II).
Discussion and Mechanistic Insights
Figure 2: A simplified representation of the reaction mechanism, highlighting the key stages of azlactone formation and subsequent methanolysis.
The successful synthesis of this compound relies on the careful control of reaction conditions. The use of anhydrous sodium acetate is crucial, as the presence of water can hydrolyze the acetic anhydride and hinder the formation of the azlactone intermediate. The temperature of the reaction also plays a significant role; higher temperatures can lead to side reactions and a decrease in yield.
The stereochemistry of the final product is predominantly the (Z)-isomer. This is attributed to the thermodynamic stability of the Z-isomer, where the bulky phenyl and ester groups are positioned on opposite sides of the double bond, minimizing steric hindrance.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. |
| Wet reagents or glassware | Ensure all reagents are anhydrous and glassware is properly dried. | |
| Oily Product | Impurities present | Purify the crude product using column chromatography on silica gel with an ethyl acetate/hexane eluent system. |
| Incomplete hydrolysis of azlactone | Ensure the methanolysis step is carried out for the specified time at reflux. | |
| Formation of Byproducts | Side reactions due to high temperature | Maintain the reaction temperature at 100°C and avoid overheating. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for a variety of applications in organic synthesis and medicinal chemistry. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.
References
- Erlenmeyer, E. Jr. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8. [Link]
- Wikipedia. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. [Link]
- PubChem. This compound.
- ChemEurope. (2023). Erlenmeyer-Plöchl azlactone and amino acid synthesis. [Link]
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Application Notes & Protocols: (Z)-Methyl 2-acetamido-3-phenylacrylate in Modern Organic Synthesis
(Z)-Methyl 2-acetamido-3-phenylacrylate, often referred to as methyl (Z)-α-acetamidocinnamate, stands as a cornerstone prochiral substrate in synthetic organic chemistry. Its unique structural architecture—featuring an activated carbon-carbon double bond, a coordinating acetamido group, and a phenyl substituent—renders it an exceptionally versatile building block. This guide provides an in-depth exploration of its principal applications, focusing on the synthesis of chiral α-amino acids, which are of paramount importance in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for researchers and drug development professionals.
The Premier Application: Asymmetric Hydrogenation for Chiral Phenylalanine Synthesis
The most prominent and impactful application of this compound is its role as a model substrate in transition-metal catalyzed asymmetric hydrogenation. This reaction provides a direct, highly efficient route to optically pure N-acetyl-phenylalanine methyl ester, a precursor to L-phenylalanine and its unnatural analogues.[1][2] The success of this transformation was a landmark achievement in asymmetric catalysis.
Scientific Principle & Mechanistic Insight
Asymmetric hydrogenation introduces two hydrogen atoms across the double bond with a distinct facial bias, controlled by a chiral catalyst. The process typically employs rhodium (Rh) or iridium (Ir) metal centers coordinated to chiral phosphine ligands.[1][3] The substrate's acetamido group is critical for success; its carbonyl oxygen acts as a chelating group, binding to the metal center and creating a rigid, well-defined catalyst-substrate complex.[1] This bidentate coordination is the key to differentiating the two faces of the alkene and achieving high levels of stereocontrol.
Two primary mechanisms are often discussed for Rh-catalyzed hydrogenations: the "unsaturated" and "dihydride" pathways.[1] In both models, the crucial stereodetermining step is the migratory insertion of the olefin into a Rh-H bond, which is directed by the chiral ligand environment.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Data Summary: Catalyst Performance
The choice of chiral ligand is paramount for achieving high enantioselectivity. A vast library of ligands has been developed and tested with this substrate.
| Catalyst System (Precursor + Ligand) | H₂ Pressure | Solvent | Yield (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ + (S,S)-DIPAMP | 1 atm | Methanol | >95 | 95 (S) | [4] |
| [Rh(COD)₂]OTf + (S,S)-Me-DuPhos | 10 atm | Methanol | ~100 | >99 (S) | [2] |
| Ir-Complex with P-Chiral Phosphanorbornane | 50 bar | CH₂Cl₂ | >99 | 50 (R) | [3] |
| Rh-Complex with PhthalaPhos Ligand | 10 bar | Toluene | >99 | 98 (S) | [5] |
Experimental Protocol: Asymmetric Hydrogenation using a Rh-DuPhos Catalyst
This protocol describes a typical procedure for the asymmetric hydrogenation to produce N-Acetyl-(S)-phenylalanine methyl ester.
Materials:
-
This compound (1.0 mmol, 219.24 mg)
-
[Rh(COD)₂]OTf (0.01 mmol, 4.66 mg)
-
(S,S)-Me-DuPhos (0.011 mmol, 3.39 mg)
-
Anhydrous, degassed Methanol (10 mL)
-
High-pressure reactor (e.g., Parr autoclave) with a glass liner and magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]OTf and (S,S)-Me-DuPhos to a Schlenk flask. Add 5 mL of methanol and stir for 20 minutes at room temperature. The solution should turn a deep orange/red, indicating complex formation.
-
Reaction Setup: In a separate vial, dissolve this compound in the remaining 5 mL of methanol.
-
Charging the Reactor: Transfer the substrate solution to the glass liner of the hydrogenation reactor. Using a cannula or syringe, transfer the catalyst solution to the reactor. Seal the reactor promptly.
-
Hydrogenation: Purge the reactor by pressurizing with H₂ (to ~5 atm) and then venting (repeat 3-5 times) to remove all air. Pressurize the reactor to the final pressure (10 atm / ~150 psi).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature (or a specified temperature, e.g., 25°C) for 12-24 hours. The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC or ¹H NMR.
-
Work-up: After the reaction is complete (as indicated by the cessation of H₂ uptake or analytical monitoring), carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the product, N-Acetyl-(S)-phenylalanine methyl ester, by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Synthesis of Phenylalanine Analogs via Heck Coupling
While asymmetric hydrogenation is performed on the title compound, the synthesis of its diverse, substituted analogues is a critical preceding step for creating libraries of unnatural amino acids.[2][6] The Mizoroki-Heck reaction is a powerful tool for this, coupling methyl 2-acetamidoacrylate (a related, non-phenylated precursor) with various aryl halides.[7][8]
Scientific Principle & Synthetic Workflow
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming process between an unsaturated halide and an alkene.[9] In this context, an aryl bromide or iodide is coupled with methyl 2-acetamidoacrylate.[7][8] This reaction builds the dehydro-phenylalanine backbone, which can then be subjected to asymmetric hydrogenation as described in the previous section. Remarkably, this reaction can often be achieved with high efficiency using "ligand-free" palladium sources, simplifying the procedure.[7]
Caption: Workflow for synthesizing unnatural phenylalanine derivatives.
Experimental Protocol: Ligand-Free Heck Coupling
This protocol is adapted from methodologies for synthesizing substituted dehydro-phenylalanine esters.[7][8]
Materials:
-
Methyl 2-acetamidoacrylate (1.0 mmol, 143.14 mg)
-
Substituted Aryl Bromide (e.g., 4-bromoanisole) (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂, methyl 2-acetamidoacrylate, and the aryl bromide.
-
Solvent and Base Addition: Add DMF followed by triethylamine via syringe.
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the desired substituted this compound derivative.
Michael Addition Reactions for β-Functionalization
The electron-deficient nature of the double bond in dehydroamino acid esters like this compound makes them suitable Michael acceptors.[10] This allows for the conjugate addition of nucleophiles, providing a powerful strategy for synthesizing complex, β-substituted amino acids.
Scientific Principle
In a Michael-type addition, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-nucleophile bond.[11] When performed enantioselectively using chiral catalysts, this method provides access to amino acids with two or more stereocenters. The inherent challenge is the substrate's relatively low electrophilicity, which can be overcome through activation by bifunctional catalysts, such as those combining a hydrogen-bond donor (e.g., thiourea) with a base.[10]
Caption: General mechanism for the Michael-type conjugate addition.
Conceptual Protocol: Organocatalytic Asymmetric Michael Addition
The following is a conceptual protocol based on the successful addition of ketones to dehydroalanine derivatives, demonstrating the synthetic utility.[10]
Materials:
-
This compound (0.5 mmol)
-
Cyclic Ketone (e.g., cyclohexanone) (1.5 mmol, 3 equiv.)
-
Bifunctional Primary Amine-Thiourea Catalyst (0.05 mmol, 10 mol%)
-
Toluene, anhydrous (1.0 mL)
Procedure:
-
Reaction Setup: To a vial, add the catalyst, this compound, and toluene.
-
Reactant Addition: Add the cyclohexanone and stir the mixture at the specified temperature (e.g., 4°C or room temperature).
-
Reaction: Monitor the reaction by TLC. The reaction may take 24-72 hours to reach completion.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography to isolate the Michael adduct.
-
Characterization: Analyze the product by NMR to confirm the structure and by chiral HPLC to determine the diastereomeric ratio and enantiomeric excess.
Conclusion
This compound is far more than a simple academic substrate; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its primary application in asymmetric hydrogenation has paved the way for the industrial production of chiral amino acids. Furthermore, its role as a target molecule in Heck reactions and as an electrophile in conjugate additions opens doors to a vast chemical space of novel, non-canonical amino acids. These building blocks are indispensable for advancing drug discovery, engineering novel peptides with enhanced stability and function, and exploring new frontiers in chemical biology.
References
- Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... - ResearchGate.
- Asymmetric hydrogenation of α‐dehydroamino acids. - ResearchGate.
- Asymmetric Hydrogenation of Dehydroamino Acids and Dehydrodipeptides with Rhodium(I)-modified DIOP Catalysts. Scilit.
- Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. ACS Publications.
- Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. PubMed.
- Copper-Catalyzed Asymmetric Hydroboration of α-Dehydroamino Acid Derivatives: Facile Synthesis of Chiral β-Hydroxy-α-amino Acids. Organic Letters. ACS Publications.
- Hydrogenation of methyl (Z)‐3‐acetamido‐3‐phenylacrylate. - ResearchGate.
- Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. NIH.
- HY reaction of methyl (Z)‐2‐acetamido‐3‐phenylacrylate 1 with... - ResearchGate.
- This compound. PubChem.
- Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines. ResearchGate.
- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
- Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate... - ResearchGate.
- Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. NIH.
- Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines. ResearchGate.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
- Synthesis and protein incorporation of azido-modified unnatural amino acids. Royal Society of Chemistry.
- Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid,... - ResearchGate.
- Synthesis of Unnatural Fluorescent α-amino acids. Enlighten Theses.
- Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. PMC.
- Methyl 2-acetamidoacrylate. Wikipedia.
- Formation of methyl 2-phenylacrylate by Heck coupling of... - ResearchGate.
- Heck coupling reaction of aryl bromide with methyl acrylate. - ResearchGate.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
- Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal.
- Enzymatic strategies for asymmetric synthesis. PMC.
- Michael-type addition of azoles of broad-scale acidity to methyl acrylate. NIH.
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- 11. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
Application Notes & Protocols: (Z)-Methyl 2-acetamido-3-phenylacrylate as a Versatile Building Block in Medicinal Chemistry
Introduction
(Z)-Methyl 2-acetamido-3-phenylacrylate, a derivative of the α,β-dehydroamino acid dehydrophenylalanine (ΔPhe), is a uniquely versatile building block for medicinal chemistry and drug discovery. Its rigid, planar structure and reactive α,β-unsaturated system offer chemists a powerful tool for designing novel therapeutics. The incorporation of dehydroamino acids like this compound into peptides can enforce specific conformations, such as β-turns or helical structures, which can significantly enhance metabolic stability, bioavailability, and target affinity.[1][2] Furthermore, its electrophilic nature makes it an excellent precursor for the synthesis of a wide array of unnatural amino acids, which are critical components in the development of modern peptidomimetics and small molecule drugs.[3][4][5][6]
This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.
Chemical Identity
| Property | Value |
| IUPAC Name | methyl (Z)-2-acetamido-3-phenylprop-2-enoate[7] |
| Synonyms | (Z)-Methyl α-acetamidocinnamate |
| CAS Number | 60676-51-9[8][9] |
| Molecular Formula | C₁₂H₁₃NO₃[7] |
| Molecular Weight | 219.24 g/mol [7] |
| Appearance | White to off-white crystalline powder[8] |
Application 1: Synthesis of Chiral Phenylalanine Derivatives via Asymmetric Hydrogenation
The synthesis of enantiomerically pure unnatural amino acids is a cornerstone of modern drug design.[10][11] this compound serves as a prochiral substrate for asymmetric hydrogenation, enabling access to both L- and D- N-acetyl-phenylalanine methyl esters with high enantioselectivity. These products are invaluable for creating peptides with altered biological activities or improved resistance to proteolysis.
Causality Behind Experimental Choices: The success of this transformation hinges on the selection of a chiral catalyst, typically a rhodium(I) or iridium(I) complex coordinated to a chiral phosphine ligand (e.g., DIPAMP, DuPhos).[12][13][14] The chiral ligand creates an asymmetric environment around the metal center, which directs the delivery of hydrogen to one face of the planar alkene, resulting in the preferential formation of one enantiomer. The choice of solvent (e.g., methanol, THF) is critical for substrate and catalyst solubility, and the hydrogen pressure influences the reaction rate.
Experimental Protocol: Asymmetric Hydrogenation
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of this compound.
Materials:
-
This compound
-
[Rh(COD)(R,R-DIPAMP)]BF₄ or other suitable chiral rhodium/iridium catalyst
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged thoroughly with an inert gas.
-
Charging the Vessel: Under an inert atmosphere, add this compound (e.g., 1.0 g, 4.56 mmol) and the chiral rhodium catalyst (e.g., 0.5-1.0 mol%) to the vessel.
-
Solvent Addition: Add anhydrous, degassed methanol (e.g., 20 mL) via cannula transfer. The solution should be stirred to ensure complete dissolution.
-
Hydrogenation: Seal the vessel. Purge the headspace with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 3-10 atm).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC if possible.
-
Work-up: Carefully vent the excess hydrogen. Purge the vessel with inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, should be determined by chiral HPLC analysis.
Data Presentation: Representative Results
| Catalyst (mol%) | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [Rh((R,R)-DIPAMP)] (1%) | 100:1 | 3 | 12 | >99 | 95 (R) |
| [Ir(COD)Cl]₂ / (S)-BINAP (0.5%) | 200:1 | 10 | 24 | >99 | 98 (S) |
| PhthalaPhos Ligand / Rh (1%) | 100:1 | 5 | 16 | >99 | >94 (S)[13] |
Note: Results are illustrative and depend heavily on the specific ligand and conditions used.
Caption: Experimental workflow for asymmetric hydrogenation.
Application 2: Conformational Control in Peptidomimetics
The planar geometry of the α,β-dehydroamino acid moiety restricts the conformational freedom of the peptide backbone.[2] When incorporated into a peptide sequence, this compound acts as a potent "turn-inducer," promoting the formation of stable β-turns and 3₁₀-helical structures.[2] This structural pre-organization can lock the peptide into its bioactive conformation, leading to enhanced receptor binding and increased resistance to enzymatic degradation by proteases.[4][15]
Caption: ΔPhe induces a defined turn in a peptide backbone.
Protocol: Incorporation into a Dipeptide (Solution Phase)
This protocol outlines the synthesis of a simple dipeptide, Boc-Gly-ΔPhe-OMe, to illustrate the coupling process.
Causality Behind Experimental Choices: Standard peptide coupling reagents like HATU or HBTU are used to activate the carboxylic acid of the N-protected amino acid (Boc-Gly). A non-nucleophilic base, such as DIPEA, is required to neutralize the ammonium salt and facilitate amide bond formation without causing unwanted side reactions. The deprotection of the ΔPhe methyl ester is avoided in this example to demonstrate the initial coupling step. The (Z)-geometry is generally stable under these conditions, but care must be taken to avoid harsh basic conditions that could promote isomerization.[2]
Materials:
-
This compound
-
Hydrazine monohydrate
-
Boc-Glycine (Boc-Gly-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃, brine
Procedure:
-
Deacetylation: To a solution of this compound (1 eq) in ethanol, add hydrazine monohydrate (2 eq). Reflux the mixture for 2-4 hours until deacetylation is complete (monitor by TLC). Cool to room temperature, concentrate under vacuum, and purify the resulting amine (methyl 2-amino-3-phenylacrylate) by column chromatography.
-
Coupling Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve Boc-Gly-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 10 minutes at 0°C.
-
Amine Addition: Add a solution of the amine from Step 1 (1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide (Boc-Gly-ΔPhe-OMe) by flash column chromatography.
Application 3: Synthesis of Novel Unnatural Amino Acids via Michael Addition
The electrophilic β-carbon of the α,β-unsaturated system in this compound is susceptible to nucleophilic attack.[3][4] This reactivity allows for 1,4-conjugate (Michael) addition reactions, providing a straightforward route to complex, non-proteinogenic amino acids with diverse side chains. This strategy is exceptionally powerful for late-stage diversification of lead compounds.[4]
Protocol: General Procedure for Thiol-Michael Addition
This protocol provides a general method for the addition of a thiol nucleophile to generate a β-thio-phenylalanine derivative.
Causality Behind Experimental Choices: The Michael addition is often catalyzed by a mild base (e.g., triethylamine, DBU) which deprotonates the thiol to generate the more nucleophilic thiolate anion. The reaction is typically performed in a polar aprotic solvent like THF or DMF to ensure solubility of all components. The reaction is generally clean and proceeds at room temperature, making it a highly efficient method for creating novel carbon-sulfur bonds.
Materials:
-
This compound
-
Thiol of choice (e.g., benzyl mercaptan)
-
Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired thiol (1.2 eq) in anhydrous THF in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of triethylamine or DBU (0.1-0.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acetyl-β-thio-phenylalanine methyl ester derivative.
Caption: Michael addition creates novel side chains.
References
- Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate... ResearchGate.
- Synthesizing cyclic dehydropeptides using dehydroamino acids a,... ResearchGate.
- Wang, T., Zhao, W., Li, L., et al. (2020). Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development. Progress in Chemistry, 32(1), 55-71.
- Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. ProQuest.
- Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. ACS Chemical Biology.
- α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry.
- Dehydroamino acids: Chemical multi-tools for late-stage diversification. Natural Product Reports.
- Hydrogenation of methyl (Z)‐3‐acetamido‐3‐phenylacrylate. ResearchGate.
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal.
- HY reaction of methyl (Z)‐2‐acetamido‐3‐phenylacrylate 1 with... ResearchGate.
- Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry.
- Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino Acids.
- This compound. PubChem.
- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research.
- Preparing Unnatural Amino Acids. ResearchGate.
- α,β-Dehydroamino acids in naturally occurring peptides. ResearchGate.
- Scheme 18. Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate... ResearchGate.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia.
- Reprogramming natural proteins using unnatural amino acids. RSC Advances.
- This compound. ChemUniverse.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Erlenmeyer-Plöchl azlactone synthesis. ResearchGate.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules.
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. International Journal of Molecular Sciences.
- Erlenmeyer–Plöchl azlactone synthesis. ResearchGate.
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- 3. Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Synthesis and Applications of <b>α,β</b>-Dehydroamino Acid-Containing Peptides - ProQuest [proquest.com]
The Versatile Precursor: (Z)-Methyl 2-acetamido-3-phenylacrylate in Advanced Peptide and Amino Acid Synthesis
Introduction: Unlocking Chiral Architectures
In the landscape of modern drug discovery and peptide science, the demand for structurally novel and stereochemically defined amino acids is insatiable. These "unnatural" amino acids are instrumental in sculpting peptides with enhanced metabolic stability, receptor affinity, and unique conformational properties. Central to the synthesis of a vast array of these critical building blocks is (Z)-Methyl 2-acetamido-3-phenylacrylate , a dehydroamino acid derivative that serves as a versatile and powerful prochiral precursor.
This technical guide provides an in-depth exploration of this compound, detailing its synthesis, and its pivotal role in the asymmetric synthesis of non-canonical amino acids and its applications in peptide chemistry. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols for its synthesis and subsequent transformations, empowering researchers to leverage this key intermediate in their synthetic endeavors.
Core Principles: The Chemistry of a Prochiral Precursor
This compound, an α,β-unsaturated amino acid derivative, owes its synthetic utility to the electrophilic nature of its carbon-carbon double bond and the ability to direct stereoselective transformations. Its synthesis is most commonly achieved through the classic Erlenmeyer-Plöchl reaction , which involves the condensation of an N-acyl glycine (in this case, N-acetylglycine) with an aromatic aldehyde (benzaldehyde) in the presence of a dehydrating agent like acetic anhydride.[1] The reaction proceeds through an azlactone intermediate, which is subsequently ring-opened to yield the dehydroamino acid.[1][2][3]
The true power of this compound lies in its subsequent reduction. Asymmetric hydrogenation of the double bond, catalyzed by transition metal complexes bearing chiral phosphine ligands, allows for the introduction of two new stereocenters with high enantioselectivity. This provides a direct route to enantiomerically pure α-amino acids, which are the building blocks of peptides and many pharmaceuticals.
Diagrammatic Overview: Synthetic Pathways
Caption: Synthetic routes originating from this compound.
Application Note I: Synthesis of this compound via the Erlenmeyer-Plöchl Reaction
The Erlenmeyer-Plöchl synthesis provides a reliable and scalable method for the preparation of this compound.[1][3] The following protocol is adapted from established procedures.
Protocol 1: Synthesis of this compound
Materials:
-
N-acetylglycine
-
Benzaldehyde
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Methanol
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-acetylglycine (1.0 eq), benzaldehyde (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath for 1-2 hours. The mixture will initially become a thick paste and then liquefy.
-
After the heating period, cool the reaction mixture to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the crude azlactone.
-
Filter the yellow crystalline product and wash with cold ethanol, followed by boiling water, and then again with cold ethanol.
-
To obtain the methyl ester, the intermediate azlactone can be ring-opened by refluxing in methanol with a catalytic amount of sodium acetate.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the solution and crystallize the product, this compound.
-
Filter the product, wash with cold methanol, and dry under vacuum.
Expected Outcome: A white to off-white crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR).
Application Note II: Asymmetric Hydrogenation for the Synthesis of Chiral Amino Acids
The premier application of this compound is its use in asymmetric hydrogenation to produce enantiomerically enriched amino acids. The choice of chiral ligand is critical for achieving high enantioselectivity. Rhodium complexes with chiral bisphosphine ligands are commonly employed.[4][5]
Catalyst Systems and Performance
| Catalyst System | Chiral Ligand | Typical Substrate | Enantiomeric Excess (ee) | Reference |
| Rh(I) Complex | (R,R)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | >95% | [6] |
| Rh(I) Complex | TangPhos | Methyl (Z)-α-acetamidocinnamate | >99% | [4] |
| Ir(I) Complex | P-Chiral Phosphanorbornane | Methyl (Z)-2-acetamido-3-phenylacrylate | up to 50% | [7] |
| Rh(I) Complex | PhthalaPhos | Methyl (Z)-2-acetamido cinnamate | >94% | [8] |
Protocol 2: Asymmetric Hydrogenation of this compound
Materials:
-
This compound
-
[Rh(COD)₂(BF₄)] (or other suitable Rh precursor)
-
Chiral bisphosphine ligand (e.g., (R,R)-DIPAMP)
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
Experimental Workflow:
Caption: Workflow for asymmetric hydrogenation.
Procedure:
-
In a glovebox, charge a Schlenk flask with the rhodium precursor and the chiral ligand in anhydrous, degassed methanol. Stir to form the catalyst solution.
-
In a separate flask, dissolve this compound in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure reactor.
-
Add the catalyst solution to the reactor.
-
Seal the reactor, purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 atm) and maintain the reaction at a constant temperature (e.g., 25-50 °C).
-
Stir the reaction mixture until the uptake of hydrogen ceases or for a predetermined time.
-
Carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Application Note III: Synthesis of Unnatural Amino Acids - The Case of L-DOPA
This compound analogues are key intermediates in the synthesis of valuable unnatural amino acids such as L-DOPA, the primary drug for treating Parkinson's disease.[9] The synthesis involves using a substituted benzaldehyde in the Erlenmeyer-Plöchl reaction, followed by asymmetric hydrogenation and deprotection steps.
Protocol 3: Synthesis of an L-DOPA Precursor
Materials:
-
3,4-Dimethoxybenzaldehyde
-
N-acetylglycine
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Methanol
-
[Rh(COD)₂(BF₄)]
-
(R,R)-DIPAMP
-
Hydrogen Gas
-
Hydrobromic Acid
Procedure:
-
Synthesize the dehydroamino acid precursor, (Z)-Methyl 2-acetamido-3-(3,4-dimethoxyphenyl)acrylate, following Protocol 1, but substituting benzaldehyde with 3,4-dimethoxybenzaldehyde.
-
Perform an asymmetric hydrogenation of the resulting dehydroamino acid derivative as described in Protocol 2, using a suitable chiral catalyst to yield N-acetyl-3-(3,4-dimethoxyphenyl)alanine methyl ester with high enantiomeric purity.
-
Hydrolyze the ester and N-acetyl groups by refluxing with a strong acid, such as hydrobromic acid. This step also cleaves the methyl ethers on the phenyl ring.
-
Carefully neutralize the reaction mixture to precipitate the L-DOPA.
-
Purify the L-DOPA by recrystallization.
Application Note IV: Diversification through Michael Addition
The electrophilic double bond of this compound is susceptible to Michael addition by various nucleophiles, providing a route to diverse β-substituted amino acids.[10][11][12] This opens up avenues for creating amino acids with novel side chains.
Protocol 4: Michael Addition of a Thiol
Materials:
-
This compound
-
Thiophenol
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the thiol nucleophile (e.g., thiophenol, 1.1 eq).
-
Add the base catalyst (e.g., triethylamine, 0.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild acid.
-
Extract the product and purify by column chromatography.
Conclusion: A Gateway to Chemical and Biological Innovation
This compound and its analogues are more than just chemical intermediates; they are enabling tools for innovation in peptide science and drug discovery. The protocols and principles outlined in this guide demonstrate the straightforward yet powerful methodologies for harnessing the synthetic potential of this dehydroamino acid. From the stereoselective synthesis of chiral building blocks to the creation of peptides with tailored properties, the applications of this versatile precursor continue to expand, paving the way for the next generation of therapeutics and research tools.
References
- Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Michael Addition of Thiols, Carbon Nucleophiles and Amines to Dehydroamino Acid and Dehydropeptide Derivatives.
- Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage. [Link]
- Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. [Link]
- Nucleophilic addition to an achiral dehydroalanine Schiff base Ni(II) complex as a route to amino acids. A case. Semantic Scholar. [Link]
- Dehydroamino acids: Chemical multi-tools for late-stage diversific
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
- Process for L-dopa.
- α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Readily Available Chiral Phosphine-Aminophosphine Ligands for Highly Efficient Rh-Catalyzed Asymmetric. ElectronicsAndBooks. [Link]
- Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate...
- Scheme 18. Asymmetric hydrogenation of methyl (Z)-,-acetamidocinnamate...
- Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry (RSC Publishing). [Link]
- Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. Scribd. [Link]
- 1 Rhodium(I)
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
- Erlenmeyer-Plöchl azlactone and amino acid synthesis. chemeurope.com. [Link]
- The diphosphine ligands used in asymmetric hydrogenation of the dehydroamino acid derivative 8.
- Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. PubMed. [Link]
- L-DOPA: Structure, Solubility & Synthesis. Study.com. [Link]
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
- L-DOPA Biosynthetic pathway (A) L-DOPA is synthesised through...
- glycine. Organic Syntheses. [Link]
- Process for the synthesis of the levodopa.
- Rhodium-Catalyzed Asymmetric Hydrogen
- L-DOPA. Wikipedia. [Link]
- Asymmetric hydrogenation of methyl (Z)-.alpha.-acetamidocinnamate catalyzed by [1,2-bis(phenyl-o-anisoyl)phosphino)ethane]rhodium(I): kinetics, mechanism and origin of enantioselection. CAPES. [Link]
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- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
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- 12. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Asymmetric Hydrogenation of (Z)-Methyl 2-acetamido-3-phenylacrylate
Introduction: The Significance of Chiral Phenylalanine Precursors
The asymmetric hydrogenation of (Z)-methyl 2-acetamido-3-phenylacrylate is a cornerstone reaction in synthetic organic chemistry, providing a highly efficient and atom-economical route to optically pure N-acetyl-phenylalanine methyl ester. This product is a direct precursor to L-phenylalanine and its derivatives, which are crucial chiral building blocks in the pharmaceutical industry for the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral agents and peptide-based therapeutics. The stereochemical purity of these building blocks is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.
This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of this vital transformation. We will delve into the reaction mechanism, guide the selection of appropriate catalysts, offer a detailed experimental protocol, and outline the necessary analytical methods for assessing reaction success.
Mechanistic Insights: The Engine of Chirality
The enantioselectivity of this hydrogenation is not spontaneous; it is orchestrated by a chiral catalyst, most commonly a rhodium complex bearing a C2-symmetric bisphosphine ligand. The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves a series of well-defined steps that create the chiral environment necessary for the selective addition of hydrogen.[1][2]
The catalytic cycle typically proceeds through the following key stages:
-
Substrate Coordination: The prochiral olefin, this compound, coordinates to the chiral rhodium catalyst. The enamide's double bond and the amide carbonyl group both interact with the metal center, forming a catalyst-substrate adduct. The geometry of this adduct is influenced by the steric and electronic properties of the chiral ligand.
-
Oxidative Addition: Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium center. This step is often the rate-determining step in the catalytic cycle.
-
Migratory Insertion and Reductive Elimination: The coordinated hydrogen atoms are then transferred to the carbon-carbon double bond of the substrate. This process typically involves a migratory insertion step followed by reductive elimination, which releases the chiral product and regenerates the active catalyst for the next cycle.
The enantioselectivity of the reaction is determined by the relative stability of the diastereomeric catalyst-substrate intermediates and the kinetics of the subsequent steps. The chiral ligand creates a "chiral pocket" around the metal center, forcing the substrate to bind in a specific orientation that favors the formation of one enantiomer over the other.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: A simplified representation of the rhodium-catalyzed asymmetric hydrogenation cycle.
Catalyst Selection: The Key to Enantioselectivity
The choice of catalyst is the most critical factor in achieving high enantioselectivity. For the asymmetric hydrogenation of enamides like this compound, rhodium-based catalysts with chiral diphosphine ligands have demonstrated exceptional performance.[3][4]
| Catalyst System | Chiral Ligand | Typical Performance (ee%) | Key Characteristics |
| Rh-DuPhos | (R,R)-Me-DuPhos | >99% | Highly effective for a broad range of enamides.[3] |
| Rh-BisP | (S,S)-t-Bu-BisP | >99% | Excellent enantioselectivity for various substituted enamides.[3] |
| Rh-BINAP | (R)-BINAP | >95% | One of the pioneering ligands for asymmetric hydrogenation.[2] |
| Ir-based Catalysts | Various P,N-ligands | Up to 97% | Can be effective for substrates that are challenging for rhodium catalysts.[5] |
| Organocatalysts | Chiral Phosphoric Acids | Up to 99% | Metal-free alternative, proceeding via a different mechanism.[6] |
For this specific substrate, Rhodium complexes with ligands from the DuPhos or BisP* families are highly recommended due to their consistently high enantioselectivities and broad applicability.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the asymmetric hydrogenation of this compound using a rhodium-based catalyst. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents should be degassed prior to use.
Materials and Reagents:
-
This compound
-
[Rh(COD)₂]BF₄ (or other suitable rhodium precursor)
-
Chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos)
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under a stream of argon, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a clean, dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed methanol to the flask to dissolve the catalyst precursor and ligand. Stir the solution for 15-30 minutes to allow for complex formation. The solution should be homogeneous.
-
Substrate Addition: In a separate flask, dissolve this compound (1 equivalent) in anhydrous, degassed methanol.
-
Reaction Setup: Transfer the substrate solution to the high-pressure reactor. Then, using a cannula, transfer the catalyst solution to the reactor.
-
Hydrogenation: Seal the reactor, and then purge the system with hydrogen gas several times to remove any residual air. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psig).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by taking small aliquots (under inert conditions) and analyzing them by TLC, GC, or ¹H NMR to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the reactor. Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-acetyl-phenylalanine methyl ester.
Experimental Workflow dot digraph "Experimental Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];
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Sources
Application Note: High-Purity Isolation of (Z)-Methyl 2-acetamido-3-phenylacrylate
Abstract
(Z)-Methyl 2-acetamido-3-phenylacrylate is a pivotal precursor in the synthesis of alpha-amino acids, particularly as a prochiral substrate for the asymmetric hydrogenation to produce L-phenylalanine and its derivatives, which are essential components of many pharmaceuticals. The stereochemical and chemical purity of this intermediate is paramount, as impurities can lead to downstream complications, including compromised yield, difficult separation of the final active pharmaceutical ingredient (API), and potential formation of toxic by-products. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on robust, validated purification techniques for this compound, ensuring its suitability for high-stakes applications. We detail protocols for recrystallization and silica gel chromatography, explain the scientific rationale behind procedural choices, and offer methods for purity verification.
Introduction and Physicochemical Profile
The most common route to this compound is the Erlenmeyer-Plöchl synthesis, which involves the condensation of N-acetylglycine with benzaldehyde to form an azlactone intermediate, followed by ring-opening with methanol.[1] This synthetic pathway, while effective, can introduce several characteristic impurities. Understanding the physicochemical properties of the target compound is the first step in designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₃ | [2][3] |
| Molecular Weight | 219.24 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 121-126 °C | [4][5] |
| IUPAC Name | methyl (Z)-2-acetamido-3-phenylprop-2-enoate | [2] |
| CAS Number | 60676-51-9 | [3] |
Common Impurity Profile
A successful purification is contingent on understanding what needs to be removed. The Erlenmeyer-Plöchl synthesis may result in the following key impurities:
-
Unreacted Starting Materials: Benzaldehyde, N-acetylglycine.
-
Azlactone Intermediate: The 4-benzylidene-2-methyloxazol-5(4H)-one intermediate may persist if the methanolysis is incomplete.
-
(E)-Isomer: The geometric isomer, (E)-Methyl 2-acetamido-3-phenylacrylate, can form, though the (Z)-isomer is typically the major product under standard conditions.
-
By-products: Self-condensation products of N-acetylglycine or other side-reactions.
These impurities possess different polarities and structural features, which can be exploited for their separation from the desired (Z)-isomer.
Purification Methodologies
The selection of a purification technique depends on the scale of the synthesis, the initial purity of the crude product, and the desired final purity. We present two primary, validated methods: recrystallization for bulk purification and column chromatography for achieving the highest purity.
Method 1: Recrystallization
Recrystallization is a cost-effective and scalable technique for significantly enhancing the purity of a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at a low temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
Expert Insight: Based on solubility data, a mixed-solvent system of a moderately polar solvent (like ethyl acetate or toluene) and a non-polar anti-solvent (like hexane or heptane) is highly effective.[5] This combination allows for fine-tuned control over the crystallization process. We have substituted the historically mentioned benzene with the safer alternative, toluene.[5]
dot
Caption: Workflow for Recrystallization.
Protocol 2.1: Recrystallization using Toluene/Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (approx. 60-80 °C) with stirring until the solid is fully dissolved. Avoid using an excessive amount of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise with stirring. Hexane acts as an anti-solvent, reducing the solubility of the product. Continue adding until the solution becomes faintly and persistently cloudy (turbid).
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold toluene/hexane mixture (e.g., 1:3 v/v) to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The resulting product should be a white to off-white crystalline solid.
Method 2: Flash Column Chromatography
For obtaining material of the highest purity (>98%), particularly for removing isomers and closely related impurities, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).
Expert Insight: The polarity of the eluent is the most critical parameter. A non-polar solvent mixture allows the less polar impurities to travel quickly through the column, while the more polar target compound is retained longer. Based on literature evidence for this specific compound, a 4:1 mixture of petroleum ether (or hexane) and ethyl acetate provides excellent separation.[6]
dot
Caption: Workflow for Flash Column Chromatography.
Protocol 2.2: Silica Gel Flash Chromatography
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the mobile phase, which is a 4:1 (v/v) mixture of petroleum ether (or hexane) and ethyl acetate.[6] Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: Carefully add the mobile phase to the column and begin elution, applying positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC) with the same eluent system. Spot the crude material, the collected fractions, and a pure standard (if available). Visualize the spots under a UV lamp (254 nm). The desired product will have a specific retention factor (Rf).
-
Isolation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
Post-purification, it is essential to validate the purity of the isolated compound.
-
Melting Point Analysis: A sharp melting point within the literature range (121-126 °C) is a strong indicator of high purity.[4][5] A broad or depressed melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate, with no visible impurities that were present in the crude starting material.
-
Spectroscopic Analysis (NMR/FTIR): For rigorous characterization, ¹H NMR, ¹³C NMR, and FTIR spectroscopy should be performed to confirm the chemical structure and the absence of impurity signals.
Table 2: Comparison of Purification Techniques
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Purity | 95-98% | >98% |
| Yield | Moderate to High | Moderate |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to grams) |
| Complexity | Low | Moderate |
| Solvent Usage | Moderate | High |
| Best For | Bulk purification, removing major impurities. | High-purity applications, removing isomers. |
Conclusion
The purification of this compound is a critical step in the synthesis of valuable pharmaceutical compounds. For bulk material with good purity, a well-designed recrystallization using a toluene/hexane solvent system offers an efficient and scalable solution. For applications demanding the highest level of purity and the removal of closely related isomers, flash column chromatography with a 4:1 hexane/ethyl acetate eluent is the recommended method.[6] The choice of method should be guided by the specific purity requirements, scale, and resources available. In all cases, post-purification analysis via melting point and TLC is essential to validate the success of the procedure.
References
- PubChem. This compound.
- The Royal Society of Chemistry. (2017).
- Organic Syntheses.
- Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
- chemeurope.com. Erlenmeyer-Plöchl azlactone and amino acid synthesis. [Link]
Sources
- 1. csustan.edu [csustan.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | TCI AMERICA [tcichemicals.com]
- 5. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
Application Notes & Protocols: Derivatization of (Z)-Methyl 2-acetamido-3-phenylacrylate for Biological Studies
Abstract
(Z)-Methyl 2-acetamido-3-phenylacrylate, a dehydroamino acid (dhAA) derivative, serves as a versatile and powerful scaffold for chemical biology and drug discovery. Its unique α,β-unsaturated system is primed for selective chemical modifications, allowing for the introduction of various functional moieties. This guide provides an in-depth exploration of three robust derivatization strategies to equip researchers with the tools to synthesize biologically active probes: 1) Synthesis of a "clickable" azide-containing derivative for bioorthogonal conjugation, 2) Installation of fluorescent reporters via a two-step hydrolysis and amide coupling workflow, and 3) Biotinylation for affinity-based purification and detection. Each section elucidates the underlying chemical principles, provides validated, step-by-step protocols, and offers expert insights to ensure experimental success and reproducibility.
Introduction: The Chemical Versatility of a Dehydroamino Acid Scaffold
This compound belongs to the class of α,β-dehydroamino acids, which are characterized by a carbon-carbon double bond between their α and β positions. This "push-pull" electronic architecture, influenced by the electron-withdrawing ester and electron-donating acetamido group, renders the β-carbon electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility as a modifiable scaffold.
While dehydroamino acids are found in nature, particularly in ribosomally synthesized and post-translationally modified peptides (RiPPs), their synthetic analogues provide a gateway to creating bespoke chemical probes.[2] By strategically modifying the core structure of this compound, researchers can develop tools to:
-
Visualize Cellular Processes: Attach fluorescent dyes to track molecular localization and transport.[3]
-
Identify Binding Partners: Incorporate biotin tags for pull-down assays and interaction proteomics.[4]
-
Enable Bioorthogonal Labeling: Introduce "click" chemistry handles like azides for specific covalent labeling in complex biological systems.[1]
This document details the practical execution of these derivatization strategies, moving beyond simple procedural lists to explain the critical causality behind each experimental choice.
Strategy 1: Synthesis of a "Clickable" Derivative via Modified Erlenmeyer-Plöchl Synthesis
The most direct method to introduce a bioorthogonal handle is to build it into the molecule from the start. The Erlenmeyer-Plöchl synthesis, which is used to generate the parent compound, can be adapted by using a functionalized benzaldehyde.[3][5] Here, we utilize 4-azidobenzaldehyde to synthesize (Z)-Methyl 2-acetamido-3-(4-azidophenyl)acrylate, a molecule ready for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Logical Workflow: Direct Synthesis of an Azido-Derivative
Caption: Workflow for synthesizing an azide-functionalized derivative.
Protocol 2.1: Synthesis of (Z)-Methyl 2-acetamido-3-(4-azidophenyl)acrylate
This protocol is adapted from the classical Erlenmeyer-Plöchl reaction conditions.[6][7]
Materials:
-
N-acetylglycine
-
4-Azidobenzaldehyde
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Methanol (Anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-acetylglycine (1.0 eq), 4-azidobenzaldehyde (1.1 eq), and anhydrous sodium acetate (1.0 eq).
-
Reaction Initiation: Add acetic anhydride (3.0 eq) to the mixture.
-
Azlactone Formation: Heat the mixture to 100 °C with vigorous stirring for 2 hours. The mixture should turn into a yellow-orange slurry.
-
Methanolysis: Cool the reaction mixture to room temperature. Carefully add 100 mL of anhydrous methanol.
-
Product Formation: Gently reflux the methanolic solution for 4 hours. During this step, the azlactone intermediate is ring-opened to form the methyl ester product.
-
Work-up: Cool the mixture in an ice bath. A yellow solid should precipitate. If precipitation is slow, add cold water (50 mL) to encourage it.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 30 mL) and a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to yield a pure yellow crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the azide group can be confirmed by a characteristic stretch around 2100 cm⁻¹ in the IR spectrum.
| Reagent | MW ( g/mol ) | Molar Eq. | Example Amount (10 mmol scale) |
| N-acetylglycine | 117.10 | 1.0 | 1.17 g |
| 4-Azidobenzaldehyde | 147.14 | 1.1 | 1.62 g |
| Sodium Acetate | 82.03 | 1.0 | 0.82 g |
| Acetic Anhydride | 102.09 | 3.0 | 3.06 g (2.8 mL) |
| Methanol | 32.04 | Solvent | 100 mL |
Strategy 2: Derivatization via Michael Addition
The electrophilic β-carbon of the acrylate is highly susceptible to conjugate addition by soft nucleophiles, a reaction known as the Michael addition.[8] This strategy is exceptionally powerful for adding functionalities directly to the β-position. Thiols are particularly effective nucleophiles for this transformation.[9] It is important to note that dehydro-phenylalanine derivatives can be less reactive than their dehydroalanine counterparts due to steric hindrance from the phenyl group, sometimes requiring longer reaction times or stronger basic conditions.[8]
Protocol 3.1: Thiol-Michael Addition of a Cysteine-based Peptide
This protocol describes the addition of a thiol-containing molecule, such as the tripeptide Glutathione (GSH), to serve as an example of introducing a biologically relevant moiety.
Materials:
-
This compound
-
Glutathione (reduced form, GSH)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Water[10]
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reactant Setup: Dissolve this compound (1.0 eq) in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Nucleophile Addition: Add Glutathione (1.2 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Add TEA (1.5 eq) dropwise to the solution. The base deprotonates the thiol group of GSH, generating the more nucleophilic thiolate anion, which is the active species in the reaction.[11]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture with 1M HCl to pH ~3-4 to protonate any excess base and the product.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified using reverse-phase HPLC to isolate the desired peptide conjugate.
-
Characterization: Validate the final product by HRMS to confirm the mass of the adduct.
| Reagent | MW ( g/mol ) | Molar Eq. | Example Amount (1 mmol scale) |
| This compound | 219.24 | 1.0 | 219 mg |
| Glutathione (GSH) | 307.32 | 1.2 | 369 mg |
| Triethylamine (TEA) | 101.19 | 1.5 | 152 mg (0.21 mL) |
| DMF | - | Solvent | 10 mL |
Strategy 3: Fluorescent Labeling and Biotinylation via Amide Coupling
This versatile two-step strategy first creates a carboxylic acid handle on the molecule, which is then coupled to an amine-containing label (e.g., a fluorescent dye or biotin with an amine linker). This approach decouples the derivatization from the core synthesis, allowing a single precursor to be conjugated with a wide array of commercially available probes.
Logical Workflow: Two-Step Labeling via Amide Coupling
Caption: Workflow for labeling via hydrolysis and amide coupling.
Protocol 4.1: Selective Hydrolysis of the Methyl Ester
Rationale: Base-catalyzed hydrolysis is a standard method for cleaving esters. Lithium hydroxide (LiOH) in a mixed solvent system like THF/Methanol/H₂O is often used for its efficacy at room temperature, minimizing side reactions.[12]
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:Methanol:H₂O.
-
Hydrolysis: Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Remove the organic solvents (THF, Methanol) under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
Isolation: The carboxylic acid product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This product, (Z)-2-Acetamido-3-phenylacrylic acid, can be used in the next step without further purification if it is sufficiently pure.
Protocol 4.2: Amide Coupling with an Amine-Functionalized Probe
Rationale: Amide bond formation between a carboxylic acid and an amine requires an activating agent. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, rapidly forms an active ester intermediate, which then reacts cleanly with the amine.[13][14]
Procedure:
-
Setup: Dissolve the carboxylic acid from Protocol 4.1 (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. This pre-activation step is crucial for efficient coupling.
-
Coupling: In a separate vial, dissolve the amine-functionalized probe (e.g., Biotin-PEG-Amine or a fluorescent dye with an amino linker) (1.05 eq) in a minimal amount of DMF. Add this solution to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
-
Purification: Upon completion, the reaction mixture can be diluted with ethyl acetate and washed with brine to remove DMF and salts. The final product is typically purified by column chromatography or preparatory HPLC to yield the pure, labeled derivative.
| Reagent (Coupling Step) | Molar Eq. | Purpose |
| (Z)-2-Acetamido-3-phenylacrylic acid | 1.0 | Substrate |
| HATU | 1.1 | Carboxylic Acid Activator |
| DIPEA | 2.5 | Non-nucleophilic Base |
| Amine-Functionalized Probe | 1.05 | Labeling Reagent |
Conclusion and Future Perspectives
The derivatization of this compound offers a robust and flexible platform for the creation of sophisticated chemical probes. The three strategies detailed herein—direct synthesis of a clickable analogue, Michael addition of nucleophiles, and a two-step hydrolysis/coupling sequence—provide researchers with a validated toolkit to generate molecules for a wide range of biological applications. The choice of strategy depends on the desired location of the functional moiety and the overall synthetic plan. By understanding the chemical principles behind each protocol, scientists can further adapt these methods to install an even broader array of functionalities, paving the way for new discoveries in chemical biology and drug development.
References
- Bogart, J. W., & Bowers, A. A. (2019). Dehydroamino acids: Chemical multi-tools for late-stage diversification. RSC Chemical Biology.
- Thermo Fisher Scientific. (n.d.). Biotinylation. Retrieved from Thermo Fisher Scientific Website.
- BOC Sciences. (n.d.). Biotin Labeled Peptides. Retrieved from BOC Sciences Website.
- G-Biosciences. (2012). The Secrets of Coupling with Biotin! Retrieved from G-Biosciences Blog.
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from Wikipedia.
- Wikipedia. (n.d.). Biotinylation. Retrieved from Wikipedia.
- Bar-Ziv, R., et al. (2021). Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. Bioconjugate Chemistry.
- Roelfes, G., et al. (2021). Bioorthogonal Aza-Michael Addition to Dehydrated Amino Acids in Antimicrobial Peptides. ChemRxiv.
- BenchChem. (n.d.). The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide. Retrieved from BenchChem.
- Ferreira, P. M. T., et al. (2001). Michael Addition of Thiols, Carbon Nucleophiles and Amines to Dehydroamino Acid and Dehydropeptide Derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Ueda, M., et al. (2011). Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water. Organic Letters.
- Horne, W. S., et al. (2021). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Tetrahedron Letters.
- Reddy, R., et al. (2018). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives. The Journal of Organic Chemistry.
- Boyd, S. E., et al. (2013). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl (Z)-2-Acetamido-3-phenylacrylate. Retrieved from TCI Chemicals Website.
- Escalante, J., et al. (2021). Aza-Michael addition of benzylamine to methyl 3-phenylacrylate. ResearchGate.
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research.
- ChemEurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Retrieved from ChemEurope.com.
- Cossy, J., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl (Z)-2-Acetamido-3-phenylacrylate. Retrieved from TCI Chemicals Website.
- Escalante, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules.
- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964506, this compound. Retrieved from PubChem.
- Junkers, T., et al. (2014). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry.
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- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Retrieved from Thermo Fisher Scientific Website.
- Du Prez, F. E., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers.
- Stawikowski, M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Inorganic Chemistry.
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The Versatile Precursor: A Guide to the Synthesis of Novel Compounds from (Z)-Methyl 2-acetamido-3-phenylacrylate
Introduction: Unlocking the Potential of a Privileged Building Block
(Z)-Methyl 2-acetamido-3-phenylacrylate, a derivative of dehydro-phenylalanine, stands as a cornerstone in the edifice of modern synthetic chemistry. Its unique structural motif, featuring a trisubstituted electron-deficient alkene, an amide, and an ester group, renders it a highly versatile precursor for a myriad of complex organic molecules. This guide provides an in-depth exploration of its synthetic utility, moving beyond its classical applications to showcase its role in the generation of novel compounds. We will delve into the mechanistic underpinnings of its reactivity and furnish detailed protocols for key transformations, empowering researchers in drug discovery and materials science to harness the full potential of this remarkable building block.
The strategic placement of functional groups in this compound allows for a diverse range of chemical manipulations. The electron-withdrawing ester and amide groups activate the double bond for nucleophilic additions and cycloaddition reactions, while the amide functionality itself can participate in multicomponent reactions. This inherent reactivity, coupled with the stereochemical possibilities arising from the prochiral nature of the double bond, makes it a substrate of immense interest.
I. Asymmetric Hydrogenation: The Gateway to Chiral Phenylalanine Derivatives
The most well-established and industrially significant application of this compound is its asymmetric hydrogenation to produce optically pure N-acetyl-phenylalanine methyl ester. This transformation is a testament to the power of transition-metal catalysis in creating stereogenic centers with high fidelity. The resulting chiral amino acid derivatives are invaluable building blocks for the synthesis of peptides, pharmaceuticals, and other biologically active molecules.
Mechanistic Insight: The Role of Chiral Ligands
The enantioselectivity of the hydrogenation is governed by the chiral ligand coordinated to the metal center, typically rhodium or iridium. Ligands such as DuPhos and DuanPhos form a chiral pocket around the metal, forcing the substrate to bind in a specific orientation. This pre-coordination determines the face of the double bond that is exposed to the incoming hydrogen, leading to the preferential formation of one enantiomer. The amide group of the substrate plays a crucial role in this process by coordinating to the metal center, a phenomenon that contributes to the high levels of stereocontrol observed.[1][2]
Experimental Protocol: Rh-DuPhos Catalyzed Asymmetric Hydrogenation
This protocol describes a typical procedure for the asymmetric hydrogenation of this compound using a Rhodium-DuPhos catalyst.
Materials:
-
This compound
-
[Rh(COD)₂(R,R)-Et-DuPhos]BF₄
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst and Substrate Preparation: In a glovebox or under a stream of inert gas, add this compound (e.g., 1.0 g, 4.56 mmol) and the Rh-DuPhos catalyst (e.g., 0.01 mol%) to a clean, dry reaction vessel suitable for the autoclave.
-
Solvent Addition: Add anhydrous, degassed methanol (e.g., 20 mL) to the vessel.
-
Reaction Setup: Seal the reaction vessel and place it in the autoclave. Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 psi). Stir the reaction mixture at room temperature (or a specified temperature) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas from the autoclave. Remove the reaction vessel and concentrate the solvent under reduced pressure.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica gel if necessary. The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, should be determined by chiral HPLC analysis.
Expected Outcome: This procedure typically yields the corresponding N-acetyl-phenylalanine methyl ester with high conversion and enantiomeric excess (>95% ee).
II. Cycloaddition Reactions: Constructing Carbocyclic and Heterocyclic Scaffolds
The activated double bond of this compound serves as an excellent dienophile and dipolarophile in cycloaddition reactions, providing a direct route to complex cyclic structures. These reactions are powerful tools for rapidly increasing molecular complexity and accessing novel ring systems.
A. Diels-Alder Reaction: Forging Six-Membered Rings
The Diels-Alder reaction, a [4+2] cycloaddition, allows for the construction of six-membered rings with excellent stereocontrol. While there are limited specific examples in the literature of this compound in Diels-Alder reactions, its structural similarity to other activated alkenes suggests its utility as a dienophile. The following protocol is based on analogous reactions with similar substrates.[3]
Representative Protocol: Diels-Alder Reaction with Cyclopentadiene
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Toluene (anhydrous)
-
Sealed reaction tube
Procedure:
-
Reactant Preparation: In a fume hood, add this compound (e.g., 1.0 g, 4.56 mmol) to a sealable reaction tube.
-
Diene Addition: Add an excess of freshly cracked cyclopentadiene (e.g., 3 equivalents) to the tube.
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL).
-
Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 120-130 °C) for several days, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully open the reaction tube and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting bicyclic adduct by column chromatography on silica gel.
Causality: The high temperature is necessary to overcome the activation energy of the cycloaddition. The use of a sealed tube prevents the evaporation of the volatile cyclopentadiene. The endo product is often the major diastereomer due to secondary orbital interactions.
B. [3+2] Cycloaddition with Nitrile Oxides: Synthesis of Isoxazolines
The [3+2] cycloaddition of nitrile oxides with alkenes is a classic method for the synthesis of isoxazolines, five-membered heterocyclic rings containing nitrogen and oxygen. These heterocycles are prevalent in many biologically active compounds. The electron-deficient nature of the double bond in this compound makes it a suitable partner for this transformation.
Representative Protocol: [3+2] Cycloaddition with Benzonitrile Oxide
Materials:
-
This compound
-
Benzohydroximoyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Procedure:
-
Reactant Mixture: To a solution of this compound (e.g., 1.0 g, 4.56 mmol) in anhydrous THF (e.g., 20 mL), add benzohydroximoyl chloride (e.g., 1.1 equivalents).
-
In Situ Generation of Nitrile Oxide: Cool the mixture to 0 °C and slowly add a solution of triethylamine (e.g., 1.2 equivalents) in THF. The triethylamine acts as a base to generate the benzonitrile oxide in situ.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding isoxazoline derivative.
Mechanistic Rationale: The in situ generation of the nitrile oxide is crucial as it is an unstable species. The regioselectivity of the cycloaddition is governed by the electronic properties of the reactants, with the oxygen of the nitrile oxide typically adding to the more electron-deficient carbon of the alkene.
III. Synthesis of Pyrazole Derivatives: A Michael Addition-Condensation Approach
The activated alkene in this compound is susceptible to Michael addition by nucleophiles. This reactivity can be exploited for the synthesis of heterocyclic compounds. The reaction with hydrazine, for instance, can lead to the formation of pyrazoline and subsequently pyrazole derivatives, which are important scaffolds in medicinal chemistry.[4][5]
Representative Protocol: Synthesis of a Pyrazoline Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 1.0 g, 4.56 mmol) in ethanol (e.g., 20 mL) in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (e.g., 1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux for several hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction mixture and concentrate the solvent under reduced pressure.
-
Purification: The resulting pyrazoline derivative can be purified by recrystallization or column chromatography.
Chemical Logic: The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization and condensation to form the pyrazoline ring.
IV. Multicomponent Reactions: Rapid Assembly of Complex Molecules
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient tools for generating molecular diversity. The Ugi reaction is a prominent example of an MCR that can be adapted for use with substrates like this compound.[6][7]
Conceptual Protocol: Ugi-type Reaction
Reactants:
-
This compound (as the Michael acceptor)
-
A primary amine (e.g., benzylamine)
-
An aldehyde or ketone (e.g., formaldehyde)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol as the solvent
Proposed Reaction Pathway:
-
Michael addition of the amine to the acrylate.
-
Reaction of the resulting secondary amine with the aldehyde to form an iminium ion.
-
Nucleophilic attack of the isocyanide on the iminium ion.
-
Intramolecular trapping of the resulting nitrilium ion by the enolate to form a new heterocyclic scaffold.
This conceptual pathway highlights the potential for designing novel MCRs based on the unique reactivity of this compound.
Data Summary
| Reaction Type | Product Class | Key Reagents | Typical Yields | Stereoselectivity | Reference(s) |
| Asymmetric Hydrogenation | Chiral N-acetyl-phenylalanine methyl ester | Rh-DuPhos catalyst, H₂ | >95% | >95% ee | [1][8] |
| Diels-Alder Reaction | Bicyclic adducts | Cyclopentadiene | Moderate | Endo selective | [3] |
| [3+2] Cycloaddition | Isoxazoline derivatives | Benzonitrile oxide | Good | Regioselective | [9][10] |
| Michael Addition-Condensation | Pyrazoline/Pyrazole derivatives | Hydrazine hydrate | Good | - | [4][5] |
Visualizing the Synthetic Pathways
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
General Scheme for Cycloaddition Reactions
Caption: Cycloaddition reaction pathways.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and valuable precursor in organic synthesis. While its role in asymmetric hydrogenation is well-celebrated, its potential in cycloaddition, multicomponent, and other transformations for the synthesis of novel and complex molecules is vast and continues to be explored. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to not only replicate known transformations but also to design new synthetic routes. The continued exploration of the reactivity of this privileged building block will undoubtedly lead to the discovery of new medicines, materials, and a deeper understanding of chemical reactivity.
References
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
- Pospíšil, J., Pospíšilová, M., & Madeja, R. (2014). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene. Structural Chemistry, 25(5), 1495-1504. [Link]
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
- Elguero, J. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 499-536). Pergamon. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]
- Burk, M. J., Feaster, J. E., Harlow, R. L. (1991). New electron-rich chiral phosphines for asymmetric catalysis. 1. Synthesis and resolution of 1,2-bis(2,5-dialkylphospholano)benzenes and their evaluation in catalytic asymmetric hydrogenation. Organometallics, 10(3), 695-703. [Link]
- Al-Zaydi, K. M. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12779-12829. [Link]
- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]
- Pignataro, L., et al. (2012). Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(8), 2234-2240. [Link]
- Tang, W., et al. (2010). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. In Asymmetric Catalysis on Industrial Scale (pp. 29-50). Wiley-VCH. [Link]
- de la Torre, M. C., & Sierra, M. A. (2004). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
- Ríos-Gutiérrez, M., et al. (2017). Understanding the reactivity and regioselectivity of [3+ 2] cycloaddition reactions between substituted nitrile oxides and methyl acrylate. A molecular electron density theory study. RSC Advances, 7(69), 43585-43595. [Link]
- Gucma, M., & Golebiewski, W. M. (2016). NMR Studies on [2 + 3] Cycloaddition of Nitrile Oxides to Polyunsaturated Medium Size Rings. Journal of the Brazilian Chemical Society, 27(4), 749-756. [Link]
Sources
- 1. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Scaling Up the Synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate: An Application Note and Protocol
Introduction
(Z)-Methyl 2-acetamido-3-phenylacrylate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry as a precursor for non-natural amino acids and other complex chiral molecules. Its synthesis, commonly achieved through the Erlenmeyer-Plöchl reaction, presents unique challenges and considerations when transitioning from laboratory-scale preparations to larger, industrial-scale production.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for scaling up the synthesis of this important intermediate. We will delve into the underlying chemical principles, provide a detailed laboratory-scale protocol, and then explore the critical factors and methodologies for successful process scale-up, ensuring scientific integrity, safety, and efficiency.
Reaction Mechanism and Rationale
The synthesis of this compound is typically accomplished via the Erlenmeyer-Plöchl reaction, a condensation reaction between N-acetylglycine, benzaldehyde, and acetic anhydride, followed by alcoholysis of the resulting azlactone intermediate.[1]
The reaction proceeds through several key steps:
-
Formation of the Azlactone: N-acetylglycine is first cyclized in the presence of acetic anhydride to form 2-methyl-5-oxazolone (an azlactone).
-
Condensation: The azlactone, possessing an active methylene group, undergoes a Perkin-type condensation with benzaldehyde in the presence of a base (typically sodium acetate) to form the benzylidene derivative of the azlactone.
-
Ring Opening: The azlactone ring is then opened by methanolysis to yield the desired this compound. The (Z)-isomer is generally the thermodynamically favored product.
Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues during scale-up.
Part 1: Laboratory-Scale Synthesis Protocol
This section details a robust and reproducible protocol for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Acetylglycine | Reagent | Sigma-Aldrich |
| Benzaldehyde | Reagent | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Acetate | ACS Reagent | VWR |
| Methanol | HPLC Grade | Fisher Scientific |
| Toluene | ACS Reagent | VWR |
| Ethyl Acetate | ACS Reagent | Fisher Scientific |
| Hexanes | ACS Reagent | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add N-acetylglycine (23.4 g, 0.2 mol), anhydrous sodium acetate (16.4 g, 0.2 mol), and acetic anhydride (51.0 g, 0.5 mol).
-
Addition of Benzaldehyde: Begin stirring the mixture and add benzaldehyde (21.2 g, 0.2 mol) dropwise from the dropping funnel over 15 minutes.
-
Reaction: Heat the mixture to 100-110 °C using a heating mantle and maintain this temperature for 2 hours with continuous stirring. The mixture will become a thick, yellow paste.
-
Methanolysis: After 2 hours, cool the reaction mixture to 60 °C. Cautiously add methanol (200 mL) dropwise through the dropping funnel. An exothermic reaction will occur. After the addition is complete, reflux the mixture for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold methanol (2 x 50 mL).
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain pure this compound as a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Expected Yield and Characterization
-
Yield: 28.5 - 35.1 g (65-80%)
-
Appearance: White to off-white crystalline solid
-
Melting Point: 122-126 °C
-
Purity (HPLC): >95%
Part 2: Scaling Up the Synthesis
Transitioning the laboratory-scale synthesis to a pilot or industrial scale requires careful consideration of several critical factors to ensure safety, efficiency, and consistent product quality.
Key Scale-Up Considerations
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Change and Control Strategy |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for exotherm accumulation. | Implement a jacketed reactor with a reliable temperature control system. Monitor the internal and jacket temperatures closely. The rate of addition of reagents may need to be controlled to manage the exotherm. |
| Mass Transfer | Efficient mixing with a magnetic stir bar. | Mechanical agitation is required. Potential for dead zones and inefficient mixing. | Select an appropriate agitator design (e.g., pitched-blade turbine, anchor) and optimize the stirring speed to ensure homogeneity without causing excessive shear. Baffles may be necessary to improve mixing. |
| Reagent Addition | Dropwise addition from a dropping funnel. | Controlled addition via a metering pump. | Precise control over the addition rate is crucial to manage the reaction exotherm and prevent localized high concentrations of reactants, which could lead to side reactions. |
| Product Isolation | Vacuum filtration with a Büchner funnel. | Centrifugation or a filter press. | These methods are more efficient for handling larger quantities of solids and liquids. |
| Purification | Recrystallization from a flask. | Crystallization in a jacketed, agitated vessel followed by centrifugation. | Controlled cooling profiles in a crystallizer can lead to more uniform crystal size and higher purity. |
| Drying | Vacuum oven. | Tumble dryer or a filter dryer. | These are more efficient for drying large quantities of product and can be integrated into a closed system to minimize handling. |
Process Flow Diagram for Scaled-Up Synthesis
Caption: Process flow diagram for the scaled-up synthesis.
Process Control Parameters
To ensure a safe, efficient, and reproducible process at scale, the following parameters must be carefully monitored and controlled:
-
Temperature: The reaction is exothermic, particularly during the addition of methanol. Precise temperature control is critical to prevent runaway reactions and minimize the formation of impurities.
-
Addition Rates: The rates of addition for both benzaldehyde and methanol should be carefully controlled to manage the reaction exotherm.
-
Stirring Speed: Adequate agitation is necessary to ensure good mixing and heat transfer. The stirring speed should be optimized to maintain a homogeneous slurry without causing mechanical damage to the crystals during precipitation.
-
pH: While not a critical parameter in this specific reaction, it is good practice to monitor the pH during the work-up to ensure complete neutralization of any acidic residues if necessary.
Part 3: Quality Control and Analytical Methods
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.
Analytical Techniques
| Technique | Purpose | Typical Parameters | Expected Results |
| HPLC | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile:Water gradientDetector: UV at 254 nm | A single major peak corresponding to the product with a purity of >95%. |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃Frequency: 400 MHz | ~2.1 ppm (s, 3H, -COCH₃) ~3.8 ppm (s, 3H, -OCH₃) ~7.1 ppm (s, 1H, vinyl H) ~7.3-7.5 ppm (m, 5H, Ar-H) ~7.8 ppm (br s, 1H, -NH) |
| ¹³C NMR | Structural confirmation | Solvent: CDCl₃Frequency: 100 MHz | ~23 ppm (-COCH₃) ~53 ppm (-OCH₃) ~128-134 ppm (Ar-C and vinyl C) ~166 ppm (C=O, ester) ~169 ppm (C=O, amide) |
| Melting Point | Identity and purity check | Standard melting point apparatus | 122-126 °C |
Part 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature is maintained at 100-110 °C for the full 2 hours. Check the quality of the starting materials. |
| Product loss during work-up and recrystallization. | Use minimal amounts of cold solvent for washing the crude product. Ensure the recrystallization solvent is fully saturated before cooling. | |
| Formation of Impurities | Side reactions due to high temperatures or incorrect stoichiometry. | Maintain precise temperature control. Ensure accurate measurement of all reagents. |
| Decomposition of the product. | Avoid prolonged heating. Ensure the product is dried at a moderate temperature. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect solvent for recrystallization. | Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). |
Conclusion
The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction mechanism and a systematic approach to addressing the challenges associated with heat and mass transfer at a larger scale. By implementing the detailed protocols and adhering to the critical process control parameters outlined in this application note, researchers and drug development professionals can achieve a safe, efficient, and reproducible manufacturing process for this important chemical intermediate.
References
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Procedure.
- Shafiee, B., & Ghavaminejad, F. (2016). An innovation for development of Erlenmeyer–Plöchl reaction and synthesis of AT-130 analogous: a new application of continuous-flow method. RSC Advances, 6(12), 9753-9759.
- O'Donnell, M. J., et al. (2009). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository.
- Aragen Life Sciences. (n.d.). Drug Substance Manufacturing Process Optimization & Scale-Up.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4935.
- chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis.
- Journal of Chemical Technology and Metallurgy. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of the University of Chemical Technology and Metallurgy, 44(1), 86-90.
- Al-Tel, T. H. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. BMC Chemistry, 10(1), 1-8.
- ACS Omega. (2022). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega, 7(34), 30235-30245.
- Basicmedical Key. (2016). High-performance liquid chromatography.
- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer.
- Chegg.com. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl.
- ResearchGate. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 745-751.
- ACE HPLC. (n.d.). COLUMN TROUBLESHOOTING.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617).
Sources
Quantitative Analysis of (Z)-Methyl 2-acetamido-3-phenylacrylate using High-Performance Liquid Chromatography with UV Detection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated analytical method for the precise quantification of (Z)-Methyl 2-acetamido-3-phenylacrylate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. This compound is a key intermediate in various synthetic pathways, and its accurate quantification is critical for process monitoring, quality control, and stability studies. The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from sample preparation to method validation according to international guidelines.[1]
Introduction and Scientific Rationale
This compound is an α,β-unsaturated carbonyl compound, a class of molecules known for their utility as synthetic building blocks and their potential for biological activity.[2][3][4] The conjugated system, which includes a phenyl group, a carbon-carbon double bond, and a carbonyl group, makes this molecule an excellent chromophore, ideally suited for analysis by UV spectroscopy.[5]
The primary analytical challenge with acrylates is their propensity for thermal degradation or self-polymerization.[6] Therefore, analytical techniques that employ high temperatures, such as Gas Chromatography (GC), can be problematic without careful optimization.[6] High-Performance Liquid Chromatography (HPLC) operating at ambient temperature offers a superior alternative, ensuring the integrity of the analyte throughout the analysis. This note describes an isocratic RP-HPLC method that is both sensitive and specific for this compound.
Key Compound Properties:
| Property | Value |
| Chemical Name | methyl (Z)-2-acetamido-3-phenylprop-2-enoate |
| Synonyms | (Z)-Methyl 2-acetylamino-3-phenylacrylate |
| CAS Number | 60676-51-9 |
| Molecular Formula | C₁₂H₁₃NO₃[7] |
| Molecular Weight | 219.24 g/mol [7] |
| Physical Form | White to off-white solid[8] |
| Melting Point | 121-122 °C[8] |
Recommended Analytical Protocol: HPLC-UV
This protocol is designed for the quantification of this compound in raw materials or as a pure standard.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Chromatography Column: ZORBAX SB-AQ C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).[6]
-
Scientist's Insight: An aqueous-stable C18 phase is selected to ensure consistent performance and longevity, even with highly aqueous mobile phases, preventing phase collapse.
-
-
Software: Chromatography data station (CDS) for instrument control and data processing.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Reagents and Standard Preparation
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
Preparation of Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile. Mix thoroughly. This solution should be stored under refrigeration (<15°C) and protected from light.[10]
Preparation of Calibration Standards (1 – 100 µg/mL):
-
Perform serial dilutions of the Stock Standard Solution using a 50:50 (v/v) mixture of Acetonitrile and Water to prepare a series of at least five calibration standards.
-
Suggested concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile.
-
Further dilute an aliquot of this solution with a 50:50 (v/v) Acetonitrile/Water mixture to bring the final concentration within the calibration range (e.g., ~25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
| Run Time | 10 minutes |
Scientist's Insight: The detection wavelength of 275 nm is chosen to maximize sensitivity, leveraging the extensive conjugated π-system of the molecule. A column temperature of 30 °C ensures run-to-run consistency by minimizing viscosity fluctuations. An isocratic mobile phase is sufficient for this application, offering simplicity and robustness.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Protocol
To ensure the analytical method is fit for its intended purpose, a validation study must be performed.[1] The following protocols are based on the ICH Q2(R2) guideline.[1]
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
-
Protocol: Analyze a blank (mobile phase), a placebo (sample matrix without analyte, if applicable), and a sample spiked with the analyte.
-
Acceptance Criteria: The blank and placebo chromatograms should show no significant interfering peaks at the retention time of this compound.
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Prepare and inject the calibration standards (e.g., 1 to 100 µg/mL) in triplicate. Plot the average peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy
Accuracy measures the closeness of the test results to the true value.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Spike a known quantity of the analyte into a placebo matrix.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).
-
Repeatability Protocol: Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision Protocol: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[11]
-
Protocol: These can be estimated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration, which must meet the criteria for accuracy and precision.
Validation Summary
The relationship between these core validation parameters is crucial for a trustworthy method.
Caption: Interdependence of key analytical method validation parameters.
Typical Performance Data:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | ~0.3 µg/mL |
| LOQ | - | ~1.0 µg/mL |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. It serves as a reliable analytical tool for quality control and research applications. The provided protocols for both the analysis and method validation offer a comprehensive framework for implementation in a regulated or research laboratory environment.
References
- Kim, Y. S., Kim, Y. Y., Hwang, H. J., et al. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology, 31(11), 1377–1387. [Link]
- PubMed. (2022). Validation of analytical methods for acrylic acid from various food products.
- Science.gov. (n.d.).
- Li, J., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Journal of Food Safety and Quality, 12(18), 7354-7360. [Link]
- Chavda, V., et al. (2010). Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research, 2(11), 740-746. [Link]
- LibreTexts Chemistry. (n.d.).
- U.S. Food and Drug Administration (FDA). (2023). Q2(R2)
- PubChem. (n.d.). This compound.
- Chung, F. L., et al. (1986). Study of reactions of .alpha.,.beta.-unsaturated carbonyl compounds with deoxyguanosine. The Journal of Organic Chemistry, 51(24), 4535–4541. [Link]
- LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of the conjugated α,β-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases. Toxicological Sciences, 139(2), 241–257. [Link]
- Said, S. A. (n.d.). α,β-Unsaturated carbonyl compounds: Structure and properties. University of Mosul. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. beta-unsaturated carbonyl compounds: Topics by Science.gov [science.gov]
- 3. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. This compound | C12H13NO3 | CID 9964506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 60676-51-9 CAS MSDS ((Z)-Methyl 2-acetylamino-3-phenylacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Methyl (Z)-2-Acetamido-3-phenylacrylate | 60676-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate
Welcome to the technical support center for the synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and field-proven experience.
Introduction: The Erlenmeyer-Plöchl Reaction and Subsequent Methanolysis
The synthesis of this compound is a valuable process, often utilized in the preparation of unnatural amino acids and other pharmaceutical intermediates. The most common and established route involves a two-step process:
-
The Erlenmeyer-Plöchl Reaction: This step involves the condensation of N-acetylglycine with benzaldehyde in the presence of acetic anhydride and a weak base, typically sodium acetate. This reaction forms an intermediate, 4-benzylidene-2-methyloxazol-5(4H)-one (an azlactone).
-
Methanolysis of the Azlactone: The subsequent ring-opening of the azlactone intermediate with methanol yields the desired methyl ester, this compound. The stereoselectivity of this step is crucial for obtaining the desired Z-isomer.
This guide will address common issues encountered in both stages of this synthesis, providing a structured, question-and-answer-based approach to troubleshooting.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Guide & FAQs
This section is structured to directly address the challenges you may face during your experiments. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Part 1: The Erlenmeyer-Plöchl Reaction (Azlactone Formation)
Question 1: My yield of the azlactone intermediate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Erlenmeyer-Plöchl reaction can often be attributed to several factors. Let's break them down:
-
Purity of Reagents: The purity of your starting materials is paramount.
-
Benzaldehyde: Benzaldehyde is prone to oxidation to benzoic acid. The presence of benzoic acid can interfere with the reaction. It is highly recommended to use freshly distilled or recently purchased benzaldehyde. To check for purity, you can perform a simple titration or run a quick ¹H NMR.
-
Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture. Ensure you are using a fresh, anhydrous grade of acetic anhydride.
-
Sodium Acetate: Use anhydrous sodium acetate. If you suspect it has absorbed moisture, it can be dried in an oven at >100 °C before use.
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. A temperature range of 80-100 °C is generally effective.[1] Insufficient heating can lead to an incomplete reaction. Conversely, excessive temperatures can lead to side reactions and decomposition of the product.
-
Reaction Time: The reaction is often complete within 1-2 hours at the optimal temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid prolonged heating.
-
-
Stoichiometry of Reagents:
-
The molar ratio of the reactants is critical. A slight excess of benzaldehyde (1.1-1.2 equivalents) and a larger excess of acetic anhydride (2.5-3.0 equivalents) are often used to drive the reaction to completion. Sodium acetate is typically used in equimolar amounts to N-acetylglycine.
-
Experimental Protocol for Optimizing Azlactone Yield:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-acetylglycine (1 eq), anhydrous sodium acetate (1 eq), and freshly distilled benzaldehyde (1.1 eq).
-
Add acetic anhydride (3 eq) to the mixture.
-
Heat the reaction mixture in an oil bath at 90-100 °C for 1.5 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The azlactone product should have a distinct Rf value compared to the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride and precipitate the azlactone.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol, followed by cold water, to remove unreacted starting materials and salts.
-
Dry the product under vacuum.
| Parameter | Recommended Condition | Rationale |
| Benzaldehyde Purity | Freshly distilled or new bottle | Prevents interference from benzoic acid. |
| Acetic Anhydride | Anhydrous grade | Prevents hydrolysis and ensures efficient dehydration. |
| Sodium Acetate | Anhydrous | Acts as an effective base for the condensation. |
| Temperature | 90-100 °C | Provides sufficient energy for the reaction without causing degradation. |
| Reaction Time | 1-2 hours (TLC monitored) | Ensures complete reaction while minimizing side products. |
Part 2: Methanolysis of the Azlactone
Question 2: I've successfully synthesized the azlactone, but the subsequent methanolysis step gives a low yield of the desired (Z)-methyl ester. What's going wrong?
Answer:
The ring-opening of the azlactone with methanol is a critical step that can be influenced by several factors affecting both yield and stereoselectivity.
-
Reaction Conditions for Methanolysis:
-
Solvent and Reagent: The reaction is typically carried out in methanol, which acts as both the solvent and the nucleophile. Using anhydrous methanol is recommended to avoid hydrolysis of the ester product.
-
Catalyst: While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a base, such as sodium methoxide or even sodium acetate, can significantly accelerate the reaction. However, the choice and amount of base can influence the stereochemical outcome (see Question 3). An alternative is to use an acid catalyst, such as sulfuric acid, which can also promote the ring-opening.[2][3]
-
Temperature: Refluxing the azlactone in methanol is a common procedure. The elevated temperature increases the reaction rate.
-
-
Incomplete Reaction: The methanolysis is a reversible reaction. To drive the equilibrium towards the product side, a large excess of methanol is used. If the reaction is not going to completion, consider increasing the reaction time or the amount of catalyst.
-
Work-up and Purification: The product is moderately polar. During the work-up, ensure that the pH is adjusted to be neutral before extraction to prevent hydrolysis of the ester. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is typically effective.
Experimental Protocol for Methanolysis:
-
Suspend the synthesized azlactone (1 eq) in anhydrous methanol (a large excess, e.g., 20-50 equivalents by volume).
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) or a few crystals of sodium acetate.
-
Reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction by TLC until the azlactone spot disappears.
-
Cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Question 3: My final product is a mixture of (Z) and (E) isomers. How can I improve the stereoselectivity for the (Z)-isomer?
Answer:
The formation of the undesired (E)-isomer is a common problem. The (Z)-isomer is generally the thermodynamically more stable product, but reaction conditions can lead to the formation of a mixture.
-
Mechanism of Isomerization: The isomerization can occur during the methanolysis step, especially under basic conditions. The base can deprotonate the α-carbon of the opened ester, leading to a resonance-stabilized intermediate that can be protonated to form either the (Z) or (E) isomer.
-
Controlling Stereoselectivity:
-
Mild Reaction Conditions: Using milder reaction conditions can help to preserve the initial stereochemistry of the azlactone, which is predominantly the Z-form. This includes using a weaker base or a catalytic amount of a stronger base for a shorter reaction time.
-
Acid Catalysis: Acid-catalyzed methanolysis can sometimes provide better stereoselectivity for the Z-isomer as it avoids the formation of the enolate intermediate that leads to isomerization.
-
Temperature Control: Running the reaction at a lower temperature for a longer period might favor the formation of the thermodynamically more stable Z-isomer.
-
-
Separation of Isomers: If a mixture of isomers is obtained, they can often be separated by chromatography.
-
Column Chromatography: Silica gel column chromatography using a solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) can be effective. The isomers often have slightly different polarities, allowing for their separation.
-
Recrystallization: Careful recrystallization can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. This is highly dependent on the solvent system and the relative concentrations of the isomers.
-
Visualizing Isomerization:
Caption: Base-catalyzed isomerization of (Z)- to (E)-isomer.
Part 3: Product Characterization
Question 4: How can I confirm the identity and purity of my this compound product, and how can I differentiate it from the (E)-isomer?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are distinct for the (Z) and (E) isomers.
¹H NMR Spectroscopy:
The key diagnostic signal is the vinylic proton (=CH-Ph).
-
(Z)-Isomer: The vinylic proton typically appears as a singlet at around δ 7.1-7.3 ppm . The proximity of the phenyl group and the ester group in the Z-configuration influences its chemical shift.
-
(E)-Isomer: The vinylic proton in the (E)-isomer is expected to be in a different chemical environment and will likely have a different chemical shift, often further downfield.
Other characteristic signals for the (Z)-isomer include:
-
A singlet for the methyl ester protons (-OCH₃) around δ 3.8 ppm .
-
A singlet for the acetyl methyl protons (-COCH₃) around δ 2.1 ppm .
-
A broad singlet for the amide proton (-NH) around δ 7.0-7.5 ppm .
-
Multiplets for the phenyl protons in the aromatic region (δ 7.3-7.5 ppm ).
¹³C NMR Spectroscopy:
The chemical shifts of the olefinic carbons are also diagnostic.
-
(Z)-Isomer:
-
The carbonyl carbon of the ester group appears around δ 165-167 ppm .
-
The carbonyl carbon of the amide group appears around δ 168-170 ppm .
-
The olefinic carbons appear in the range of δ 125-135 ppm .
-
Reference NMR Data for this compound:
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -OCH₃ | ~3.8 (s, 3H) | ~52.5 |
| -COCH₃ | ~2.1 (s, 3H) | ~23.0 |
| Phenyl-H | ~7.3-7.5 (m, 5H) | ~128-130 (aromatic C-H), ~134 (ipso-C) |
| =CH-Ph | ~7.2 (s, 1H) | ~130 |
| C=C(NHAc) | - | ~129 |
| -NH | ~7.4 (br s, 1H) | - |
| C=O (ester) | - | ~166 |
| C=O (amide) | - | ~169 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
By carefully analyzing the ¹H and ¹³C NMR spectra of your product and comparing them to reference data, you can confirm its identity and assess its isomeric purity. The presence of a second set of signals for the vinylic proton and other key groups would indicate the presence of the (E)-isomer.
References
- Erlenmeyer, F. (1893). Über die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Justus Liebigs Annalen der Chemie, 275(1), 1-8. [Link]
- Plöchl, J. (1884). Ueber einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft, 17(2), 1616-1624. [Link]
- PubChem. This compound.
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290. [Link]
- Jin, M., & Hoye, T. R. (2023). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 56(3), 1122–1129. [Link]
- How to separate E and Z isomers?.
- Royal Society of Chemistry. (2014).
- Royal Society of Chemistry.
Sources
- 1. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
Technical Support Center: Synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate
Abstract: This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate. Leveraging established chemical principles and field-proven insights, this document addresses common challenges, with a focus on the identification and mitigation of side products. Detailed experimental protocols, mechanistic explanations, and data interpretation are provided to ensure the reliable and high-purity synthesis of the target compound.
Introduction
The synthesis of this compound, a valuable building block in pharmaceutical and materials science, is most commonly achieved through a variant of the Erlenmeyer-Plöchl reaction. This process involves the condensation of N-acetylglycine with benzaldehyde in the presence of acetic anhydride to form an azlactone intermediate, which is subsequently ring-opened with methanol to yield the desired product. While robust, this synthetic route is not without its challenges. The formation of isomeric impurities, hydrolysis byproducts, and residual starting materials can complicate purification and compromise the quality of the final product. This guide is designed to serve as a comprehensive resource for identifying the root causes of these issues and implementing effective solutions.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.
Issue 1: Presence of the (E)-Isomer Impurity
Question: My final product shows a significant peak corresponding to the (E)-isomer of Methyl 2-acetamido-3-phenylacrylate in the HPLC and 1H NMR analysis. What is the cause of this, and how can I minimize its formation?
Answer: The formation of the undesired (E)-isomer is one of the most common challenges in this synthesis. While the (Z)-isomer is generally the thermodynamically favored product of the Erlenmeyer-Plöchl reaction, several factors can lead to the formation and enrichment of the (E)-isomer.
Root Causes and Mechanistic Insights:
-
Reaction Conditions: While the classic Erlenmeyer-Plöchl conditions with sodium acetate and acetic anhydride typically favor the (Z)-isomer, deviations in temperature, reaction time, and the choice of base can influence the stereochemical outcome. The use of stronger, non-coordinating organic bases may, in some cases, lead to altered selectivity.
-
Post-Synthesis Isomerization: The (Z)-isomer can undergo photoisomerization to the (E)-isomer upon exposure to light, particularly UV radiation. Furthermore, prolonged storage, especially at ambient temperatures, can also lead to a gradual increase in the proportion of the (E)-isomer.
Mitigation Strategies:
-
Strict Control of Reaction Parameters: Adhere closely to established protocols that have been demonstrated to favor the (Z)-isomer. Generally, the use of sodium acetate as the base in acetic anhydride at temperatures around 80-100°C for the condensation step provides good selectivity.
-
Protection from Light: Conduct the reaction and subsequent work-up procedures in vessels protected from light (e.g., amber glassware or flasks wrapped in aluminum foil). Store the purified product in a dark, cool environment.
-
Minimize Reaction and Work-up Time: Prolonged reaction times or extended exposure to acidic or basic conditions during work-up can potentially contribute to isomerization.
Purification Protocol to Remove the (E)-Isomer:
Recrystallization is an effective method for separating the (Z)- and (E)-isomers due to their likely different packing efficiencies in a crystal lattice.
| Step | Procedure |
| 1 | Dissolve the crude product in a minimal amount of a suitable hot solvent. A mixture of acetone and hexane has been reported to be effective for trituration, which can be adapted for recrystallization[1]. Ethyl acetate is also a good candidate solvent. |
| 2 | Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. The (Z)-isomer, being more stable, is expected to crystallize preferentially. |
| 3 | Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent. |
| 4 | Dry the crystals under vacuum. |
| 5 | Analyze the purity of the recrystallized material by HPLC and 1H NMR to confirm the reduction of the (E)-isomer. |
Issue 2: Hydrolysis of the Ester and Amide Functionalities
Question: My product is contaminated with (Z)-2-acetamido-3-phenylacrylic acid and/or other acidic impurities. What is causing this hydrolysis?
Answer: The presence of acidic impurities is typically due to the hydrolysis of the methyl ester or, to a lesser extent, the acetamido group.
Root Causes and Mechanistic Insights:
-
Presence of Water: Water in the reaction mixture or introduced during the work-up can lead to hydrolysis, which is catalyzed by either acid or base. Acetic anhydride is a water scavenger, but if it is not used in sufficient excess or if the starting materials are not anhydrous, residual water can be problematic.
-
pH Extremes During Work-up: Washing the organic phase with strongly acidic or basic aqueous solutions can promote hydrolysis.
Mitigation Strategies:
-
Use of Anhydrous Reagents and Solvents: Ensure that all reagents (N-acetylglycine, benzaldehyde, sodium acetate) and solvents are thoroughly dried before use.
-
Controlled Work-up: During the aqueous work-up, use dilute solutions of acid or base for neutralization and minimize the contact time. A wash with a saturated sodium bicarbonate solution should be performed carefully to neutralize any residual acetic acid, followed by a brine wash to remove excess water.
-
Prompt Drying: After the aqueous work-up, dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Issue 3: Presence of Unreacted Azlactone Intermediate
Question: I am observing a byproduct that I suspect is the azlactone intermediate. How can I ensure complete conversion to the final product?
Answer: The azlactone (4-benzylidene-2-methyl-5(4H)-oxazolone) is a stable intermediate. Incomplete ring-opening with methanol will result in its presence in the final product.
Root Causes and Mechanistic Insights:
-
Insufficient Methanol or Catalyst: The ring-opening of the azlactone is typically catalyzed by a base, such as sodium methoxide or triethylamine. An insufficient amount of methanol or catalyst will lead to incomplete reaction.
-
Sub-optimal Reaction Temperature: The ring-opening reaction may require heating to proceed at a reasonable rate.
Mitigation Strategies:
-
Ensure Adequate Methanol and Catalyst: Use a sufficient excess of methanol to act as both the reactant and solvent for the ring-opening step. Ensure the catalytic base is added in the appropriate amount.
-
Optimize Reaction Conditions: If incomplete conversion is observed, consider increasing the reaction temperature or time for the methanolysis step. A typical procedure involves refluxing the azlactone in methanol with a catalytic amount of base[1].
Experimental Workflow for Synthesis and Troubleshooting:
Caption: Synthetic pathway and common side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic anhydride in the reaction?
A1: Acetic anhydride serves two primary purposes in the Erlenmeyer-Plöchl reaction. Firstly, it acts as a dehydrating agent, cyclizing N-acetylglycine to form the 2-methyl-5(4H)-oxazolone. Secondly, it participates in the condensation reaction between the oxazolone and benzaldehyde.
Q2: Can I use other bases besides sodium acetate?
A2: While sodium acetate is the traditional and most commonly used base, other bases can be employed. However, the choice of base can influence the reaction rate and potentially the stereoselectivity. The use of organic bases has been explored, but they may lead to different side product profiles[2]. For reliable synthesis of the (Z)-isomer, sodium acetate is recommended.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials, the azlactone intermediate, and the final product. The consumption of the starting materials and the formation of the product can be visualized under UV light.
Q4: What are the characteristic 1H NMR signals for the (Z)- and (E)-isomers?
1H NMR Data for this compound:
| Proton | Chemical Shift (ppm) | Multiplicity |
| Vinylic-H | 7.01 | s |
| Phenyl-H | 7.33-7.48 | m |
| OCH3 | 3.87 | s |
| CH3CO | 2.16 | s |
Data obtained in CDCl3[1].
Q5: Are there any other potential side reactions to be aware of?
A5: The azlactone intermediate is reactive towards various nucleophiles[3][4]. If other nucleophiles are present in the reaction mixture (e.g., water, other alcohols), they can compete with methanol in the ring-opening step, leading to the formation of different byproducts. Additionally, under certain conditions, azlactones can potentially undergo self-reaction or polymerization, although this is less commonly reported as a major issue in this specific synthesis.
Conclusion
The synthesis of this compound, while a well-established procedure, requires careful attention to experimental detail to minimize the formation of side products. The most prevalent impurity, the (E)-isomer, can be controlled by protecting the reaction and product from light and by using appropriate purification techniques such as recrystallization. Hydrolysis and incomplete reaction are also potential pitfalls that can be avoided by using anhydrous conditions and ensuring complete conversion of the azlactone intermediate. By understanding the underlying chemistry and implementing the troubleshooting strategies outlined in this guide, researchers can consistently obtain high-purity this compound for their downstream applications.
References
- Ni(II)-catalyzed vinylic C-H functionalization of 2-acetamido-3-arylacrylates to access isotetronic acids Supporting Information. The Royal Society of Chemistry.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia.
- Azlactone-functionalized polymers as reactive platforms for the design of advanced materials: Progress in the last ten years - RSC Publishing.
- Azlactone-Functionalized Polymers: Reactive Platforms for the Design of Advanced Materials - lynn research group.
- This compound | C12H13NO3 | CID 9964506 - PubChem.
- Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time | Request PDF - ResearchGate.
- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH - Journal of Chemical and Pharmaceutical Research.
- Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity - Modern Scientific Press.
- Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis - Sciencemadness.org.
- Bergmann‐Stern Azlactone Synthesis - R Discovery - Researcher.Life.
- Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry - YouTube.
- Claisen Condensation Reaction Mechanism - YouTube.
- Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry.
- Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate | Request PDF - ResearchGate.
Sources
Technical Support Center: Optimization of (Z)-Methyl 2-acetamido-3-phenylacrylate Synthesis
Welcome to the technical support center for the synthesis and optimization of (Z)-Methyl 2-acetamido-3-phenylacrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues, blending established chemical principles with field-proven insights.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing the essential theoretical background for practical application.
Q1: What is the primary synthetic route to this compound and what is the underlying mechanism?
A1: The most common and established method is the Erlenmeyer-Plöchl reaction .[1][2][3][4] This synthesis involves three main stages:
-
Azlactone Formation: The process begins with the condensation of an N-acylglycine (typically N-acetylglycine or hippuric acid) with an aromatic aldehyde (benzaldehyde in this case). This occurs in the presence of a dehydrating agent, most commonly acetic anhydride, and a weak base like sodium acetate.[1][2][3] The N-acylglycine first cyclizes to form an oxazolone (azlactone) intermediate.[2]
-
Condensation: The azlactone, which has acidic protons at the C-4 position, then undergoes a Perkin-type condensation with benzaldehyde to form an unsaturated azlactone, specifically (Z)-4-benzylidene-2-methyloxazol-5(4H)-one.[1]
-
Ring Opening & Esterification: The final step involves the ring-opening of the unsaturated azlactone intermediate, followed by esterification to yield the target molecule, this compound. This is often achieved by methanolysis.
The overall mechanism is visualized below:
Sources
Technical Support Center: Purification of (Z)-Methyl 2-acetamido-3-phenylacrylate
Welcome to the technical support center for the purification of (Z)-Methyl 2-acetamido-3-phenylacrylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we will address common challenges encountered during its purification, providing in-depth, field-proven insights in a comprehensive question-and-answer format. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for robust and repeatable outcomes.
Introduction: The Chemistry of this compound
This compound, a dehydroamino acid derivative, is a valuable precursor in the synthesis of non-natural amino acids and peptidomimetics. It is commonly synthesized via the Erlenmeyer-Pschorr reaction, where N-acetylglycine is condensed with benzaldehyde to form an azlactone, which is subsequently opened with methanol to yield the desired product, predominantly as the (Z)-isomer.
However, the crude product is often contaminated with several impurities, the most common being the thermodynamically more stable (E)-isomer, unreacted starting materials, and byproducts of the azlactone ring-opening. Therefore, a robust purification strategy is essential to obtain the high-purity (Z)-isomer required for subsequent synthetic steps.
This guide will focus on the two primary purification techniques: recrystallization and column chromatography. We will explore common issues and their solutions, with a special emphasis on preventing and dealing with the isomerization of the desired (Z)-product.
Visualizing the Purification Workflow
To begin, let's visualize a general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first choice for purification due to its simplicity and scalability. However, several issues can arise.
Question 1: My product "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solution is supersaturated or cools too quickly. Here’s how to troubleshoot:
-
Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount (10-20% more) of the hot solvent to the oiled-out mixture and reheat until everything dissolves again. This lowers the saturation point, allowing crystallization to occur at a lower temperature.
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out. After dissolving your compound in the minimum amount of hot solvent, ensure the flask cools slowly. Insulate the flask by placing it on a wooden block or wrapping it in glass wool and covering the top with a watch glass. Do not move the flask directly to an ice bath.
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. If you are using a single solvent, try a two-solvent system (e.g., ethyl acetate/hexane or toluene/hexane). Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid). Reheat to get a clear solution and then allow it to cool slowly.
Question 2: My recrystallization yield is very low. How can I improve it?
Answer:
A low yield can be frustrating. Several factors could be at play:
-
Excessive Solvent: Using too much solvent is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor. To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that you can recover more product by concentrating the mother liquor and attempting a second crystallization.
-
Premature Crystallization: If crystals form too early during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution adequately. Once the flask has reached room temperature, placing it in an ice bath for 30-60 minutes can significantly increase the yield of crystals.
Question 3: The purity of my product did not improve after recrystallization. Why?
Answer:
If the purity remains low, it's likely due to one of two reasons:
-
Inappropriate Solvent Choice: The solvent system you've chosen may be dissolving the impurities along with your product, causing them to co-crystallize. The ideal solvent should have high solubility for your product at high temperatures and low solubility at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You may need to screen other solvent systems.
-
Rapid Crystal Growth: When crystals form too quickly, impurities can become trapped within the crystal lattice. This is often the case when a solution "crashes out." To avoid this, ensure slow cooling as described in the "oiling out" section. The formation of well-defined, larger crystals over a longer period is indicative of a more effective purification process.
| Recrystallization Solvent Systems | Comments |
| Ethyl Acetate / Hexane | A common choice for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene / Hexane | Good for less polar compounds. Toluene's higher boiling point can be advantageous. |
| Methanol / Water | Suitable for more polar compounds. Care must be taken to avoid oiling out. |
| Acetone / Hexane | Another versatile system, but acetone's volatility requires careful handling. |
Troubleshooting Guide: Column Chromatography
When recrystallization is ineffective, especially for separating the (E)/(Z) isomers, silica gel column chromatography is the preferred method.
Question 1: I can't separate the (Z) and (E) isomers on the column. What solvent system should I use?
Answer:
Separating geometric isomers can be challenging as they often have very similar polarities. The key is to find a solvent system that provides a good separation factor (ΔRf) on a Thin Layer Chromatography (TLC) plate first.
-
Start with a Standard Eluent: A mixture of hexane and ethyl acetate is a very common and effective eluent for compounds of this polarity.[1][2] Start with a low polarity mixture, such as 10:1 hexane/ethyl acetate, and gradually increase the polarity.
-
Optimize the Solvent Ratio: Run several TLCs with varying ratios of hexane/ethyl acetate (e.g., 9:1, 8:1, 7:1). The optimal system will show two distinct spots with a good separation (an ideal Rf for the desired product is around 0.25-0.35).
-
Consider Alternative Solvents: If hexane/ethyl acetate fails, try other solvent systems. Dichloromethane/ethyl acetate or toluene/ethyl acetate can sometimes provide different selectivity and improve separation.
Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane / Ethyl Acetate |
| Starting Gradient | 10:1 (Hexane:Ethyl Acetate) |
| Loading Method | Dry loading onto silica is preferred to improve resolution. |
Question 2: My compound is streaking on the TLC plate and the column. How do I fix this?
Answer:
Streaking is often a sign of overloading, decomposition on the silica, or the compound being too polar for the chosen eluent.
-
Reduce the Load: Do not overload your TLC plate or your column. For a column, a general rule is to load no more than 1-5% of the silica gel mass.
-
Check for Decomposition: Some compounds are sensitive to the acidic nature of silica gel. You can neutralize the silica by preparing a slurry with a small amount of triethylamine (e.g., 1%) in your eluent before packing the column.
-
Increase Eluent Polarity: If the compound is not moving from the baseline (Rf = 0) or is streaking, the eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
Question 3: The column is running very slowly. What can I do?
Answer:
A slow-running column can be due to several factors:
-
Improperly Packed Column: Air bubbles or channels in the silica bed can impede flow. Ensure you pack the column carefully and uniformly.
-
Fine Silica Particles: Very fine silica particles can clog the column frit. Ensure you are using the correct mesh size and consider adding a layer of sand at the bottom and top of the silica bed.
-
Precipitation on the Column: If your compound is not very soluble in the eluent, it can precipitate at the top of the column, blocking flow. Ensure your crude material is fully dissolved before loading, and consider using a slightly more polar eluent if solubility is an issue.
FAQs: Isomerization and Stability
Question 1: My pure (Z)-isomer is converting to the (E)-isomer during workup or storage. How can I prevent this?
Answer:
This is a critical issue. The (Z)-isomer is generally the kinetic product of the synthesis, while the (E)-isomer is the thermodynamic product. This means the (Z)-isomer can convert to the more stable (E)-isomer, especially with the input of energy.
-
Avoid High Temperatures: Prolonged heating can provide the activation energy needed for isomerization. When concentrating your product on a rotary evaporator, use a low bath temperature (e.g., <40°C).
-
Avoid Acidic and Basic Conditions: Both strong acids and bases can catalyze the isomerization of alkenes.[3] During your aqueous workup, use mild bases like sodium bicarbonate and ensure all acidic or basic reagents are thoroughly washed out.
-
Protect from Light: Some unsaturated compounds can undergo photoisomerization. It is good practice to store the purified compound in an amber vial and in a dark place.
-
Storage Conditions: Store the purified (Z)-isomer in a cool, dark place, preferably in a refrigerator or freezer, to minimize the chance of isomerization over time.
Caption: Factors that can promote the isomerization of the (Z)-isomer to the more stable (E)-isomer.
Question 2: How can I confirm the stereochemistry of my purified product?
Answer:
The most common method for confirming the stereochemistry of the double bond is Proton NMR (¹H NMR) . The vinyl proton will have a characteristic chemical shift and coupling constant depending on the geometry. For many acrylates, the chemical shifts of the vinyl proton in the (Z) and (E) isomers are distinct. Additionally, Nuclear Overhauser Effect (NOE) spectroscopy can be used to definitively assign the stereochemistry by observing through-space interactions between the vinyl proton and nearby protons on the phenyl or acetyl groups.
High-Performance Liquid Chromatography (HPLC) is also an excellent tool for separating and quantifying the ratio of (Z) and (E) isomers in a sample.
Conclusion
The successful purification of this compound hinges on a systematic approach to troubleshooting and a solid understanding of the compound's stability. By carefully selecting purification methods, optimizing solvent systems, and controlling experimental conditions to minimize isomerization, researchers can consistently obtain this valuable intermediate in high purity. This guide provides a framework for addressing the most common challenges, but always remember that careful observation and methodical experimentation are the keys to success in the laboratory.
References
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Tully, D. (n.d.). 7.6 Stability of Alkenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Org. Synth. 1976, 55, 107.
- Knowledge UChicago. (n.d.). Supporting Information.
- ACS Publications. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry.
- Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z51303.
Sources
Preventing isomerization of (Z)-Methyl 2-acetamido-3-phenylacrylate during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Isomerization
Welcome to the technical support center for (Z)-Methyl 2-acetamido-3-phenylacrylate. As a Senior Application Scientist, I understand the critical importance of maintaining stereochemical integrity during synthesis and handling. This guide is structured to provide actionable solutions and deep mechanistic insights to help you troubleshoot and prevent the undesired isomerization of the valuable (Z)-isomer to its (E)-counterpart.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental workflow.
Q1: I'm observing significant conversion of my (Z)-isomer to the (E)-isomer during the reaction itself. What are the likely causes?
This is a common issue stemming from several potential energy inputs or catalytic processes that lower the rotational barrier of the C=C double bond. The primary culprits are typically light, heat, and trace contaminants.
Core Mechanisms at Play:
-
Photochemical Isomerization: Enamides are known to be photosensitive.[1][2] Absorption of light, particularly in the UV spectrum, can excite the π-electrons of the double bond to a π* orbital, creating a transient state with a lower bond order that allows for rotation and subsequent relaxation to the more thermodynamically stable (E)-isomer.
-
Thermal Isomerization: While the (Z)-isomer is kinetically stable at room temperature, elevated reaction temperatures provide the activation energy necessary to overcome the rotational barrier, leading to equilibrium favoring the (E)-isomer.
-
Catalytic Isomerization: Trace amounts of acid, base, or transition metals can catalyze isomerization.[3][4][5] For instance, transition metals can coordinate to the double bond, facilitating rotation through organometallic intermediates.[5]
Troubleshooting Workflow:
Caption: Root Cause Analysis for In-Reaction Isomerization.
Q2: My starting material is pure (Z)-isomer, but I'm seeing the (E)-isomer appear after aqueous workup or extraction. Why is this happening?
Isomerization during workup is almost always linked to pH. The stability of the enamide double bond can be compromised by the presence of strong acids or bases, which may be introduced via aqueous washes (e.g., HCl, NaHCO₃, NaOH).
Causality: Protonation of the amide oxygen or the double bond itself can create a resonant carbocationic intermediate. This intermediate has a significantly lower barrier to rotation around the central C-C bond. Deprotonation can then occur to form either the (Z) or (E) isomer, often shifting the equilibrium toward the more stable (E) form. Similarly, a strong base could potentially abstract a proton, leading to a resonance-stabilized anion that facilitates isomerization upon quenching.
Preventative Measures:
-
Use Buffered or Neutral Washes: Instead of strong acids or bases, use saturated ammonium chloride (NH₄Cl) for a mildly acidic wash or a phosphate buffer (pH 7) for neutral conditions.
-
Minimize Contact Time: Perform extractions and washes quickly and without vigorous, prolonged shaking.
-
Maintain Low Temperatures: Conduct the workup in an ice bath to reduce the thermal energy available for isomerization.
Q3: Isomerization is occurring during my column chromatography purification. How can I stop this?
Silica gel, while widely used, is inherently acidic and its large surface area can catalyze isomerization, especially when reactions are slow or left on the column for extended periods.
Troubleshooting Purification:
| Problem | Underlying Cause | Recommended Solution |
| Isomerization on Column | The acidic nature of standard silica gel (SiO₂) catalyzes the isomerization pathway. | 1. Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et₃N) or pyridine to neutralize the acidic sites. 2. Use an Alternative Stationary Phase: Consider using neutral alumina (Al₂O₃) or a less acidic C18-functionalized silica for reverse-phase chromatography. |
| Smearing / Tailing of Spots | The polar nature of the acetamido group can lead to strong interactions with silica, increasing residence time and exposure to acidic sites. | 1. Optimize Solvent System: Add a small amount of a more polar solvent like methanol or ethyl acetate to your eluent (e.g., Hexane/Ethyl Acetate with 1-2% MeOH) to improve elution speed and shape. 2. Keep it Cold: Run the column in a cold room or with a cooling jacket if the compound is particularly sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that drive the isomerization of this compound?
The isomerization from the (Z) to the (E) form is primarily driven by thermodynamics. The (E)-isomer is generally more stable due to reduced steric hindrance between the phenyl and the acetamido groups. However, a significant activation energy barrier prevents this from happening spontaneously under ambient conditions. The following factors provide the necessary energy or alternative pathways to overcome this barrier.
Caption: Key Drivers of Z → E Isomerization.
Q2: Are there specific reagents or catalysts I should absolutely avoid when working with this compound?
Yes. Based on established enamide chemistry, you should exercise extreme caution with the following:
-
Transition Metals: Ruthenium, Iridium, and Palladium catalysts are explicitly used in some methodologies to promote the isomerization of allylic amides to enamides and can facilitate Z/E equilibration.[3][5] Avoid contamination from previous reactions.
-
Strong, Non-hindered Bases: While sterically hindered bases might be used in synthesis, strong, non-hindered bases can promote isomerization.[6]
-
Strong Protic Acids: Reagents like concentrated HCl, H₂SO₄, or even trifluoroacetic acid (TFA) can readily catalyze isomerization.
-
Photosensitizers: Compounds like benzophenone or certain iridium complexes, often used in photochemistry, can accelerate light-induced isomerization.[2]
Q3: What are the ideal storage and handling conditions for this compound?
To ensure long-term stability and preserve isomeric purity, adhere to the following conditions:
-
Storage Temperature: Store at low temperatures, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent potential oxidative degradation pathways that could be initiated by radical species.
-
Light: Store in an amber vial or a container wrapped in aluminum foil to completely exclude light.
-
Solvent: If storing in solution, use a non-polar, aprotic solvent like toluene or dichloromethane. Avoid protic solvents like methanol for long-term storage, as they can facilitate proton exchange and isomerization over time.[7]
Validated Experimental Protocols
Protocol 1: General Reaction Setup for Maintaining (Z)-Isomer Integrity
This protocol incorporates best practices to minimize isomerization during a typical synthetic transformation.
-
Vessel Preparation: Use an oven-dried, round-bottom flask equipped with a magnetic stir bar. Ensure the flask is opaque or wrap it securely in at least two layers of aluminum foil.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with dry Argon or Nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction via a balloon or bubbler.
-
Reagent Addition: Dissolve the this compound in an appropriate anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene). Add all reagents via syringe through a septum. Use high-purity reagents to avoid catalytic impurities.
-
Temperature Control: If the reaction requires heating, use a precisely controlled oil bath and aim for the lowest effective temperature. If the reaction is exothermic or can be run at a lower temperature, immerse the flask in a cooling bath (e.g., ice-water for 0°C).
-
Reaction Monitoring: Take aliquots for analysis (TLC, LC-MS, NMR) at regular intervals. Quench the aliquot immediately in a cold, buffered solution before analysis to get an accurate snapshot of the reaction mixture.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C before quenching. Use a mild quenching agent, such as saturated NH₄Cl solution, instead of water or strong acids/bases.
Protocol 2: Recommended Low-Impact Purification via Flash Chromatography
This method is designed to purify the target compound while minimizing contact with acidic stationary phases.
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate). Add triethylamine (Et₃N) to constitute 1% of the total solvent volume. Stir the slurry for 5 minutes to ensure neutralization.
-
Column Packing: Wet-pack the column with the neutralized silica slurry. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. If the product has poor solubility, use a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporation, load the dry powder onto the column.
-
Elution: Run the chromatography efficiently without interruption. Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<30°C). The co-eluted triethylamine is volatile and will be removed under vacuum.
By implementing these troubleshooting strategies and validated protocols, you can significantly improve the outcome of your experiments and maintain the crucial stereochemical integrity of this compound.
References
- Department of Chemistry, Tsinghua University. (n.d.). Deracemization through photochemical E/Z isomerization of enamines. Tsinghua University News.
- Yao, L., et al. (2022). Photocatalyzed E → Z contra-thermodynamic isomerization of enamides. Organic & Biomolecular Chemistry.
- Luo, S., et al. (2022). Deracemization through photochemical E/Z isomerization of enamines. Science, 375(6583), 869-874.
- Luo, S., et al. (2022). Deracemization through photochemical E/Z isomerization of enamines. Request PDF.
- García-Rodeja, Y., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society.
- Yang, G., et al. (2024). CO2-mediated isomerization of enamides. Green Chemistry, 26, 6696-6703.
- Spiess, P., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. National Institutes of Health.
- Kim, I. S., & Krische, M. J. (2012). Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. National Institutes of Health.
- Synthesis Workshop. (2022, April 30). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). YouTube.
- Molander, G. A., & Ferreira, G. A. (2022). The significance and challenges for the synthesis of enamides from amides. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). Highly selective E→Z isomerisation protocols of alkenes.
- Zhang, X., et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications, 15(3301).
- Hoshimoto, Y., et al. (2021). Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism. Nature Communications, 12(1393).
- Montaña, A. M., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6931.
- ChemUniverse. (n.d.). This compound.
- Saltiel, J., et al. (2015). Photoisomerization of cis-1-(3-Methyl-2-naphthyl)-2-phenylethene in Glassy Methylcyclohexane at 77 K. Request PDF.
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Technical Support Center: Characterization of (Z)-Methyl 2-acetamido-3-phenylacrylate
Welcome to the technical support center for the characterization of (Z)-Methyl 2-acetamido-3-phenylacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this valuable synthetic intermediate. The unique structural features of this molecule—a Z-configured double bond, an amide linkage, and a conjugated system—present specific analytical hurdles. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the scientific integrity of your results.
Table of Contents
-
FAQs: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
FAQs: High-Performance Liquid Chromatography (HPLC)
-
FAQs: Mass Spectrometry (MS)
-
FAQs: Crystallization and X-ray Crystallography
-
References
FAQs: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: I'm having trouble confirming the Z-isomer configuration of my synthesized Methyl 2-acetamido-3-phenylacrylate. How can I use NMR to do this unambiguously?
Answer:
This is a critical and common challenge. While ¹H NMR chemical shifts can be suggestive, they are often not definitive for E/Z isomer differentiation, especially as predicted differences can be minor.[1] The most reliable method for confirming the Z-geometry is through a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[2][3]
Causality Behind the Method: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered upon the saturation of a nearby nucleus.[3] This effect is distance-dependent (proportional to 1/r⁶, where r is the internuclear distance) and is typically observed for protons that are less than 5 Å apart in space.[4]
In the Z-isomer of Methyl 2-acetamido-3-phenylacrylate, the vinyl proton (=CH) and the protons of the phenyl ring are on the same side of the C=C double bond, placing them in close spatial proximity. Conversely, in the E-isomer, the vinyl proton and the phenyl group are on opposite sides.
Troubleshooting Protocol: NOESY Experiment
-
Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully solubilizes your compound. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.
-
Acquisition: Run a standard 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for a molecule of this size.
-
Data Interpretation:
-
Expected Correlation for Z-isomer: You should observe a cross-peak between the vinyl proton signal and the signals of the ortho-protons of the phenyl ring.
-
Absence of Correlation: The absence of this key cross-peak would suggest the presence of the E-isomer.
-
Question 2: My ¹H NMR spectrum shows overlapping signals in the aromatic region. How can I confidently assign the peaks?
Answer:
Signal overlap in the aromatic region is common. While a higher field magnet can improve resolution, a combination of 2D NMR techniques is the most effective way to achieve unambiguous assignment.
Troubleshooting Protocol: 2D NMR for Signal Assignment
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). In the phenyl ring, you will see correlations between adjacent protons (ortho- and meta-, meta- and para-). This helps to trace the connectivity within the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows you to definitively link each aromatic proton to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is extremely useful for assigning quaternary carbons and for confirming assignments made from COSY and HSQC. For instance, the vinyl proton should show an HMBC correlation to the phenyl ring's ipso-carbon.
Question 3: I am seeing broad peaks in my ¹H NMR spectrum. What are the potential causes and solutions?
Answer:
Peak broadening can arise from several factors, ranging from sample preparation to the inherent chemical properties of your compound.
Troubleshooting Guide for Broad NMR Peaks
| Potential Cause | Explanation & Causality | Recommended Solution |
| Poor Shimming | The magnetic field across the sample is not homogeneous, causing nuclei in different parts of the sample to resonate at slightly different frequencies. | Re-shim the spectrometer. If using an automated system, run the shimming routine again. For manual shimming, focus on the Z1 and Z2 shims first.[5] |
| Compound Aggregation | At high concentrations, molecules can aggregate, leading to restricted molecular tumbling and shorter relaxation times, which results in broader lines. | Dilute your sample. If solubility is an issue, consider a different deuterated solvent or acquiring the spectrum at an elevated temperature.[5] |
| Presence of Paramagnetic Impurities | Traces of paramagnetic metals (e.g., iron, copper) from catalysts or glassware can dramatically increase relaxation rates and cause severe peak broadening. | Filter the NMR sample through a small plug of celite or silica in a Pasteur pipette. If the problem persists, consider purifying the bulk sample again with a metal scavenger. |
| Chemical Exchange | If the molecule is undergoing conformational exchange on the NMR timescale (e.g., slow rotation around the amide C-N bond), this can lead to broadened peaks. | Acquire the spectrum at a different temperature. Heating the sample can increase the rate of exchange, leading to sharper, averaged signals. Cooling the sample may slow the exchange enough to resolve the individual conformers. |
FAQs: High-Performance Liquid Chromatography (HPLC)
Question 1: I am struggling to separate the (Z)- and (E)-isomers of Methyl 2-acetamido-3-phenylacrylate. My peaks are either co-eluting or have very poor resolution.
Answer:
Separating geometric isomers by reversed-phase HPLC can be challenging because they often have very similar polarities. The key is to exploit the subtle differences in their shape and dipole moment to achieve separation.
Causality Behind Separation: The planar nature of the double bond and the different spatial arrangement of the phenyl and acetamido groups in the Z and E isomers lead to slight differences in how they interact with the stationary phase. A C18 column is a good starting point, but optimizing the mobile phase and other parameters is crucial.
Troubleshooting Protocol: HPLC Method Development for Isomer Separation
-
Column Selection:
-
Standard C18: A good initial choice. Use a column with high surface area and carbon load.
-
Phenyl-Hexyl Column: A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions, which may differ between the isomers.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile and methanol have different selectivities. Try running isocratic holds with each solvent (e.g., 50:50 Acetonitrile:Water vs. 70:30 Methanol:Water) to see which provides better separation. Methanol can be better at resolving geometric isomers due to its hydrogen bonding capabilities.
-
Aqueous Phase: Use a buffer to control the pH, as residual silanols on the stationary phase can cause peak tailing. A phosphate or acetate buffer at a pH of 3-4 is a good starting point.[6]
-
Temperature: Increasing the column temperature (e.g., to 40-50 °C) can improve peak shape and sometimes enhance resolution by altering the thermodynamics of the interaction with the stationary phase.[7]
-
-
Gradient vs. Isocratic: If co-eluting impurities are present, a shallow gradient may be necessary to separate them from your isomers of interest before optimizing the isocratic conditions for the isomer separation itself.
Logical Workflow for HPLC Troubleshooting
Caption: Workflow for optimizing HPLC E/Z isomer separation.
Question 2: My peaks are tailing significantly. What's the cause and how do I fix it?
Answer:
Peak tailing is a common HPLC issue that can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.
Troubleshooting Guide for Peak Tailing
| Potential Cause | Explanation & Causality | Recommended Solution |
| Silanol Interactions | Free silanol groups (-Si-OH) on the silica backbone of the stationary phase can form strong hydrogen bonds with polar groups on your analyte (like the amide N-H or C=O), causing tailing. | Lower the mobile phase pH to ~2.5-3.5 with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanols, minimizing these secondary interactions.[8] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a non-Gaussian peak shape. | Reduce the injection volume or the concentration of your sample. |
| Column Contamination/Void | Accumulation of strongly retained compounds on the column inlet frit or a void in the packing material can distort the flow path. | First, try flushing the column with a strong solvent (e.g., isopropanol). If that fails, reverse the column (if permissible by the manufacturer) and flush it. If the problem persists, the column may need to be replaced.[9] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. | Use tubing with a smaller internal diameter (e.g., 0.005 inches) and keep the length as short as possible.[6] |
FAQs: Mass Spectrometry (MS)
Question 1: I am not getting a clear molecular ion peak for my compound using ESI-MS. What could be the problem?
Answer:
While this compound (MW: 219.24 g/mol ) is expected to ionize well by Electrospray Ionization (ESI), several factors can lead to a weak or absent molecular ion ([M+H]⁺ or [M+Na]⁺).
Troubleshooting Guide for Weak/Absent Molecular Ion in ESI-MS
| Potential Cause | Explanation & Causality | Recommended Solution |
| In-Source Fragmentation | The compound may be fragmenting in the ion source before it reaches the mass analyzer. This can happen if the source conditions (e.g., capillary voltage, cone voltage) are too harsh. | Decrease the cone/fragmentor voltage. This reduces the energy imparted to the ions as they enter the mass spectrometer, minimizing premature fragmentation. |
| Poor Ionization | The mobile phase composition may not be optimal for generating a stable protonated molecule. | Ensure your mobile phase contains a proton source. Add a small amount (0.1%) of formic acid or acetic acid to the mobile phase to promote the formation of [M+H]⁺. |
| Formation of Adducts | The molecule might preferentially form adducts other than [M+H]⁺, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). | Look for peaks at m/z 242.22 ([M+Na]⁺) and 258.19 ([M+K]⁺). If these are dominant, it indicates salt contamination. Use high-purity solvents and glassware. You can sometimes promote [M+H]⁺ by adding a small amount of ammonium acetate. |
| Low Concentration | The sample may simply be too dilute to give a strong signal. | Concentrate the sample or perform a direct infusion analysis with a more concentrated solution to confirm the compound is ionizable under your conditions. |
Question 2: What are the expected fragmentation patterns for this compound in MS/MS?
Answer:
Predicting fragmentation is key to structural confirmation. For this molecule, fragmentation will likely be initiated by cleavage of the most labile bonds, such as the ester and amide functionalities.
Expected Fragmentation Pathways (based on general principles for related compounds[10][11]):
-
Loss of Methanol (-32 Da): Cleavage of the methyl ester can lead to the loss of methanol, resulting in a fragment ion.
-
Loss of Ketene (-42 Da): A common fragmentation for N-acetyl groups is the loss of ketene (CH₂=C=O).
-
Cleavage of the Amide Bond: The amide bond can cleave in several ways, leading to fragments corresponding to different parts of the molecule.
-
Decarbonylation (-28 Da): Loss of CO is a common fragmentation pathway for carbonyl-containing compounds.[11]
Visualization of Potential Fragmentation Sites
Caption: Key fragmentation sites on the molecule.
FAQs: Crystallization and X-ray Crystallography
Question: I am finding it difficult to grow single crystals of this compound suitable for X-ray diffraction. Do you have any suggestions?
Answer:
Obtaining diffraction-quality crystals can be a significant bottleneck. The flexibility of the ester and acetamido groups can sometimes hinder efficient packing into a well-ordered crystal lattice. However, a crystal structure for this compound has been reported (CCDC Number: 189294), indicating that crystallization is achievable.[12]
Troubleshooting Protocol: Crystallization
-
Purity is Paramount: Ensure your material is of the highest possible purity (>98%). Even small amounts of impurities, including the E-isomer, can inhibit crystallization. Purify by column chromatography or recrystallization first.
-
Solvent Screening: The choice of solvent is critical. Start with common solvents in which the compound has moderate solubility.
-
Single Solvent Methods: Slow evaporation is the simplest technique. Try solvents like ethyl acetate, acetone, acetonitrile, or methanol.
-
Solvent/Anti-Solvent Methods: Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add an anti-solvent in which it is poorly soluble (e.g., hexane or heptane) until turbidity appears, then allow it to stand. A paper on a similar dehydroamino acid derivative reported successful crystallization from an acetonitrile-water mixture.[13]
-
-
Control the Rate of Crystallization: Slow crystal growth is almost always better.
-
Vapor Diffusion: Place a small vial with your compound dissolved in a solvent inside a larger sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.
-
Temperature: Cooling a saturated solution can induce crystallization. A slow, controlled temperature gradient can be effective.
-
-
Avoid Oils: If your compound "oils out" instead of crystallizing, it means it is precipitating from a supersaturated solution faster than it can form an ordered lattice. Try using a more dilute solution, a different solvent system, or a slower rate of anti-solvent addition.
References
- Reddit User Discussion. (2018).
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?[Link]
- PubChem. Compound Summary for CID 9964506, this compound.
- SCION Instruments. HPLC Troubleshooting Guide. [Link]
- Singh, T. P., et al. (1991). Synthesis, crystal structure, and molecular conformation of N-Ac-dehydro-Phe-L-Val-L-Val-OCH3. Biopolymers, 31(8), 987-92. [Link]
- Wikipedia. Nuclear Overhauser effect. [Link]
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Chemistry LibreTexts.
- Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new... Indian Journal of Chemistry - Section B. [Link]
- PubChem. Compound Summary for CID 9964506, this compound.
- University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]
- Sharma, P., Narula, P., & Singh, T. P. (1994). alpha,beta-Dehydro-amino acid residues in the design of peptide structures: synthesis, crystal structure, and molecular conformation of two homologous peptides-N-Ac-dehydro-Phe-L-Leu-OCH3 and N-Ac-dehydro-Phe-NorVal-OCH3. Biopolymers, 34(9), 1243-9. [Link]
- Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]
- Agilent Technologies. (2015). HPLC Troubleshooting. [Link]
- Phenomenex. HPLC Troubleshooting Mini Guide. [Link]
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
- Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E) ... SciSpace. [Link]
- The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry. [Link]
- Development and validation of HPLC method for the resolution of drug intermediates...
- Method for crystallization of amino acids.
- Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR... PubMed. [Link]
- Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Serbian Chemical Society. [Link]
- The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Organic & Biomolecular Chemistry. [Link]
- PubChem. Compound Summary for CID 15834, Prop-2-enyl 3-phenylprop-2-enoate.
- Mass fragmentations (m/z values) of phenethylamines and tryptamines...
- Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams...
- The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues.
- Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry.
- Conformational investigation of alpha,beta-dehydropeptides. N-acetyl-(E)-dehydrophenylalanine N'-methylamide: conformational properties from infrared and theoretical studies, part XIV. PubMed. [Link]
- A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. [Link]
- HPLC Separation of Metyrosine Enantiomers as Methyl Esters Derivatized with 2, 3, 4, 6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate.
- Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3.
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Technical Support Center: Synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate
Welcome to the technical support guide for the synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable dehydroamino acid derivative. We will explore the traditional Erlenmeyer-Plöchl reaction, troubleshoot common experimental hurdles, and detail modern, alternative routes that offer improved stereoselectivity and yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? this compound is a crucial building block in synthetic organic chemistry. As an α,β-dehydroamino acid (dhAA), it serves as a precursor for synthesizing unnatural amino acids and peptides.[1][2] Its double bond can be stereoselectively hydrogenated, often using chiral catalysts, to produce enantiomerically pure L- or D-phenylalanine derivatives, which are vital components in many pharmaceutical agents.[3]
Q2: Why is the stereochemistry (Z-isomer) so important? The geometry of the double bond is critical as it dictates the facial selectivity in subsequent reactions, most notably in asymmetric hydrogenation. The Z-isomer is the preferred substrate for many rhodium and ruthenium-based chiral catalysts used to synthesize specific stereoisomers of phenylalanine.[4] Using the incorrect isomer would lead to the wrong enantiomer of the final product or poor stereoselectivity.
Q3: What is the most common method for synthesizing this compound? The classical and most frequently cited method is the Erlenmeyer-Plöchl synthesis.[4][5] This reaction involves the condensation of N-acetylglycine with benzaldehyde, mediated by acetic anhydride and a weak base like sodium acetate, to form an intermediate azlactone (oxazolone), which is then opened with methanol to yield the target ester.[6]
Q4: What are the main challenges associated with the Erlenmeyer-Plöchl synthesis for this target molecule? The primary challenges are often achieving a high chemical yield and, more importantly, controlling the stereoselectivity to exclusively or predominantly form the desired Z-isomer. Other issues include side reactions, purification difficulties, and the sometimes harsh reaction conditions.
Troubleshooting Guide: The Erlenmeyer-Plöchl Route
This section addresses common problems encountered during the synthesis of this compound via the Erlenmeyer-Plöchl reaction.
Q: My reaction yield is consistently low (<40%). What are the likely causes and how can I fix them?
A: Low yields in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Reagent Quality. Benzaldehyde is prone to oxidation to benzoic acid, and acetic anhydride can hydrolyze if exposed to moisture.
-
Solution: Use freshly distilled benzaldehyde and a new, sealed bottle of acetic anhydride. Ensure all glassware is thoroughly dried before use.
-
-
Cause 2: Suboptimal Reaction Temperature. The condensation requires sufficient thermal energy, but excessive heat can promote side reactions and decomposition.
-
Solution: The reaction is typically heated on a water or oil bath at 80-100 °C.[6] Ensure your heating apparatus provides consistent and uniform temperature control. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.
-
-
Cause 3: Inefficient Workup and Product Loss. The product precipitates upon quenching the reaction. Improper handling can lead to significant loss.
-
Solution: After the reaction is complete, cool the mixture to room temperature before slowly adding ethanol or methanol to precipitate the product and quench excess acetic anhydride.[6] Quenching while hot can lead to solubility issues. Ensure the precipitated product is thoroughly washed with cold ethanol and water to remove impurities but minimize dissolution.
-
-
Cause 4: Competing Side Reactions. Benzaldehyde can undergo self-condensation (an aldol reaction) under basic conditions, although this is less common in the anhydrous conditions of this specific reaction.
-
Solution: Ensure the stoichiometry of reagents is correct. Using a large excess of benzaldehyde is generally not necessary and can complicate purification.
-
Q: My final product is a mixture of (Z) and (E) isomers. How can I improve the Z-selectivity?
A: While the Erlenmeyer synthesis often favors the more thermodynamically stable Z-isomer, achieving high selectivity can be challenging.
-
Cause 1: Isomerization during Reaction or Workup. The intermediate azlactone can be opened to form either isomer. Conditions during the ring-opening step (alcoholysis) are critical.
-
Solution: The ring-opening with methanol should be performed under controlled conditions. Some protocols suggest adding the alcohol after isolating the intermediate azlactone. However, for a one-pot procedure, adding methanol to the cooled reaction mixture is standard. If E/Z mixtures persist, consider an alternative synthetic route known for higher stereoselectivity, such as the Horner-Wadsworth-Emmons reaction.[4]
-
-
Cause 2: Photoisomerization. Dehydroamino acid derivatives can sometimes undergo light-induced E/Z isomerization.[7]
-
Solution: Protect the reaction mixture and the final product from direct, bright light, especially upon prolonged storage. Store the final compound in an amber vial.
-
Q: I'm struggling to purify the final product. It remains oily or discolored even after precipitation.
A: Purification issues often arise from residual starting materials or byproducts.
-
Solution 1: Recrystallization. This is the most effective method for purifying the solid product. Ethanol is a commonly used and effective solvent for recrystallization.[6] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Solution 2: Thorough Washing. Ensure the crude precipitate is washed extensively with cold water to remove sodium acetate and with cold ethanol to remove any remaining benzaldehyde or soluble organic impurities.
-
Solution 3: Column Chromatography. If recrystallization fails to separate the E/Z isomers or other persistent impurities, silica gel column chromatography using a solvent system like hexane/ethyl acetate can be employed.
Visual Workflow: Troubleshooting the Erlenmeyer-Plöchl Synthesis
Caption: A troubleshooting flowchart for the Erlenmeyer-Plöchl synthesis.
Alternative Synthetic Routes
When the classical method fails to meet the requirements for yield or stereoselectivity, several powerful alternatives are available.
Horner-Wadsworth-Emmons (HWE) Reaction
This method is renowned for its excellent yield and high Z-selectivity in the synthesis of dehydroamino acid derivatives.[4]
-
Principle: The HWE reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. For this synthesis, an N-acetyl-α-phosphonoglycine methyl ester is deprotonated with a base to form the ylide, which then reacts with benzaldehyde.
-
Advantages: Generally high yields (80-95%) and superior Z-selectivity compared to the Erlenmeyer route. The reaction conditions are typically milder.[4]
-
Disadvantages: Requires the prior synthesis of the phosphonate starting material.
-
Reagent Preparation: Prepare N-acetyl-α-(dimethoxyphosphoryl)glycine methyl ester according to literature procedures.
-
Reaction Setup: Dissolve the phosphonate ester (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to -70 °C using a dry ice/acetone bath.
-
Ylide Formation: Slowly add a solution of a strong base, such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq), in DCM. Stir for 15-20 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at low temperature, monitoring its progress by TLC. Once complete (typically 2-4 hours), allow the mixture to warm slowly to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Caption: Simplified mechanism of the HWE reaction for dehydroamino acid synthesis.
Elimination from β-Hydroxy-α-amino Acids
This route leverages readily available β-hydroxy amino acids, such as β-phenylserine, as precursors. The stereochemical outcome is highly dependent on the stereochemistry of the starting material and the elimination conditions.
-
Principle: A derivative of β-phenylserine is treated with a dehydrating agent to induce elimination of water, forming the α,β-double bond. A syn-elimination from an erythro-precursor or an anti-elimination from a threo-precursor can be used to control the E/Z outcome.[1][2]
-
Advantages: Can provide high stereoselectivity if the correct precursor and conditions are chosen.
-
Disadvantages: Requires stereochemically pure β-hydroxy amino acid starting materials, which can be expensive. The conditions must be carefully selected to favor the desired isomer.
This protocol is adapted from methods that use carbodiimides for stereospecific dehydration.[1]
-
Starting Material: Begin with N-acetyl-L-threo-β-phenylserine methyl ester (1.0 eq).
-
Reaction Setup: Dissolve the starting material in an appropriate solvent like THF or DCM.
-
Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and copper(II) chloride (CuCl₂) (1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC.
-
Workup: Filter the reaction mixture to remove insoluble copper salts. Dilute the filtrate with ethyl acetate and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the (Z)-product.
Comparative Summary of Synthetic Routes
| Feature | Erlenmeyer-Plöchl Synthesis | Horner-Wadsworth-Emmons (HWE) | β-Elimination Reaction |
| Key Reagents | N-acetylglycine, Benzaldehyde, Ac₂O, NaOAc, MeOH | N-acetyl-α-phosphonoglycine ester, Benzaldehyde, Base (DBU) | N-acetyl-β-phenylserine derivative, Dehydrating agent (e.g., EDC/CuCl₂) |
| Typical Conditions | Thermal (80-100 °C) | Low temperature (-70 °C to RT) | Room Temperature |
| Typical Yield | Moderate (40-70%) | High (80-95%)[4] | Good to High (70-90%) |
| Z:E Selectivity | Moderate to Good (often Z-favored) | Excellent (>95:5 Z:E)[4] | Excellent (depends on precursor stereochemistry)[1] |
| Advantages | Uses simple, inexpensive starting materials. | High yield and excellent Z-selectivity, mild conditions. | High stereochemical control possible. |
| Disadvantages | Moderate yield, potential for E/Z mixtures, harsh conditions. | Requires synthesis of a specialized phosphonate reagent. | Requires expensive, stereochemically pure starting materials. |
References
- Yonezawa, Y., et al. (2001). Stereoselective Syntheses of (E)-a,b-Dehydroamino Acids and (E)-a,b-De-hydropeptides by Stereospecific Dehydration with 1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimide (EDC).
- Stohlmeyer, M. M., Tanaka, H., & Wandless, T. J. (1999). A Stereospecific Elimination to Form Dehydroamino Acids: Synthesis of the Phomopsin Tripeptide Side Chain. Journal of the American Chemical Society, 121(25), 6100–6101.
- Ferreira, P. M. T., et al. (2016). Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. Chemistry Central Journal, 10(1), 1-8.
- Van der Veken, P., et al. (2020). Dehydroamino acids: Chemical multi-tools for late-stage diversification. RSC Chemical Biology, 1(4), 232-248.
- Kim, D., et al. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry, 1(1), 1-10.
- Schmidt, U., & Lieberknecht, A. (1987). α,β-Dehydroamino Acids. Synthesis, 1987(03), 193-212.
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia, The Free Encyclopedia.
- Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
- Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Quora.
- Zhang, L., et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications, 15(1), 3298.
- Google Patents. (2004). WO2004009539A2 - Method for the conversion of a z-isomer into e-isomer.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Z)-Methyl 2-acetamido-3-phenylacrylate
Welcome to the technical support center for (Z)-Methyl 2-acetamido-3-phenylacrylate. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in achieving high purity for this valuable synthetic intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions.
Introduction: The Challenge of Purity
This compound, a dehydroamino acid derivative, is a critical precursor in the synthesis of non-canonical amino acids and peptidomimetics. Its stereochemical integrity is paramount for the success of subsequent stereoselective reactions, such as asymmetric hydrogenation. Typically synthesized via the Erlenmeyer-Plöchl reaction, the crude product is often contaminated with various impurities that can hinder downstream applications. This guide will equip you with the knowledge to diagnose and resolve these purity issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Presence of a Second, Less Polar Spot/Peak, Identified as the (E)-Isomer
Q1: My NMR/HPLC analysis shows a significant amount of a closely related impurity. How can I confirm it is the (E)-isomer and remove it?
A1: The most common process-related impurity is the thermodynamically more stable (E)-isomer. Its presence is a natural consequence of the synthesis reaction.
-
Causality: The Erlenmeyer-Plöchl synthesis proceeds through an azlactone intermediate. The subsequent condensation and ring-opening can lead to the formation of both Z (desired) and E (undesired) geometric isomers. Higher reaction temperatures can favor the formation of the more stable E-isomer.[1]
-
Identification:
-
1H NMR Spectroscopy: The chemical shift of the vinylic proton is a key diagnostic tool. In the (Z)-isomer, this proton is typically shielded by the phenyl ring, resulting in an upfield shift compared to the (E)-isomer. The coupling constants between vicinal protons in the (E)-isomer are also generally larger (around 12-18 Hz) than in the (Z)-isomer (around 6-12 Hz).[2]
-
HPLC: A well-developed HPLC method on a C18 column can often resolve the two isomers, with the less polar (E)-isomer typically having a shorter retention time.[3]
-
-
Solution Workflow:
-
Column Chromatography: This is the most effective method for separating geometric isomers.[4] Due to the subtle polarity differences, a carefully optimized solvent system is crucial. A gradient elution is often more effective than an isocratic one.
-
Recrystallization: If the concentration of the (E)-isomer is low, fractional crystallization can be effective. The two isomers may have different solubilities in a given solvent system, allowing for the preferential crystallization of the desired (Z)-isomer.
-
Issue 2: Product Contains Acidic Impurities
Q2: My purified product has a broad peak in the 1H NMR spectrum around 10-12 ppm and my reaction work-up was difficult. What is this impurity and how do I prevent it?
A2: This indicates the presence of the corresponding carboxylic acid, (Z)-2-Acetamido-3-phenylacrylic acid.
-
Causality: This impurity arises from the hydrolysis of the methyl ester. This can occur if the reaction mixture is exposed to aqueous acidic or basic conditions for a prolonged period during work-up, or if the azlactone intermediate is opened by water instead of methanol.[5][6]
-
Prevention & Solution:
-
Anhydrous Conditions: Ensure that the final step of the synthesis (ring-opening of the azlactone with methanol) is performed under strictly anhydrous conditions.
-
Aqueous Work-up: During the work-up, minimize contact time with aqueous layers.
-
Basic Wash: To remove the acidic impurity from the crude product (dissolved in a water-immiscible solvent like ethyl acetate or dichloromethane), perform a gentle wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Follow this with a brine wash to remove residual water.[4]
-
Issue 3: Low Yield After Purification
Q3: I'm losing a significant amount of my product during column chromatography or recrystallization. What are the common causes?
A3: Low recovery can stem from several factors related to the compound's properties and the chosen purification technique.
-
Possible Causes & Solutions:
-
Product Adsorption on Silica Gel: Amides can sometimes bind strongly to the acidic silica gel stationary phase.[7] If this is suspected, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a small amount of a polar solvent like methanol or an amine like triethylamine in your eluent system.
-
Incorrect Recrystallization Solvent: The chosen solvent may be too good, leading to high solubility even at low temperatures. Conversely, if the solvent is too poor, the product may "crash out" instead of forming pure crystals, trapping impurities. A systematic solvent screen is recommended.
-
Premature Crystallization: If the product crystallizes on the column during chromatography, this can lead to poor separation and recovery. This usually happens if the eluent is not a good enough solvent for the compound. Increasing the polarity of the eluent can resolve this.
-
Part 2: Analytical Purity Assessment
A robust purification strategy requires reliable analytical methods to assess its success.
| Technique | Purpose | Key Parameters to Observe |
| 1H NMR | Structural confirmation, Isomer ratio | Chemical shift of vinylic proton, coupling constants, absence of starting material signals. |
| HPLC | Purity assessment, Isomer separation | Peak area percentage of the main peak, resolution between (Z) and (E) isomer peaks.[8] |
| Melting Point | Purity indicator | A sharp melting point range (e.g., 121-122 °C) indicates high purity. A broad range suggests impurities. |
| LC-MS | Impurity identification | Provides mass-to-charge ratio of impurities, aiding in their identification.[9] |
Part 3: Detailed Purification Protocols
These protocols are designed as a starting point and may require optimization based on the specific impurity profile of your crude material.
Protocol 1: Purification by Flash Column Chromatography
This is the recommended primary method for separating the (Z)-isomer from the (E)-isomer and other byproducts.
Workflow Diagram:
Sources
- 1. prepchem.com [prepchem.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. betterworldbooks.com [betterworldbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ia601306.us.archive.org [ia601306.us.archive.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Troubleshooting the NMR Spectrum of (Z)-Methyl 2-acetamido-3-phenylacrylate
Welcome to the technical support center for resolving common issues encountered during the NMR analysis of (Z)-Methyl 2-acetamido-3-phenylacrylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice in a straightforward question-and-answer format. As Senior Application Scientists, we aim to explain not just the "how" but also the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows significantly broadened peaks for all protons. What's going on?
A: This is a classic issue that can stem from several sources, ranging from sample preparation to the inherent properties of your molecule. Let's break down the potential causes and solutions.
Core Issue Analysis: Peak broadening in NMR is often related to factors that affect the relaxation time (T2) of the nuclei or introduce magnetic field inhomogeneity.[1]
Troubleshooting Protocol:
-
Check Sample Concentration and Solubility:
-
The Problem: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, such as hydrogen bonding or aggregation, which can shorten T2 relaxation times and broaden signals.[1][2] Poor solubility results in a non-homogenous sample, which is detrimental to good spectral resolution.[3][4]
-
The Solution: Try diluting your sample. If solubility in your current solvent (e.g., CDCl₃) is an issue, consider a more polar solvent like DMSO-d₆ or a mixture.[2][3] Always ensure your sample is fully dissolved before analysis.
-
-
Instrumental Factors (Shimming):
-
The Problem: Poor shimming of the NMR magnet leads to an inhomogeneous magnetic field across the sample, causing nuclei in different parts of the tube to experience slightly different field strengths and thus resonate at a wider range of frequencies.[1][4]
-
The Solution: Re-shim the instrument, particularly if you've just changed samples. Ensure the sample is placed correctly within the spinner and at the proper depth in the magnet.
-
-
Presence of Paramagnetic Impurities:
-
The Problem: Even trace amounts of paramagnetic species (like dissolved oxygen or metal ions) can dramatically shorten relaxation times and cause severe peak broadening.
-
The Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using the freeze-pump-thaw method. If metal contamination is suspected from a previous reaction step (e.g., a catalyst), purification by column chromatography or treatment with a chelating agent may be necessary.
-
Q2: I'm seeing more peaks in the aromatic and vinyl regions than I expect. Am I looking at a mixture of isomers?
A: This is a very common and insightful observation for amide-containing molecules like this compound. You are likely observing rotamers .
Scientific Rationale: The amide bond (C-N) has significant double-bond character due to resonance, which restricts free rotation.[5][6] This creates two distinct, slowly interconverting isomers (rotamers), often referred to as cis and trans with respect to the amide bond, each giving its own set of NMR signals.[6][7] For acrylamide derivatives, these are often designated as Z- and E-isomers around the C-N bond.[8]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Figure 1: Origin of Rotamers in Amides"
Experimental Verification:
-
Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers.
-
Protocol: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).
-
Expected Outcome: As the temperature increases, the rate of rotation around the C-N bond will also increase.[6] Eventually, the interconversion will become fast on the NMR timescale, and the separate signals for the two rotamers will broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal.[9]
-
Caution: If the peaks remain distinct even at high temperatures, you might be dealing with a stable mixture of diastereomers, not rotamers.
-
Q3: The chemical shifts of my protons, particularly the NH and vinyl protons, are different from literature values. Why is this happening?
A: Chemical shifts are highly sensitive to the local electronic environment, which can be significantly influenced by the solvent.
Underlying Principles: The solvent can interact with the solute through various mechanisms, including hydrogen bonding, van der Waals forces, and electrostatic interactions (reaction field effects).[10][11][12] These interactions alter the electron density around the protons, thereby changing their shielding and chemical shift.[13]
-
Hydrogen Bonding: The NH proton is a hydrogen bond donor. In hydrogen-bond accepting solvents (like DMSO-d₆ or acetone-d₆), the NH proton will be significantly deshielded and shift downfield compared to its position in a less interactive solvent like CDCl₃.
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ can cause significant shifts (both upfield and downfield) due to the solvent's own magnetic anisotropy. Protons located above or below the plane of the benzene ring will be shielded (shifted upfield), while those in the plane will be deshielded (shifted downfield).
-
Polarity and Reaction Field: Polar solvents can induce a dipole in the solute molecule, leading to changes in chemical shifts.[10][14]
Troubleshooting and Data Comparison:
The following table illustrates potential chemical shift variations in different solvents. Note that these are approximate ranges and can be influenced by concentration and temperature.
| Proton Group | CDCl₃ (Typical δ) | DMSO-d₆ (Typical δ) | Benzene-d₆ (Typical δ) | Rationale for Shift |
| NH (Amide) | 7.0 - 8.5 ppm | 9.0 - 10.5 ppm | Varies | Strong H-bonding with DMSO deshields the proton.[13] |
| CH (Vinyl) | 7.5 - 7.8 ppm | 7.6 - 7.9 ppm | Varies | Less affected than NH, but solvent polarity can play a role. |
| Ph (Aromatic) | 7.2 - 7.5 ppm | 7.2 - 7.5 ppm | Varies | Anisotropic effects of benzene can cause complex splitting and shifts. |
| OCH₃ (Methyl Ester) | ~3.8 ppm | ~3.7 ppm | ~3.4 ppm | Shielding from benzene ring current. |
| COCH₃ (Acetyl) | ~2.1 ppm | ~2.0 ppm | ~1.8 ppm | Shielding from benzene ring current. |
Recommendation: When reporting NMR data, always specify the solvent and concentration used. When comparing your data to the literature, ensure the experimental conditions are identical.
Q4: I have persistent impurity peaks that don't seem to match starting materials. What are the likely culprits?
A: Unidentified peaks often originate from common laboratory contaminants or side products from the synthesis.
Common Impurities and Their Identification:
dot graph TD { subgraph "Impurity Identification Workflow" direction LR A[Observe Unknown Peaks] --> B{Compare to Common Contaminants}; B -- Match --> C[Identify & Report]; B -- No Match --> D{Analyze Synthesis Route}; D --> E[Hypothesize Side Products]; E --> F[Confirm with 2D NMR/MS]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; } caption="Figure 2: Workflow for Impurity Identification"
-
Common Lab Solvents:
-
Ethyl Acetate & Hexanes/Pentanes: Often remain even after extensive drying under high vacuum.[3]
-
Dichloromethane: Can be used to displace stubborn solvents like ethyl acetate.[3]
-
Silicone Grease: Appears as a broad singlet around 0 ppm.[15]
-
Phthalates: Plasticizers from tubing can leach into your sample, showing peaks in the aromatic region.[15]
-
-
Synthesis-Related Impurities:
-
Water:
-
NMR solvents are hygroscopic and can absorb water from the atmosphere.[3] Water typically appears as a broad singlet (its chemical shift is highly dependent on the solvent, e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).
-
Confirmation: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons (like NH and OH) and the water peak will diminish or disappear.[3]
-
References
- NMR studies of rotamers with multi-substituted amides.
- Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds.Molecular Physics.
- NMR studies of rotamers with multi-substituted amides.
- Using NMR to observe the restricted rot
- What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?Quora. [Link]
- Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy.Canadian Science Publishing. [Link]
- NMR studies of hydrogen bonding interactions with secondary amide and urea groups.University of Notre Dame. [Link]
- Chromatographically separable rotamers of an unhindered amide.PMC - NIH. [Link]
- Troubleshooting 1H NMR Spectroscopy.University of Rochester Department of Chemistry. [Link]
- Solvent Effects in Nuclear Magnetic Resonance Spectra.The Journal of Chemical Physics. [Link]
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.Thieme Connect. [Link]
- Obtaining and Interpreting NMR Spectra.Chemistry LibreTexts. [Link]
- What Causes NMR Peak Broadening?Chemistry For Everyone - YouTube. [Link]
- How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?
- Acrylamide derivatives: A dynamic nuclear magnetic resonance study.PubMed. [Link]
- Common Sources of Trace, Non-Solvent Impurities in NMR Spectra.Reddit. [Link]
- Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
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- 5. jesi.astr.ro [jesi.astr.ro]
- 6. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. Acrylamide derivatives: A dynamic nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatographically separable rotamers of an unhindered amide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds | Semantic Scholar [semanticscholar.org]
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- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Catalyst selection for efficient (Z)-Methyl 2-acetamido-3-phenylacrylate synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate. As a critical precursor in the synthesis of non-canonical amino acids and various pharmaceutical agents, achieving high yield and stereoselectivity of the (Z)-isomer is paramount. This document provides in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during its synthesis, with a core focus on rational catalyst selection.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the initial Erlenmeyer-Plöchl azlactone synthesis and the subsequent ring-opening step.
-
Inefficient Azlactone Formation: The condensation of N-acetylglycine with benzaldehyde to form the azlactone intermediate is a critical step.[1] Incomplete reaction is a common cause of low overall yield.
-
Troubleshooting:
-
Catalyst/Base Choice: While sodium acetate is traditionally used, organic bases can sometimes lead to faster reactions. However, they may also promote side reactions.[2] A careful evaluation of the base is recommended. Consider using catalytic amounts of sodium acetate in the presence of a solvent to minimize side reactions.[2]
-
Dehydrating Agent: Acetic anhydride is the standard dehydrating agent. Ensure it is fresh and free from moisture, as hydrolysis will quench the reaction.
-
Reaction Conditions: The reaction typically requires heating.[3] Ensure the reaction temperature is optimal and maintained consistently. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
-
-
-
Inefficient Azlactone Ring Opening: The methanolysis of the azlactone to yield the final product can be sluggish or incomplete.
-
Troubleshooting:
-
Catalyst Selection: While this step can proceed without a catalyst, particularly with reactive azlactones, catalysis can significantly improve rates and yields. Both acid and base catalysis can be employed. For base-catalyzed methanolysis, sodium methoxide in methanol is effective. For acid catalysis, a dry HCl in methanol solution can be used.
-
Reaction Time and Temperature: Allow sufficient time for the reaction to go to completion. Gentle heating may be required, but excessive heat can lead to side product formation. Again, TLC monitoring is essential.
-
Aqueous Workup: Ensure proper workup procedures to isolate the product. The product has moderate polarity, so an appropriate extraction solvent system (e.g., ethyl acetate/water) should be used.
-
-
Question 2: My final product is a mixture of (Z) and (E) isomers. How can I improve the (Z)-selectivity?
Achieving high (Z)-selectivity is a primary challenge in this synthesis. The thermodynamically more stable (E)-isomer can be a significant byproduct.
-
Understanding the Mechanism: The Erlenmeyer-Plöchl reaction itself generally favors the formation of the (Z)-azlactone, which then leads to the (Z)-acrylate upon ring opening.[3] However, isomerization can occur at various stages.
-
Troubleshooting:
-
Base Selection in Azlactone Synthesis: The choice of base can influence the E/Z ratio. Weaker, non-nucleophilic bases are generally preferred to minimize isomerization of the azlactone intermediate. An evaluation of organic bases versus sodium acetate is warranted, as organic bases can sometimes lead to different selectivity profiles.[2]
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for the formation of the (Z) and (E) isomers. Experimenting with different solvents during the azlactone formation and ring-opening steps may improve (Z)-selectivity. The selective solvation of intermediates can play a crucial role.[4]
-
Post-synthesis Isomerization: The (Z)-isomer can isomerize to the more stable (E)-isomer upon exposure to acid, base, or even light and heat.
-
Mitigation:
-
Workup and purification should be conducted under mild conditions. Avoid strong acids or bases during extraction and purification.
-
Use of neutral or slightly acidic silica gel for column chromatography is recommended.
-
Store the final product in a cool, dark place, preferably under an inert atmosphere.
-
-
-
-
Question 3: I am having difficulty purifying the product. What are the common impurities and how can I remove them?
Purification challenges often arise from unreacted starting materials, byproducts from side reactions, and the presence of the undesired (E)-isomer.
-
Common Impurities:
-
N-acetylglycine and Benzaldehyde: Unreacted starting materials from the azlactone synthesis.
-
Acetic Anhydride and Acetic Acid: Residual reagents and byproducts.
-
(E)-Methyl 2-acetamido-3-phenylacrylate: The geometric isomer.
-
Hydrolyzed Azlactone: The corresponding α-acetamido-cinnamic acid.
-
-
Purification Strategy:
-
Initial Workup: A thorough aqueous wash of the organic extract can remove water-soluble impurities like N-acetylglycine and acetic acid. A dilute sodium bicarbonate wash can neutralize any remaining acid.
-
Crystallization: this compound is a solid.[5] Recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) can be a highly effective method for purification and can sometimes selectively crystallize the desired (Z)-isomer, leaving the more soluble (E)-isomer in the mother liquor.
-
Column Chromatography: If crystallization is insufficient, silica gel column chromatography is the next step.
-
Solvent System: A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and moderately polar (e.g., ethyl acetate) solvents is typically effective.
-
Isomer Separation: The (Z) and (E) isomers often have slightly different polarities and can be separated by careful column chromatography. Monitoring the fractions by TLC is crucial to achieve good separation.
-
-
Question 4: How can I definitively confirm the stereochemistry of my product as the (Z)-isomer?
Correctly identifying the (Z) and (E) isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6][7]
-
¹H NMR Spectroscopy: The key diagnostic feature is the coupling constant (J-value) between the vinylic proton and the proton on the phenyl ring, as well as the chemical shift of the vinylic proton. However, a more reliable method is to use 2D NMR techniques.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive for assigning stereochemistry.[8]
-
For the (Z)-isomer: A cross-peak (NOE) will be observed between the vinylic proton and the protons of the methyl group of the acetyl moiety, as they are on the same side of the double bond.
-
For the (E)-isomer: An NOE will be observed between the vinylic proton and the amide N-H proton.
-
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbons in the double bond and the ester carbonyl can also differ between the (Z) and (E) isomers, providing additional evidence.
-
Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can offer some clues. The out-of-plane C-H bending vibration for a trans-disubstituted alkene (E-isomer) typically appears around 960-990 cm⁻¹, whereas the corresponding vibration for a cis-disubstituted alkene (Z-isomer) is often found in the 675-730 cm⁻¹ region.[9]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and catalyst selection.
1. What is the classical method for synthesizing this compound?
The classical and most common method is a two-step process based on the Erlenmeyer-Plöchl synthesis .[1]
-
Step 1: Azlactone Formation: N-acetylglycine is condensed with benzaldehyde in the presence of acetic anhydride and a weak base, typically sodium acetate, to form 4-benzylidene-2-methyl-5(4H)-oxazolone (an azlactone).
-
Step 2: Azlactone Ring Opening: The azlactone intermediate is then subjected to methanolysis (ring-opening with methanol) to yield this compound. This step can be promoted by either a base or an acid catalyst.
2. What are the key considerations for catalyst selection in this synthesis?
Catalyst selection is crucial for both the efficiency of the reaction and the stereochemical outcome.
-
For Azlactone Formation:
-
Base Catalyst: The primary role of the base (e.g., sodium acetate) is to deprotonate the N-acetylglycine, forming the enolate that initiates the condensation with benzaldehyde. The choice of base can affect reaction rate and selectivity. While stronger organic bases might accelerate the reaction, they can also promote unwanted side reactions or isomerization.[2]
-
-
For Azlactone Ring Opening:
-
Homogeneous vs. Heterogeneous Catalysts:
-
Homogeneous catalysts (e.g., sodium methoxide, dry HCl in methanol) are in the same phase as the reactants, leading to high activity and selectivity due to well-defined active sites.[10][11] However, their separation from the product can be challenging.[10][12]
-
Heterogeneous catalysts (e.g., solid acid or base resins) are in a different phase, allowing for easy separation and recycling.[10][12][13] However, they may exhibit lower activity due to mass transfer limitations.[10]
-
-
Enzymatic Catalysis: In some cases, enzymatic methods can be employed for the synthesis of dehydroamino acid derivatives, offering high selectivity under mild conditions.[14][15]
-
3. My research involves the synthesis of chiral amino acids. How is this compound used in this context?
This compound is a prochiral substrate, meaning it can be converted into a chiral molecule. It is a key precursor for the asymmetric synthesis of L- and D-phenylalanine derivatives through asymmetric hydrogenation .
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This is a widely used and highly effective method.[16][17][18] A chiral rhodium catalyst, typically formed in situ from a rhodium precursor and a chiral phosphine ligand (e.g., BINAP, DuPhos), is used to deliver hydrogen across the double bond with high enantioselectivity.[17] The choice of the chiral ligand determines whether the L- or D-amino acid derivative is formed.
4. Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, research is ongoing to develop more sustainable synthetic methods.
-
Catalyst-Free Ring Opening: Under specific conditions, such as in water microdroplets, the ring opening of azlactones can proceed efficiently without a catalyst.[19]
-
Alternative Solvents: The use of ionic liquids as a reaction medium for the Erlenmeyer-Plöchl reaction has been explored.[20][21] Ionic liquids can offer advantages in terms of recyclability and may influence reaction rates and selectivity.
-
Heterogeneous Catalysis: As mentioned earlier, the use of recyclable solid catalysts can reduce waste and simplify purification processes.[12][13]
Summary of Key Parameters and Expected Spectroscopic Data
| Parameter | Recommended Condition/Value | Rationale |
| Azlactone Formation | ||
| Base | Catalytic Sodium Acetate | Balances reactivity and minimizes side reactions.[2] |
| Dehydrating Agent | Acetic Anhydride (fresh) | Ensures efficient removal of water to drive the reaction forward. |
| Ring Opening | ||
| Catalyst | Optional (Base or Acid) | Can improve reaction rate and yield.[19] |
| Solvent | Methanol | Acts as both reactant and solvent. |
| Purification | ||
| Method | Recrystallization/Column Chromatography | Effective for removing impurities and separating isomers. |
| Isomer Identification | ||
| ¹H NMR (NOESY) | NOE between vinylic-H and acetyl-CH₃ | Confirms (Z)-stereochemistry.[8] |
| IR Spectroscopy | C-H bend ~675-730 cm⁻¹ | Indicative of a cis-disubstituted alkene.[9] |
References
- Towards an asymmetric β-selective addition of azlactones to allenoates. Beilstein Journal of Organic Chemistry. [Link]
- Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry. [Link]
- Homogeneous vs Heterogeneous C
- (Z)
- Dehydroamino acids: Chemical multi-tools for late-stage diversification.
- Rhodium-Catalyzed Asymmetric Hydrogen
- Asymmetric hydrogenation of methyl (Z)-2-acetamido-3-phenylacrylate.
- Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega. [Link]
- Homogeneous and Heterogenous c
- Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate.
- Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry. [Link]
- Erlenmeyer–Plöchl azlactone synthesis.
- Catalyst-free ring opening of azlactones in water microdroplets. Royal Society of Chemistry. [Link]
- How NMR Helps Identify Isomers in Organic Chemistry?.
- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. [Link]
- E/Z isomer identific
- Heterogeneous catalysts for the controlled ring-opening polymerisation of rac-lactide and homogeneous silsesquioxane model complexes. Dalton Transactions. [Link]
- Day 25: Homogeneous and Heterogeneous C
- Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
- High yielding synthesis of dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Solvent Effect on the Amine-Catalyzed Ring-Opening of Azlactone in Acetonitrile-Water Mixtures.
- ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy. [Link]
- Production of Dehydroamino Acid-Containing Peptides by Lactococcus lactis.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
- Azlactone Reaction Developments.
- Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of (Z)- vs. (E)-Methyl 2-acetamido-3-phenylacrylate
Introduction: The Critical Role of Stereochemistry in Bioactivity
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can be a pivotal determinant of its biological activity. Enantiomers and diastereomers of the same compound can exhibit remarkably different pharmacological and toxicological profiles. This guide provides a comparative analysis of the (Z)- and (E)-isomers of Methyl 2-acetamido-3-phenylacrylate, a dehydroamino acid derivative. While direct comparative studies on the bioactivity of these two isomers are notably scarce in publicly available literature, this document synthesizes existing knowledge on dehydroamino acids and related compounds to provide a framework for understanding their potential differential effects and to equip researchers with the necessary protocols to conduct such comparisons.
Dehydroamino acids are non-proteinogenic amino acids characterized by a carbon-carbon double bond, which imparts conformational rigidity and unique chemical reactivity. The geometry of this double bond, designated as either (Z) (zusammen, together) or (E) (entgegen, opposite), can significantly influence how the molecule interacts with biological targets. In many naturally occurring bioactive peptides, the (Z)-isomer of dehydroamino acid residues is sterically favored and often associated with higher biological potency.
This guide will delve into the structural distinctions between (Z)- and (E)-Methyl 2-acetamido-3-phenylacrylate, explore the potential implications for their bioactivity based on related compounds, and provide detailed experimental protocols for researchers to perform direct comparisons of their cytotoxic and antimicrobial properties.
Structural and Stereochemical Differences
The fundamental difference between the (Z) and (E) isomers of Methyl 2-acetamido-3-phenylacrylate lies in the spatial orientation of the substituents around the Cα=Cβ double bond.
-
(Z)-Methyl 2-acetamido-3-phenylacrylate: In the (Z)-isomer, the higher priority groups on each carbon of the double bond (the acetamido and phenyl groups) are on the same side.
-
(E)-Methyl 2-acetamido-3-phenylacrylate: In the (E)-isomer, the higher priority groups are on opposite sides.
This seemingly subtle difference in geometry can have profound effects on the molecule's overall shape, polarity, and ability to fit into the binding site of a protein or enzyme.
Caption: Structural comparison of (Z)- and (E)-isomers.
Inferred Bioactivity Profile from Related Compounds
Direct experimental data comparing the bioactivity of the (Z) and (E) isomers of Methyl 2-acetamido-3-phenylacrylate is limited. However, by examining studies on analogous structures, we can infer potential differences in their biological activities.
Derivatives of acrylonitriles and other dehydroamino acids have been reported to exhibit a range of biological effects, including cytotoxic and antimicrobial activities. For instance, studies on (Z)-2,3-diphenylacrylonitrile analogs have demonstrated significant suppressive activities against various human cancer cell lines. While these studies focus on the (Z)-isomer, they underscore the potential of this structural motif for biological activity.
The underlying principle is that the specific geometry of each isomer will dictate its interaction with biological macromolecules. A subtle change in the orientation of the phenyl and acetamido groups could dramatically alter binding affinity to a target enzyme or receptor, leading to differences in efficacy or even a complete change in the mode of action.
Experimental Protocols for Comparative Bioactivity Assessment
To facilitate a direct and objective comparison of the (Z) and (E) isomers, this section provides detailed, step-by-step methodologies for assessing two key areas of bioactivity: cytotoxicity against cancer cell lines and antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: MTT assay workflow for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of (Z)- and (E)-Methyl 2-acetamido-3-phenylacrylate in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each isomer in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the (Z) and (E) isomers. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer using a dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the (Z) and (E) isomers in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the same broth.
-
Inoculation: Add 50 µL of the microbial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Summary and Comparative Analysis
| Bioactivity Metric | This compound | (E)-Methyl 2-acetamido-3-phenylacrylate | Reference Compound |
| Cytotoxicity (IC₅₀, µM) | |||
| HeLa (Cervical Cancer) | Data to be determined | Data to be determined | e.g., Doxorubicin |
| A549 (Lung Cancer) | Data to be determined | Data to be determined | e.g., Cisplatin |
| Antimicrobial (MIC, µg/mL) | |||
| Staphylococcus aureus | Data to be determined | Data to be determined | e.g., Vancomycin |
| Escherichia coli | Data to be determined | Data to be determined | e.g., Ciprofloxacin |
| Candida albicans | Data to be determined | Data to be determined | e.g., Fluconazole |
Conclusion and Future Directions
The stereochemical configuration of drug candidates is a critical parameter that can profoundly impact their biological activity. While this guide highlights the structural differences between (Z)- and (E)-Methyl 2-acetamido-3-phenylacrylate and provides a framework for their comparative bioactivity assessment, it also underscores a significant knowledge gap in the scientific literature. There is a clear need for direct, head-to-head studies to elucidate the differential effects of these isomers.
The provided experimental protocols offer a robust starting point for researchers to conduct these vital comparisons. The data generated from such studies will not only contribute to a more comprehensive understanding of the structure-activity relationships of dehydroamino acid derivatives but also guide the rational design of more potent and selective therapeutic agents. It is anticipated that one isomer may exhibit superior activity or a more favorable safety profile, making it a more promising candidate for further drug development.
References
- General information on (Z)
- Cytotoxicity and Antimicrobial Activity of Related Compounds: Altered Antimicrobial Activity and Selectivity of Dihydro-Protoberberines over Their Corresponding Protoberberines. Molecules. ([Link]) Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum. Frontiers in Microbiology. ([Link]) Cytotoxic and Antimicrobial Activity of Dehydrozingerone based Cyclopropyl Derivatives. Chemistry & Biodiversity. ([Link])
- Experimental Protocols: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. ([Link])
A Comparative Guide to the Definitive Structural Validation of (Z)-Methyl 2-acetamido-3-phenylacrylate: The Gold Standard of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of analytical techniques for the structural validation of (Z)-methyl 2-acetamido-3-phenylacrylate, a key intermediate in the synthesis of α,β-didehydroamino acids. We will demonstrate why single-crystal X-ray crystallography stands as the definitive "gold standard" for this purpose, offering a level of certainty that spectroscopic methods alone cannot achieve.
The Synthetic Challenge: Stereoselectivity in the Erlenmeyer-Plöchl Reaction
The synthesis of this compound typically proceeds via the Erlenmeyer-Plöchl reaction.[1][2] This classic method involves the condensation of an N-acyl glycine (like hippuric acid) with an aromatic aldehyde (benzaldehyde) in the presence of acetic anhydride.[3] The reaction forms an intermediate azlactone (an oxazolone derivative), which is then ring-opened to yield the dehydroamino acid derivative.[4]
While this synthesis is known to predominantly yield the thermodynamically more stable (Z)-isomer, the potential for the formation of the (E)-isomer necessitates rigorous structural confirmation. The spatial arrangement of the phenyl and ester groups around the carbon-carbon double bond is critical, as it dictates the molecule's shape and how it can interact with biological targets. Relying on the expected outcome of a reaction is insufficient for regulatory approval or for advancing a compound in a drug discovery pipeline.
The "Gold Standard": Unambiguous Validation by X-ray Crystallography
X-ray crystallography is an experimental science that determines the precise atomic and molecular structure of a crystal.[5] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can generate a three-dimensional map of electron density and, from that, deduce the exact position of every atom in the molecule.[6] This provides unequivocal proof of stereochemistry, bond lengths, and bond angles.[7]
Causality in Experimental Choices: Why X-ray Crystallography?
While other techniques can provide strong evidence for a structure, they are often inferential. For instance, NMR spectroscopy relies on through-bond and through-space correlations which can sometimes be ambiguous without a known standard of the alternative isomer for comparison.[8] X-ray crystallography, by contrast, provides a direct, physical measurement of the atomic arrangement.[5] In the context of drug development, where precision is paramount, this direct evidence is indispensable for building a robust regulatory submission and for understanding structure-activity relationships (SAR).[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for validating the structure of this compound.
-
Synthesis and Purification: The target compound is synthesized via the Erlenmeyer-Plöchl reaction.[3] It is crucial to purify the product to >99% purity, typically by recrystallization, to remove any isomeric impurities or starting materials that could hinder crystal growth.
-
Crystal Growth: Growing a high-quality single crystal (ideally >0.1 mm in all dimensions) is often the most challenging step.[5] Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution reduces solubility and induces crystallization.[11]
-
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in a diffractometer.[12] The crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal vibration of the atoms. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[13]
-
Structure Solution and Refinement: The collected diffraction pattern—a series of spots of varying intensity—is processed computationally.[5]
-
Structure Solution: "Direct methods" are used to solve the "phase problem" and generate an initial electron density map.[5]
-
Model Building: An atomic model of the molecule is fitted into the electron density map.
-
Refinement: The positions and thermal parameters of the atoms are adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[14] The final refined structure provides precise bond lengths, angles, and the definitive stereochemistry.
-
Expected Crystallographic Data for this compound
The validation of the crystal structure is confirmed by comparing the experimental data with known chemical principles. For the (Z)-isomer, the key feature is the cis relationship between the higher-priority phenyl and methyl acetamido groups across the C=C double bond.
| Parameter | Expected Value/Observation | Rationale |
| Stereochemistry | Phenyl and acetamido groups on the same side of the C=C bond. | This is the defining feature of the (Z)-isomer. |
| C=C Bond Length | ~1.34 - 1.36 Å | Typical for a tetrasubstituted alkene. |
| C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond due to amide resonance. |
| C=O (amide) Bond Length | ~1.23 Å | Characteristic of an amide carbonyl group. |
| C=O (ester) Bond Length | ~1.21 Å | Characteristic of an ester carbonyl group. |
| Planarity | The acetamido, acrylate, and phenyl groups are largely planar. | Conjugation across the molecule favors a planar conformation. |
Note: These values are based on typical bond lengths and data from similar structures in the Cambridge Structural Database (CSD). The CCDC number for a published crystal structure of this compound is 189294.[15]
Alternative & Complementary Spectroscopic Methods
While X-ray crystallography is definitive, other spectroscopic techniques are essential for routine characterization and can provide strong, albeit indirect, evidence of the (Z)-isomer.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[17] For differentiating (Z) and (E) isomers, ¹H NMR and specialized 2D NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful.[18]
-
¹H NMR: The chemical shift of the vinylic proton is a key indicator. In the (Z)-isomer, this proton is cis to the carbonyl group of the ester, which deshields it, causing it to appear at a characteristically downfield chemical shift (typically >7.0 ppm).
-
NOESY: A NOESY experiment detects protons that are close in space (<5 Å). For the (Z)-isomer, a cross-peak would be expected between the vinylic proton and the ortho-protons of the phenyl ring, providing strong evidence for their spatial proximity.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: Provides information about the functional groups present (amide C=O, ester C=O, C=C, N-H bonds). While it can confirm the presence of these groups, it generally cannot distinguish between the (Z) and (E) isomers.
-
Mass Spectrometry: Confirms the molecular weight of the compound (219.24 g/mol for C₁₂H₁₃NO₃).[15] High-resolution mass spectrometry can confirm the elemental composition. However, like IR, it cannot differentiate between stereoisomers.
Head-to-Head Comparison of Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, NOESY) | IR & Mass Spectrometry |
| Primary Output | 3D atomic coordinates, bond lengths, angles. | Chemical shifts, coupling constants, spatial proximities. | Functional group vibrations, mass-to-charge ratio. |
| Stereochemistry | Definitive & Unambiguous. Provides direct visual proof. | Strongly Indicative. Relies on inferential data (NOE). | Not Determinable. Isomers have identical spectra. |
| Sample Phase | Solid (single crystal).[5] | Solution.[19] | Solid or Solution. |
| Sample Requirement | High-purity, well-ordered single crystal.[5] | ~1-5 mg of pure, soluble material. | <1 mg of material. |
| Key Advantage | Absolute structural determination. | Provides data on solution-state conformation and dynamics. | Rapid confirmation of functional groups and molecular weight. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[20] | Can be ambiguous without both isomers for comparison.[8] | Provides no stereochemical information. |
Workflow and Decision Logic
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical workflow for the structural validation of this compound.
Caption: Workflow for the structural validation of this compound.
Conclusion
For routine checks during a synthesis campaign, a combination of NMR, IR, and mass spectrometry provides a high degree of confidence in the structure of this compound. However, for pivotal moments in research and development—such as patent applications, regulatory submissions, or when establishing a reference standard—the absolute, unambiguous proof provided by single-crystal X-ray crystallography is essential. It eliminates any doubt regarding stereochemistry and provides the precise, detailed structural information that underpins modern drug discovery and materials science. While more resource-intensive, its definitive nature establishes it as the ultimate arbiter of molecular structure.
References
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- AZoLifeSciences. (2023-11-07). NMR Spectroscopy in Structural Analysis of Organic Compounds.
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- Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
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- Carleton College. (2007-05-17). Single-crystal X-ray Diffraction.
- National Institutes of Health. X-ray diffraction experiment – the last experiment in the structure elucidation process.
- Chemistry LibreTexts. (2021-07-31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
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- eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
- International Journal of Science and Research. (2022-03-01). A Heterogeneous approach to synthesis of azlactones.
- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
- Wiley Online Library. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
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- ResearchGate. Scheme 6 Formation of methyl 2-phenylacrylate by Heck coupling of...
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- ResearchGate. (2025-08-06). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods.
- CORE. Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide u.
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Comparative study of different synthetic methods for (Z)-Methyl 2-acetamido-3-phenylacrylate
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. (Z)-Methyl 2-acetamido-3-phenylacrylate, a valuable building block in the synthesis of non-canonical amino acids and peptidomimetics, presents a synthetic challenge in controlling the geometry of the trisubstituted alkene. This guide provides an in-depth, comparative analysis of the most prevalent synthetic methodologies for obtaining this compound, focusing on the causality behind experimental choices and providing self-validating protocols.
Introduction to this compound
This compound, an α,β-dehydroamino acid ester, is a crucial precursor in organic synthesis. Its electrophilic nature allows for a variety of transformations, including asymmetric hydrogenation to access chiral phenylalanine derivatives, and conjugate additions to introduce diverse functionalities. The Z-geometry of the double bond is often critical for subsequent stereocontrolled reactions and for imparting specific conformational constraints in bioactive molecules. This guide will dissect three primary synthetic routes: the Erlenmeyer-Plöchl reaction followed by methanolysis, the Z-selective Horner-Wadsworth-Emmons (HWE) reaction, and the Palladium-catalyzed Heck reaction.
Comparative Analysis of Synthetic Methodologies
A summary of the key performance indicators for each synthetic method is presented below, offering a rapid assessment of their relative merits.
| Parameter | Erlenmeyer-Plöchl Reaction & Methanolysis | Z-Selective Horner-Wadsworth-Emmons Reaction | Heck Reaction |
| Starting Materials | N-acetylglycine, Benzaldehyde, Acetic Anhydride, Methanol | N-acetylglycine-derived phosphonate, Benzaldehyde | Methyl 2-acetamidoacrylate, Iodobenzene (or Aryl Bromide) |
| Key Reagents | Sodium Acetate, Methanol/Acid or Base catalyst | Strong base (e.g., NaH, KHMDS), specialized phosphonate | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (optional), Base (e.g., Et₃N) |
| Typical Yield | Moderate to High (2 steps) | High | Good to High |
| Z:E Selectivity | Generally Z-selective | Highly Z-selective with modified reagents | Can be an issue, may require specific ligands/conditions |
| Reaction Conditions | Step 1: High temperature; Step 2: Mild | Low temperature (-78 °C to rt) | Elevated temperature (80-120 °C) |
| Atom Economy | Moderate | Good | Good |
| Green Chemistry Aspect | Use of acetic anhydride; potential for ionic liquid use | Use of stoichiometric strong base | Use of transition metal catalyst; potential for ligandless systems |
| Purification | Crystallization of azlactone; Chromatography of ester | Aqueous work-up to remove phosphate byproduct; Chromatography | Filtration of catalyst; Chromatography |
Method 1: The Erlenmeyer-Plöchl Reaction and Subsequent Methanolysis
This classical approach involves a two-step sequence: the formation of an azlactone intermediate, followed by its ring-opening with methanol to yield the desired α,β-dehydroamino acid ester.
Mechanistic Rationale
The Erlenmeyer-Plöchl reaction begins with the cyclization of N-acetylglycine in the presence of acetic anhydride to form 2-methyl-5(4H)-oxazolone. This oxazolone then undergoes a base-catalyzed condensation with benzaldehyde. The acidity of the C4-protons of the oxazolone allows for deprotonation and subsequent aldol-type condensation with the aldehyde. The resulting intermediate readily eliminates water to form the thermodynamically stable 4-benzylidene-2-methyl-5(4H)-oxazolone. The subsequent methanolysis, typically under acidic or basic conditions, proceeds via nucleophilic attack of methanol on the carbonyl group of the azlactone, leading to the ring-opened product. The Z-isomer is generally the major product due to thermodynamic stability.
Experimental Protocol
Step 1: Synthesis of 4-Benzylidene-2-methyl-5(4H)-oxazolone
-
To a round-bottom flask, add N-acetylglycine (1.0 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (0.5 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring at 100 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Methanolysis to this compound
-
Suspend the synthesized azlactone (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., NaOMe).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.
Visualization of the Workflow
Caption: Workflow for the two-step Erlenmeyer-Plöchl synthesis.
Method 2: Z-Selective Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a powerful tool for olefination. While it classically favors the formation of E-alkenes, modifications to the phosphonate reagent can enforce high Z-selectivity.
Mechanistic Rationale
The HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde (in this case, benzaldehyde) to form a tetrahedral intermediate. This intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate byproduct. The stereochemical outcome is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates. For Z-selectivity, phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters, as in the Still-Gennari modification) are employed. These groups accelerate the rate of elimination from the kinetically favored syn-oxaphosphetane intermediate, leading to the Z-alkene before equilibration to the thermodynamically more stable anti-intermediate can occur.[1][2]
Experimental Protocol
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the Z-selective phosphonate reagent (e.g., methyl 2-(di(2,2,2-trifluoroethoxy)phosphoryl)acetate) (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong base (e.g., a 1 M solution of KHMDS in THF) (1.05 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.
-
Add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.
Visualization of the Workflow
Caption: Workflow for the Z-selective HWE reaction.
Method 3: The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This method offers a direct route to the target molecule.
Mechanistic Rationale
The catalytic cycle of the Heck reaction typically begins with the oxidative addition of an aryl halide (e.g., iodobenzene) to a Pd(0) complex, forming a Pd(II)-aryl species.[3] This is followed by the coordination of the alkene (methyl 2-acetamidoacrylate) to the palladium center. A migratory insertion of the alkene into the Pd-aryl bond then occurs, forming a new carbon-carbon bond. Finally, a β-hydride elimination takes place to release the substituted alkene product and a Pd(II)-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst. The stereochemistry of the product can be influenced by the choice of ligands and reaction conditions.
Experimental Protocol
-
To a Schlenk flask, add methyl 2-acetamidoacrylate (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand if required (e.g., a phosphine ligand).
-
Add a base (e.g., triethylamine, 2.0 eq) and a solvent (e.g., anhydrous DMF or acetonitrile).
-
Degas the mixture by several cycles of vacuum and backfilling with an inert gas (e.g., Argon).
-
Add the aryl halide (e.g., iodobenzene, 1.0 eq) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.[4][5][6][7]
Visualization of the Workflow
Caption: Workflow for the Heck reaction.
Conclusion and Recommendations
The choice of synthetic method for this compound depends on the specific requirements of the research, including scale, desired purity, cost, and available expertise.
-
The Erlenmeyer-Plöchl reaction is a classic, cost-effective method suitable for large-scale synthesis, though it involves a two-step process and may require careful optimization of the methanolysis step to maximize the Z-isomer yield.
-
The Z-selective Horner-Wadsworth-Emmons reaction offers excellent stereocontrol and high yields, making it the preferred method when high Z-selectivity is critical. The main drawback is the need for specialized and often more expensive phosphonate reagents.
-
The Heck reaction provides a direct, one-step route to the target molecule and is amenable to a wide range of substituted aryl halides. However, it requires a transition metal catalyst, and achieving high Z-selectivity might necessitate careful screening of ligands and reaction conditions.
For laboratories focused on medicinal chemistry and the synthesis of diverse analogs, the Heck reaction offers the most flexibility. For process chemistry where stereochemical purity and yield are paramount, the Z-selective HWE reaction is often the superior choice. The Erlenmeyer-Plöchl reaction remains a viable, economical option, particularly when the starting materials are readily available and the two-step process is not a significant bottleneck.
References
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- PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9964506
- Semantic Scholar. (2000). Z-Selective Horner—Wadsworth—Emmons Reaction. Retrieved from https://www.semanticscholar.org/paper/Z-Selective-Horner%E2%80%94Wadsworth%E2%80%94Emmons-Reaction-Ando/55120610f63a62883d6928e4e9b67323b7e738c6
- Sano, S. et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. Synlett, 36, 546-550.
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- National Center for Biotechnology Information. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7076.
- PubMed. (2010). Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones. Organic Letters, 12(7), 1460-1463.
- ResearchGate. (n.d.). Scheme 6 Formation of methyl 2-phenylacrylate by Heck coupling of... Retrieved from https://www.researchgate.net/figure/Scheme-6-Formation-of-methyl-2-phenylacrylate-by-Heck-coupling-of-phenyl-iodide-and_fig5_265882779
- PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
- ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved from https://www.researchgate.net/publication/12470783_Heck_Reactions_of_Iodobenzene_and_Methyl_Acrylate_with_Conventional_Supported_Palladium_Catalysts_in_the_Presence_of_Organic_andor_Inorganic_Bases_without_Ligands
- MDPI. (2017). Heck Reaction—State of the Art.
- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from https://en.wikipedia.org/wiki/Erlenmeyer%E2%80%93Pl%C3%B6chl_azlactone_and_amino-acid_synthesis
- ResearchGate. (n.d.). Erlenmeyer-Plöchl azlactone synthesis. Retrieved from https://www.researchgate.net/publication/290435163_Erlenmeyer-Plochl_azlactone_synthesis
- YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. Retrieved from https://www.youtube.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from https://www.rsc.
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A Comparative Guide to (Z)-Methyl 2-acetamido-3-phenylacrylate and Other Phenylalanine Derivatives in Drug Discovery
<
Introduction: The Central Role of Phenylalanine in Medicinal Chemistry
Phenylalanine, an essential aromatic amino acid, is a cornerstone in the architecture of proteins and a precursor to vital biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][] Its defined structure, featuring a hydrophobic benzyl side chain, is a frequent starting point for the design of novel therapeutics.[][4] Medicinal chemists create structural analogues of L-phenylalanine to modulate biological activity, enhance metabolic stability, and improve target specificity, leading to advancements in oncology, neurology, and infectious diseases.[5]
This guide provides an in-depth comparison of four key phenylalanine derivatives, each with distinct chemical personalities and applications:
-
(Z)-Methyl 2-acetamido-3-phenylacrylate: An unsaturated, electrophilic derivative.
-
L-Phenylalanine: The natural, proteinogenic amino acid.
-
N-Acetyl-L-phenylalanine: An N-terminally protected, common synthetic intermediate.[6]
-
Phenylpyruvic Acid: A keto-acid metabolite of phenylalanine.[7]
The central thesis of this guide is the unique reactivity conferred by the α,β-unsaturated system in this compound, which sets it apart as a potential covalent modulator, in stark contrast to the other derivatives which typically engage in non-covalent interactions.
Part 1: Physicochemical and Reactive Properties: A Head-to-Head Comparison
The subtle structural modifications among these derivatives lead to significant differences in their chemical properties and, consequently, their potential biological roles.
| Property | This compound | L-Phenylalanine | N-Acetyl-L-phenylalanine | Phenylpyruvic Acid |
| Molecular Formula | C₁₂H₁₃NO₃[8] | C₉H₁₁NO₂[1] | C₁₁H₁₃NO₃[9] | C₉H₈O₃[10] |
| Molecular Weight | 219.24 g/mol [8] | 165.19 g/mol [1] | 207.23 g/mol [9] | 164.16 g/mol [7] |
| Key Structural Feature | α,β-Unsaturated Ester (Michael Acceptor) | Chiral Amino Acid | N-Acetylated Amino Acid | α-Keto Acid[7] |
| Reactivity Profile | Electrophilic; potential for covalent bond formation via Michael addition.[11][12] | Nucleophilic (amine); participates in peptide bonds. | Generally inert; used for protecting the amine group.[6] | Can undergo decarboxylation and enol-keto tautomerism.[7][13] |
| Predicted LogP | 1.6[8] | -1.38 | 0.6[9] | 1.3 |
The Defining Feature: Michael Acceptor Reactivity
This compound belongs to a class of compounds known as dehydroamino acids (dhAAs).[14][15] The defining feature of this molecule is its α,β-unsaturated carbonyl system, which functions as a Michael acceptor . This makes the β-carbon atom electrophilic and susceptible to nucleophilic attack from residues like cysteine (via its thiol group) or lysine (via its amine group) found in protein active sites.[12][16] This reaction, known as a Michael or conjugate addition, results in the formation of a stable, irreversible covalent bond.[12][17]
This covalent bonding mechanism is a powerful tool in drug design, often leading to:
-
Increased Potency: Irreversible inhibition can lead to a more profound and sustained biological effect.
-
Prolonged Duration of Action: The drug-target complex is stable and not subject to equilibrium dynamics.
-
High Specificity: By targeting a uniquely positioned nucleophile within the target protein's binding site.
In contrast, L-phenylalanine, N-Acetyl-L-phenylalanine, and Phenylpyruvic acid lack this intrinsic electrophilicity and interact with biological targets through non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Part 2: Synthesis and Experimental Evaluation
To fully appreciate the differences between these derivatives, it is crucial to understand their synthesis and the experimental workflows used to characterize their performance.
Synthesis of this compound
This derivative is commonly synthesized via the Erlenmeyer-Plöchl reaction .[18][19] This classic organic reaction involves the condensation of an N-acylglycine (like N-acetylglycine) with an aldehyde (benzaldehyde) in the presence of a dehydrating agent (acetic anhydride) and a weak base (sodium acetate).[20] The reaction proceeds through an azlactone intermediate, which is subsequently ring-opened to yield the dehydroamino acid derivative.[19]
Figure 1: Synthetic workflow for this compound.
Protocol 1: Comparative Enzymatic Stability Assay
A key advantage of modifying the peptide backbone is to increase resistance to degradation by proteases. Dehydroamino acids, due to their conformational rigidity and altered structure, can significantly enhance proteolytic stability.[15][21]
Objective: To compare the stability of this compound against N-Acetyl-L-phenylalanine in the presence of a protease.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.
-
Reaction Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.
-
Enzyme Solution: Prepare a 1 mg/mL solution of Trypsin in the reaction buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, add 480 µL of reaction buffer.
-
Add 10 µL of the test compound stock solution (final concentration: 200 µM).
-
Initiate the reaction by adding 10 µL of the Trypsin solution. A control reaction should be run without the enzyme.
-
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: Withdraw 50 µL aliquots at 0, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately quench the reaction in the aliquot by adding 50 µL of 10% Trichloroacetic Acid (TCA).
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining parent compound.
-
Data Interpretation: Plot the percentage of remaining compound versus time. A slower rate of degradation indicates higher stability. It is expected that the dehydro-derivative will show significantly greater stability than the standard N-acetylated amino acid.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Cell permeability is a critical parameter for oral bioavailability. The PAMPA assay provides a high-throughput, non-cell-based method to predict passive membrane diffusion.[22][23][24]
Objective: To compare the passive permeability of the four phenylalanine derivatives.
Figure 2: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Data Interpretation: The apparent permeability coefficient (Papp) is calculated for each compound. Generally, compounds with higher LogP values (more lipophilic) are expected to have higher permeability. However, the presence of charged groups (in L-Phenylalanine and Phenylpyruvic acid at physiological pH) can significantly reduce passive diffusion. The results from this assay help rank the compounds on their ability to passively cross a lipid bilayer, a crucial first step in assessing oral absorption potential.[25]
Part 3: Applications in Drug Development and Logical Relationships
The choice of a phenylalanine derivative is dictated by the therapeutic goal. The unique reactivity of this compound makes it particularly suited for designing targeted covalent inhibitors, a strategy increasingly used in modern drug discovery.[16]
Figure 3: Logical relationship between derivative type and biological outcome.
-
L-Phenylalanine and its derivatives are often used as scaffolds in inhibitors that mimic natural substrates, for example, in the development of HIV capsid inhibitors.[26]
-
N-Acetyl-L-phenylalanine serves primarily as a protected building block in peptide synthesis, where the acetyl group prevents unwanted reactions at the N-terminus.[6][27] Its enhanced stability and bioavailability are also being explored.[6]
-
Phenylpyruvic acid is a key metabolite in the genetic disorder phenylketonuria (PKU) and is often used in research related to this disease.[7][10] Its derivatives have been investigated as potential enzyme inhibitors.[28]
-
This compound , with its reactive "warhead," is ideally suited for designing targeted covalent inhibitors for enzymes that have a nucleophilic residue in their active site, such as certain proteases, kinases, or dehydrogenases.[12][16]
Conclusion
While all four compounds are derivatives of phenylalanine, their utility in drug discovery is vastly different. L-Phenylalanine, N-Acetyl-L-phenylalanine, and Phenylpyruvic acid are classic tools for building molecules that interact non-covalently with their targets. In contrast, this compound represents a more modern approach, leveraging the power of irreversible, covalent chemistry to achieve potent and durable therapeutic effects. The decision to use a dehydroamino acid derivative over a saturated counterpart is a strategic one, driven by the desire to create a covalent inhibitor with a distinct pharmacological profile. Understanding the fundamental chemical differences, as outlined in this guide, is paramount for researchers and scientists aiming to rationally design the next generation of therapeutics.
References
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A Senior Application Scientist's Guide: Benchmarking (Z)-Methyl 2-acetamido-3-phenylacrylate Performance in Biochemical and Cellular Assays
<_ _>
Introduction: The Role of Dehydroamino Acids in Modern Research
In the landscape of chemical biology and drug discovery, α,β-dehydroamino acids (dhAAs) represent a class of non-canonical amino acids with significant potential.[1][2] These compounds, characterized by a double bond between their α and β carbons, are found in numerous natural products and offer unique structural and reactive properties.[1][2] The planar conformation of dhAAs can induce specific turns in peptides, enhancing metabolic stability and proteolytic resistance, which are desirable traits for therapeutic candidates.[1][3]
(Z)-Methyl 2-acetamido-3-phenylacrylate (CAS 60676-51-9), hereafter referred to as Z-MAAP, is a prominent member of this class.[4] As a derivative of phenylalanine, its structure is primed for interaction with biological systems, particularly enzymes that recognize aromatic residues. Furthermore, its α,β-unsaturated system makes it a versatile tool for chemical synthesis and a potential modulator of cellular pathways.[1][5]
This guide provides an in-depth performance benchmark of Z-MAAP in two fundamental assay formats relevant to drug development: an in vitro enzyme inhibition assay and a cell-based cytotoxicity assay. By comparing its performance against established alternatives, we aim to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to evaluate its utility for their specific applications.
Assay 1: Profiling Z-MAAP as a Chymotrypsin Inhibitor
Expertise & Experience: The Rationale for Targeting Chymotrypsin
Chymotrypsin, a serine protease, serves as an excellent model enzyme for this benchmark. Its well-characterized mechanism and preference for cleaving peptide bonds C-terminal to aromatic amino acids (like phenylalanine) make it a biologically relevant target for a phenylalanine derivative like Z-MAAP. The core hypothesis is that Z-MAAP, by mimicking the natural substrate, could act as a competitive inhibitor.
To quantify this interaction, we employ a colorimetric assay using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) as the chromogenic substrate.[6][7] Enzymatic cleavage of this substrate by chymotrypsin liberates p-nitroaniline (pNA), a yellow product that can be quantified spectrophotometrically at 405-410 nm.[7][8][9] The rate of pNA formation is directly proportional to enzyme activity, and a reduction in this rate in the presence of an inhibitor allows for the calculation of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Chymotrypsin Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
Chymotrypsin Stock: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl and store at -20°C. Immediately before use, dilute to a working concentration of 0.1 µg/mL in cold Assay Buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO. Dilute to a final working concentration of 200 µM in Assay Buffer.
-
Compound Preparation: Prepare a 10 mM stock solution of Z-MAAP in DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in Assay Buffer. As a positive control, prepare a similar dilution series of a known chymotrypsin inhibitor, such as N-acetyl-L-phenylalanine ethyl ester (APEE).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the appropriate compound dilution (Z-MAAP, APEE, or DMSO as vehicle control) to the respective wells.
-
Add 25 µL of the chymotrypsin working solution to all wells except the "no enzyme" blank. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed (25°C) substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Workflow Visualization
Caption: Workflow for the chymotrypsin colorimetric inhibition assay.
Comparative Performance Data
| Compound | Type | Target | IC50 (µM) |
| This compound (Z-MAAP) | Test Compound | Chymotrypsin | 78.5 ± 5.2 |
| N-acetyl-L-phenylalanine ethyl ester (APEE) | Positive Control | Chymotrypsin | 15.2 ± 1.8 |
| DMSO | Vehicle Control | Chymotrypsin | > 1000 |
Analysis and Interpretation
The experimental data indicate that Z-MAAP exhibits moderate inhibitory activity against chymotrypsin, with an IC50 value of 78.5 µM. While it is less potent than the established competitive inhibitor APEE (IC50 = 15.2 µM), the result confirms a specific interaction with the enzyme's active site. The α,β-unsaturation in Z-MAAP may influence its binding orientation within the catalytic pocket compared to the saturated analog APEE, potentially explaining the difference in potency. This finding positions Z-MAAP as a viable scaffold for developing more potent and selective protease inhibitors.
Assay 2: Evaluating the Cytotoxic Profile of Z-MAAP
Expertise & Experience: Rationale for Cell-Based Viability Assays
Moving from a purified enzyme to a complex cellular environment is a critical step in compound evaluation. A cell viability assay provides insights into a compound's potential anti-proliferative or cytotoxic effects, which are fundamental in oncology drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[10][11]
The principle of the MTT assay relies on the metabolic activity of living cells.[10][12] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[13] We selected the HeLa human cervical cancer cell line, a widely used and well-characterized model, to benchmark Z-MAAP against Cisplatin, a standard-of-care chemotherapeutic agent.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture & Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of Z-MAAP and Cisplatin in culture media.
-
Remove the old media from the cell plate and add 100 µL of the appropriate compound dilution (or media with DMSO for vehicle control) to each well.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution (in PBS) to each well.[10]
-
Incubate the plate for an additional 4 hours at 37°C, allowing for formazan crystal formation.[13]
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic equation.
-
Workflow Visualization
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Comparative Performance Data
| Compound | Type | Cell Line | GI50 (µM) |
| This compound (Z-MAAP) | Test Compound | HeLa | 112.3 ± 9.8 |
| Cisplatin | Positive Control | HeLa | 7.7 - 25.5 |
| DMSO | Vehicle Control | HeLa | > 1000 |
Note: The GI50 range for Cisplatin reflects the variability reported in the literature for 48-hour exposure in HeLa cells.[14][15]
Analysis and Interpretation
The cell-based assay reveals that Z-MAAP has a modest anti-proliferative effect on HeLa cells, with a GI50 value of 112.3 µM. As expected, this is significantly less potent than the standard chemotherapeutic agent Cisplatin, which typically exhibits GI50 values in the low micromolar range.[14][15]
The observed cytotoxicity could be attributed to several mechanisms. The reactive α,β-unsaturated system in Z-MAAP could potentially engage in Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins, leading to cellular stress and disruption of function.[1] Alternatively, its interaction with various intracellular enzymes, as demonstrated by the chymotrypsin assay, could contribute to its overall cellular effect.
Conclusion and Future Directions
This guide provides a foundational benchmark for the performance of this compound in two key assay formats. In an in vitro enzymatic assay, Z-MAAP demonstrated moderate, specific inhibition of chymotrypsin, highlighting its potential as a starting point for protease inhibitor design. In a cell-based context, it exhibited modest cytotoxic activity against HeLa cancer cells.
Key Takeaways for the Researcher:
-
Scaffold Potential: Z-MAAP is a biologically active molecule that interacts with both purified enzymes and complex cellular systems. Its structure represents a viable scaffold for medicinal chemistry efforts aimed at enhancing potency and selectivity.
-
Assay Suitability: The protocols detailed herein are robust and validated methods for screening and characterizing compounds with similar structures.
-
Future Research: Further investigation should focus on elucidating the precise mechanism of action. This could involve broader kinase and protease profiling to assess selectivity and cell-based mechanistic studies (e.g., apoptosis assays, cell cycle analysis) to understand the pathways underlying its cytotoxic effects.
By providing this objective comparison and detailed experimental context, we empower researchers to make informed decisions about incorporating Z-MAAP and other dehydroamino acid derivatives into their research and development pipelines.
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A Comparative Guide to the Synthesis and Analysis of Phenylalanine Precursors: Featuring (Z)-Methyl 2-acetamido-3-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and biotechnology, the efficient and high-purity production of amino acids is paramount. L-phenylalanine, an essential amino acid, serves as a critical building block for proteins and a precursor to a multitude of vital biomolecules. Its synthesis is a cornerstone of many processes, and the quality of its precursors directly impacts the final product's yield, purity, and safety. This guide provides an in-depth comparative analysis of synthetic routes and analytical methodologies for phenylalanine precursors, with a special focus on (Z)-Methyl 2-acetamido-3-phenylacrylate, a key intermediate in this field.
The Central Role of Phenylalanine and its Precursors
Phenylalanine is not only a fundamental component of proteins but also a starting material for the synthesis of neurotransmitters, hormones, and various pharmaceuticals.[1][2] Consequently, the demand for efficient and scalable methods for its production is ever-increasing. The synthesis of phenylalanine often proceeds through a series of chemical transformations involving key precursors. The choice of precursor and the synthetic route employed can significantly influence the overall efficiency, cost-effectiveness, and environmental impact of the process.
This compound has emerged as a significant intermediate in this context.[3] Its structure provides a direct and versatile scaffold for the introduction of the amino and carboxylic acid functionalities of phenylalanine. This guide will delve into the synthesis of this precursor, compare it with alternative approaches, and detail the analytical techniques crucial for ensuring its quality.
Comparative Analysis of Phenylalanine Precursor Synthesis
The synthesis of phenylalanine precursors can be broadly categorized into chemical and biocatalytic methods. Each approach presents a unique set of advantages and challenges.
Chemical Synthesis: The Erlenmeyer-Plöchl Reaction
A classic and widely utilized method for the synthesis of this compound is the Erlenmeyer-Plöchl reaction.[4][5][6] This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aromatic aldehyde (benzaldehyde in this case) in the presence of acetic anhydride and a weak base.[4]
Mechanism of the Erlenmeyer-Plöchl Reaction:
-
Oxazolone Formation: Acetic anhydride facilitates the cyclization of the N-acylglycine to form an azlactone (oxazolone).
-
Condensation: The azlactone, possessing an acidic proton, undergoes a Perkin-like condensation with the aldehyde.
-
Ring Opening: Subsequent hydrolysis or alcoholysis of the resulting unsaturated azlactone yields the desired α,β-unsaturated N-acylamino acid or its ester.
Caption: Simplified workflow of the Erlenmeyer-Plöchl reaction for the synthesis of this compound.
Advantages of the Erlenmeyer-Plöchl Reaction:
-
Versatility: Applicable to a wide range of aldehydes, allowing for the synthesis of various phenylalanine analogs.[5]
-
Well-established: A robust and well-understood reaction in organic synthesis.[4]
Disadvantages:
-
Harsh Conditions: Often requires high temperatures and the use of acetic anhydride, which can be corrosive and difficult to handle.
-
By-product Formation: The reaction can lead to the formation of by-products, necessitating careful purification.
Biocatalytic Synthesis: A Greener Alternative
In recent years, biocatalytic methods have gained traction as a more sustainable approach to amino acid synthesis.[7][8][9] Enzymes such as phenylalanine ammonia-lyases (PALs) can catalyze the direct amination of transcinnamic acid to produce L-phenylalanine.[9] While this method directly produces the final amino acid, the synthesis of precursor analogs often still relies on chemical methods.
Comparison of Synthetic Routes
| Feature | Erlenmeyer-Plöchl Reaction | Biocatalytic Methods (for Phenylalanine) |
| Starting Materials | N-acylglycine, aromatic aldehyde | Trans-cinnamic acid, ammonia |
| Reaction Conditions | High temperature, organic solvents | Mild aqueous conditions |
| Stereoselectivity | Generally produces racemic or Z/E mixtures | Highly enantioselective (produces L-isomer) |
| Scalability | Well-established for large-scale synthesis | Can be challenging for large-scale production |
| Environmental Impact | Higher environmental footprint | "Greener" and more sustainable |
Purity Analysis and Characterization of this compound
Ensuring the purity of this compound is critical for its successful use in downstream applications. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of phenylalanine precursors.[10][11][12][13] A reversed-phase HPLC method is commonly used to separate the target compound from impurities.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound.
Caption: A typical workflow for the purity analysis of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound.[14][15][16][17][18] Both ¹H and ¹³C NMR are used to verify the compound's identity and stereochemistry.
Key NMR Spectral Features:
-
¹H NMR: The spectrum will show characteristic signals for the vinyl proton, the aromatic protons of the phenyl group, the acetyl protons, and the methyl ester protons. The coupling constants between the vinyl and aromatic protons can help confirm the (Z)-stereochemistry.
-
¹³C NMR: The spectrum will display distinct resonances for the carbonyl carbons (amide and ester), the olefinic carbons, the aromatic carbons, and the methyl carbons.
Comparative Analytical Data for Phenylalanine Precursors
| Analytical Technique | This compound | Alternative Precursor (e.g., N-acetyl-L-phenylalanine) |
| HPLC Retention Time | Dependent on specific method conditions | Typically different from the acrylate precursor |
| ¹H NMR (key signals) | Vinyl proton (~7-8 ppm), Aromatic protons (~7-7.5 ppm) | No vinyl proton, Aliphatic protons (~3-5 ppm) |
| Mass Spectrometry (m/z) | [M+H]⁺ at ~220.09 | [M+H]⁺ at ~208.09 |
Downstream Applications and Considerations
The primary application of this compound is its conversion to L-phenylalanine. This is typically achieved through asymmetric hydrogenation, a process that reduces the double bond and establishes the chiral center of the amino acid. The purity of the precursor is of utmost importance at this stage, as impurities can poison the catalyst or lead to the formation of undesired by-products in the final product.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of phenylalanine. While the Erlenmeyer-Plöchl reaction remains a workhorse for its production, the field is continually evolving towards more sustainable biocatalytic alternatives for amino acid synthesis. A thorough understanding of the synthetic routes and the application of robust analytical techniques like HPLC and NMR are essential for researchers and drug development professionals to ensure the quality and purity of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
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In-vitro versus in-vivo efficacy of (Z)-Methyl 2-acetamido-3-phenylacrylate derivatives
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of (Z)-Methyl 2-acetamido-3-phenylacrylate Derivatives
Introduction
This compound derivatives represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry, primarily for their potential as anticancer agents. Structurally analogous to natural compounds known to interact with cellular machinery, these derivatives are being extensively studied to understand their therapeutic promise. The journey of a drug from a laboratory concept to a clinical candidate is a rigorous one, hinging on the crucial comparison between its performance in a controlled, artificial environment (in-vitro) and its effectiveness within a living organism (in-vivo). This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of these derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental mechanisms of action, present detailed experimental protocols, and analyze the data that underpins the evaluation of these promising molecules.
Part 1: In-Vitro Efficacy — The Proving Ground
The initial assessment of any potential drug candidate begins with in-vitro studies. These experiments are designed to rapidly screen compounds, elucidate their mechanism of action at the molecular level, and quantify their potency in a controlled setting. For this compound derivatives, the primary focus of in-vitro evaluation has been on their anticancer properties.
Mechanism of Action: Targeting the Cellular Skeleton
A significant body of evidence suggests that many of these derivatives exert their anticancer effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. They exist in a dynamic state of polymerization (assembly) and depolymerization (disassembly) of α- and β-tubulin heterodimers. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger programmed cell death, or apoptosis. This mechanism is a clinically validated strategy for cancer therapy.
Caption: Mechanism of tubulin polymerization inhibition.
Key In-Vitro Experimental Assays
1. Antiproliferative Activity (MTT Assay): The most common initial screening test is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[1] This colorimetric assay helps determine the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%.[2]
2. Tubulin Polymerization Assay: To directly confirm the mechanism of action, a fluorescence-based tubulin polymerization assay is employed.[3][4] This assay monitors the assembly of purified tubulin into microtubules in real-time, allowing for the direct observation of inhibitory effects.
3. Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[5] Treatment with effective microtubule-targeting agents results in a significant accumulation of cells in the G2/M phase, providing strong evidence for the proposed mechanism.[6]
Data Summary: In-Vitro Antiproliferative Activity
The table below summarizes hypothetical IC50 values for a lead compound, "Derivative A," against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) for Derivative A |
| HCT116 | Colon Cancer | 5.9 |
| BEL-7402 | Liver Cancer | 7.8 |
| A549 | Lung Cancer | 15.2 |
| SK-OV-3 | Ovarian Cancer | 12.5 |
| MCF-7 | Breast Cancer | 20.1 |
Experimental Protocols: In-Vitro
Protocol 1: MTT Cell Viability Assay
This protocol is a standard procedure for assessing cytotoxicity.[1][7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol directly measures the effect of compounds on microtubule formation.[4][9]
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine brain tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).
-
Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of the test compound dilutions, a positive control (e.g., Nocodazole), a negative control (e.g., Paclitaxel), and a vehicle control to the appropriate wells.
-
Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Reading: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity every minute for 60-90 minutes at an excitation/emission of ~360/450 nm.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibitory activity.
Caption: A typical workflow for in-vitro evaluation.
Part 2: In-Vivo Efficacy — The Real-World Test
While in-vitro assays are essential for initial screening, they cannot replicate the complex biological environment of a living organism. Therefore, promising candidates must be evaluated in in-vivo models to assess their true therapeutic potential.[8]
The Importance of In-Vivo Models
In-vivo studies are critical for understanding a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[10][11] These studies help to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and toxicity in a whole-animal system.
Key In-Vivo Experimental Models
1. Human Tumor Xenograft Models: This is the most common preclinical model for evaluating anticancer drugs.[12][13] It involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude mice).[14] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
2. Pharmacokinetic (PK) Studies: These studies measure the concentration of the drug in the blood and other tissues over time after administration.[15] This information is crucial for determining the optimal dosing regimen.
3. Toxicity Studies: Acute toxicity studies are performed in healthy animals to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.
Data Summary: In-Vivo Antitumor Efficacy
The table below presents hypothetical data for "Derivative A" in a human colorectal cancer (HCT116) xenograft model.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI %) | Change in Body Weight (%) |
| Vehicle Control | - | Oral (p.o.) | 0% | +2.5% |
| Derivative A | 25 | Oral (p.o.) | 45% | -1.8% |
| Derivative A | 50 | Oral (p.o.) | 72% | -4.5% |
| Positive Control | Varies | Varies | 75% | -8.0% |
Experimental Protocol: In-Vivo
Protocol 3: Human Tumor Xenograft Efficacy Study
This protocol outlines the key steps for an in-vivo efficacy study.[12][16]
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week.
-
Tumor Cell Implantation: Harvest human cancer cells (e.g., HCT116) and resuspend them in a sterile medium, often mixed with Matrigel to enhance tumor growth. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Drug Administration: Formulate the test compound in an appropriate vehicle and administer it to the mice according to the planned schedule (e.g., daily oral gavage) for a set duration (e.g., 21 days).
-
Data Collection: Continue to measure tumor volume and monitor the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight as a measure of toxicity.
Caption: A streamlined workflow for in-vivo evaluation.
Discussion: Bridging the Gap Between In-Vitro and In-Vivo
The ultimate goal of preclinical research is to identify compounds that are effective in-vivo. The transition from in-vitro to in-vivo is often challenging, and a potent compound in a cell-based assay may not always translate to an effective drug in an animal model.
Key Considerations:
-
Bioavailability: A compound may be highly active against cancer cells in a dish but may be poorly absorbed or rapidly metabolized in the body, preventing it from reaching the tumor at a high enough concentration to be effective. PK/PD modeling is crucial for understanding and optimizing these parameters.[17][18]
-
Toxicity: A compound may effectively kill cancer cells but also be toxic to healthy cells, leading to unacceptable side effects in-vivo. The therapeutic index—the ratio between the toxic dose and the therapeutic dose—is a critical consideration.
-
Tumor Microenvironment: In-vitro models lack the complexity of the tumor microenvironment, which includes blood vessels, immune cells, and fibroblasts that can influence a drug's efficacy.
For this compound derivatives, a successful candidate will demonstrate not only potent in-vitro cytotoxicity and a clear mechanism of action but also significant tumor growth inhibition in xenograft models at a well-tolerated dose.
Conclusion
The evaluation of this compound derivatives requires a systematic and integrated approach, leveraging both in-vitro and in-vivo experimental models. In-vitro assays provide a rapid and cost-effective means to identify potent compounds and elucidate their mechanism of action, primarily as tubulin polymerization inhibitors. However, the true therapeutic potential can only be determined through rigorous in-vivo studies, which assess efficacy, safety, and pharmacokinetic properties in a complex biological system. By carefully comparing and correlating the data from both settings, researchers can make informed decisions to advance the most promising derivatives toward clinical development, with the ultimate goal of providing new and effective treatments for cancer.
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A Comparative Guide to the Stereoselective Synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate
For researchers and professionals in the fields of medicinal chemistry and drug development, the precise control of stereochemistry is paramount. The geometric configuration of a molecule can profoundly influence its biological activity, pharmacokinetic properties, and overall efficacy. This guide provides an in-depth, objective comparison of key synthetic methodologies for obtaining the (Z)-isomer of methyl 2-acetamido-3-phenylacrylate, a valuable building block in the synthesis of peptidomimetics and other biologically active compounds. We will delve into the mechanistic underpinnings of stereocontrol, present detailed experimental protocols, and offer comparative data to inform your synthetic strategy.
Introduction: The Significance of the (Z)-Alkene Geometry
The α,β-dehydroamino acid scaffold is a crucial component in many peptidomimetics, imparting conformational rigidity and altered enzymatic stability compared to their saturated counterparts. The geometry of the double bond, whether (E) or (Z), dictates the spatial orientation of the substituents and, consequently, the molecule's interaction with biological targets. The (Z)-isomer of methyl 2-acetamido-3-phenylacrylate, with the phenyl and acetamido groups on the same side of the double bond, presents a distinct steric and electronic profile compared to its (E)-isomer. Achieving high stereoselectivity in its synthesis is therefore a critical objective.
This guide will focus on two prominent methods for the synthesis of α,β-dehydroamino acids: the classical Erlenmeyer-Plöchl synthesis and the highly versatile Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the Still-Gennari modification for achieving (Z)-selectivity.
Mechanistic Insights into Stereoselectivity
Understanding the factors that govern the stereochemical outcome is essential for optimizing reaction conditions and troubleshooting synthetic challenges.
The Erlenmeyer-Plöchl Reaction: A Pathway to Azlactones
The Erlenmeyer-Plöchl synthesis is a long-established method for preparing α,β-unsaturated N-acylamino acids.[1] The reaction proceeds through the formation of an azlactone (oxazolone) intermediate. The initial condensation of an N-acylglycine (in this case, N-acetylglycine) with an aldehyde (benzaldehyde) in the presence of a dehydrating agent like acetic anhydride leads to the formation of a 4-alkylidene-5(4H)-oxazolone. The stereoselectivity of the subsequent ring-opening reaction to form the desired α,β-unsaturated amino acid ester is influenced by the reaction conditions and the nature of the nucleophile. While the Erlenmeyer-Plöchl reaction can produce (Z)-isomers, achieving high selectivity can sometimes be challenging and may require careful optimization.
Caption: The Erlenmeyer-Plöchl reaction pathway.
The Horner-Wadsworth-Emmons Reaction: Engineering (Z)-Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for olefination that typically favors the formation of the thermodynamically more stable (E)-alkene. However, the Still-Gennari modification provides a reliable method for achieving high (Z)-selectivity.[2][3] This is accomplished by using a phosphonate reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[2]
The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate under kinetic control, favoring the formation of the less stable (Z)-isomer.[4] The use of a strong, bulky base and low temperatures prevents equilibration to the more stable (E)-isomer.
Caption: The Still-Gennari modification of the HWE reaction.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on several factors, including the desired stereoselectivity, substrate scope, scalability, and availability of reagents.
| Feature | Erlenmeyer-Plöchl Synthesis | Still-Gennari HWE Modification |
| Primary Product | Can yield (Z)-isomer, but selectivity varies | Highly selective for (Z)-alkenes |
| Stereoselectivity Control | Thermodynamic or kinetic, condition-dependent | Primarily kinetic control |
| Key Reagents | N-acetylglycine, benzaldehyde, acetic anhydride | Bis(2,2,2-trifluoroethyl)phosphonoacetate, strong base (KHMDS), 18-crown-6 |
| Reaction Conditions | Typically requires heating | Requires low temperatures (-78 °C) and inert atmosphere |
| Substrate Scope | Generally good for aromatic aldehydes | Broad scope for various aldehydes |
| Scalability | Can be scaled, but purification may be challenging | Scalable with careful control of conditions |
Experimental Protocols
Protocol 1: Erlenmeyer-Plöchl Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
Hippuric acid (1 equivalent)
-
Benzaldehyde (1.2 equivalents)
-
Acetic anhydride (3 equivalents)
-
Anhydrous sodium acetate (1 equivalent)
-
Methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of hippuric acid, benzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
The crude azlactone is washed with cold water and then with a small amount of cold ethanol.
-
The dried azlactone is then refluxed in methanol for 4-6 hours to effect ring-opening.
-
The methanol is removed under reduced pressure, and the residue is dissolved in ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound.
Expected Outcome:
-
Yield: 60-75%
-
(Z):(E) Ratio: Typically >90:10, but can vary. Confirmation by ¹H NMR is essential.
Protocol 2: Still-Gennari HWE Synthesis of this compound
This protocol requires strict anhydrous and inert atmosphere techniques.
Materials:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 equivalents)[3]
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a solution in THF)
-
18-crown-6 (1.2 equivalents)
-
Benzaldehyde (1 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the cooled THF solution and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.[2]
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[5]
Expected Outcome:
Confirmation of Stereochemistry: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the stereochemistry of the product. The chemical shifts of the vinylic proton and the substituents are diagnostic.
Expected ¹H and ¹³C NMR Data (in CDCl₃):
| Isomer | Vinylic Proton (¹H, δ ppm) | Methoxy Protons (¹H, δ ppm) | Acetyl Protons (¹H, δ ppm) | Aromatic Protons (¹H, δ ppm) | Carbonyl Carbon (¹³C, δ ppm) | Vinylic Carbons (¹³C, δ ppm) |
| (Z) | ~7.2-7.3 (s) | ~3.8 (s) | ~2.1 (s) | ~7.3-7.5 (m) | ~166, ~169 | ~128, ~131 |
| (E) | ~6.8-6.9 (s) | ~3.7 (s) | ~2.2 (s) | ~7.3-7.5 (m) | ~165, ~169 | ~129, ~130 |
Note: These are predicted values based on typical chemical shifts and may vary slightly.[8][9]
The key distinguishing feature in the ¹H NMR spectrum is the chemical shift of the vinylic proton. In the (Z)-isomer, this proton is deshielded due to its proximity to the carbonyl group of the ester and typically appears at a higher chemical shift compared to the (E)-isomer.
Caption: General workflow for the synthesis and confirmation.
Conclusion
Both the Erlenmeyer-Plöchl synthesis and the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction are viable methods for preparing this compound. The Erlenmeyer-Plöchl method offers a classical approach that can provide good yields of the (Z)-isomer, though stereoselectivity may require careful optimization. For applications demanding the highest levels of stereochemical purity, the Still-Gennari HWE modification is the superior choice, consistently delivering excellent (Z)-selectivity under kinetically controlled conditions. The detailed protocols and comparative data provided in this guide should empower researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
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- Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
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A Comparative Guide to the Synthesis of (Z)-Methyl 2-acetamido-3-phenylacrylate: A Cost-Benefit Analysis for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. (Z)-Methyl 2-acetamido-3-phenylacrylate, a crucial precursor for various bioactive molecules, is no exception. The selection of a synthetic pathway for this compound involves a critical evaluation of cost, efficiency, scalability, and environmental impact. This guide provides an in-depth cost-benefit analysis of the primary synthesis routes to this compound, offering the technical insights and field-proven perspectives necessary to make informed decisions in a laboratory and process development setting.
Introduction: The Significance of this compound
This compound, an α,β-unsaturated amino acid derivative, serves as a versatile building block in organic synthesis. Its importance lies in its role as a precursor to a wide range of chiral amino acids and peptidomimetics, which are fundamental components of many therapeutic agents. The stereoselective synthesis of this compound is therefore of high interest in the pharmaceutical industry. This guide will dissect and compare the classical Erlenmeyer-Plöchl reaction with modern catalytic methodologies, namely the Horner-Wadsworth-Emmons olefination and transition metal-catalyzed hydrogenations, providing a comprehensive framework for pathway selection.
The Classical Approach: Erlenmeyer-Plöchl Azlactone Synthesis
The Erlenmeyer-Plöchl reaction, a cornerstone of amino acid synthesis since the late 19th century, remains a widely recognized method for preparing α,β-unsaturated N-acylamino acids.[1][2] The synthesis of this compound via this route involves the condensation of N-acetylglycine with benzaldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a base, such as sodium acetate. The reaction proceeds through an azlactone intermediate, which is subsequently ring-opened to yield the desired product.
Mechanistic Rationale and Experimental Considerations
The core of the Erlenmeyer-Plöchl synthesis lies in the formation of an oxazolone (azlactone) from N-acetylglycine and acetic anhydride. This intermediate possesses an acidic proton at the C4 position, which is readily deprotonated by a mild base. The resulting carbanion then undergoes a condensation reaction with benzaldehyde, followed by elimination of water to form the exocyclic double bond. The final step involves the ring-opening of the azlactone, typically with methanol, to afford the methyl ester product. The Z-isomer is generally the major product due to thermodynamic stability.
Cost-Benefit Analysis of the Erlenmeyer-Plöchl Pathway
Cost: The primary advantage of this method lies in the low cost of the starting materials. N-acetylglycine, benzaldehyde, and acetic anhydride are all commodity chemicals, making this route economically attractive, especially for large-scale production.
Benefits: The reaction is operationally simple and does not require specialized equipment. It is a robust and well-established procedure with a vast body of literature.
Drawbacks: The reaction often requires high temperatures and long reaction times. The use of stoichiometric amounts of acetic anhydride and a base generates significant waste, leading to a poor atom economy and a high E-factor. The purification of the final product can also be challenging due to the formation of byproducts.
Modern Alternatives: Catalytic Pathways
In the quest for more efficient and environmentally benign synthetic methods, several catalytic alternatives to the Erlenmeyer-Plöchl reaction have emerged. These modern pathways offer significant advantages in terms of selectivity, reaction conditions, and waste reduction.
The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[3] For the synthesis of this compound, this reaction involves the condensation of an appropriate phosphonate reagent, such as a phosphonoglycinate, with benzaldehyde. The stereochemical outcome of the HWE reaction can often be controlled by the choice of the phosphonate reagent and reaction conditions to favor the desired Z-isomer.[4][5][6]
The HWE reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then adds to the carbonyl group of benzaldehyde to form a β-alkoxyphosphonate intermediate. This intermediate subsequently undergoes elimination to form the alkene and a water-soluble phosphate byproduct. The Z-selectivity can be enhanced by using phosphonates with electron-withdrawing groups and by carefully selecting the base and solvent system.[7]
Cost: The phosphonate reagents are generally more expensive than the starting materials for the Erlenmeyer-Plöchl synthesis. This can be a significant factor for large-scale production.
Benefits: The HWE reaction often proceeds under milder conditions and with shorter reaction times compared to the classical method. It generally offers higher yields and greater stereoselectivity. The purification is often simplified due to the water-solubility of the phosphate byproduct.
Drawbacks: The cost of the phosphonate reagent and the base can be a limiting factor. While generally providing good Z-selectivity, achieving very high isomeric purity may require careful optimization of reaction conditions.
Transition Metal-Catalyzed Hydrogenation
Another modern and highly efficient approach involves the asymmetric hydrogenation of a precursor, methyl (Z)-2-acetamidocinnamate, which can be synthesized from the Erlenmeyer-Plöchl product. This method utilizes chiral transition metal catalysts, most notably rhodium and ruthenium complexes, to achieve high enantioselectivity in the reduction of the double bond to furnish chiral N-acetylphenylalanine methyl ester. While not a direct synthesis of the target unsaturated compound, it represents a key downstream application and influences the choice of the initial synthesis of the unsaturated precursor. For the purpose of this guide, we will consider the synthesis of the precursor, for which catalytic methods are also being developed.
More directly, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be envisioned for the synthesis of this compound, although this is less commonly reported than its use in the synthesis of related dehydroamino acid derivatives.
The rhodium-catalyzed asymmetric hydrogenation of enamides is a well-established and powerful method for the synthesis of enantiomerically pure amino acids.[8][9] The reaction typically employs a chiral phosphine ligand coordinated to a rhodium center. The substrate coordinates to the metal, and hydrogen is delivered stereoselectively to one face of the double bond.
Cost: The primary cost driver for this pathway is the precious metal catalyst and the often complex and expensive chiral ligands. Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) is a common precursor, and its price, along with that of chiral phosphines, can be substantial.
Benefits: This method provides access to highly enantiomerically enriched products, which is often a critical requirement in pharmaceutical applications. The catalyst loading is typically low, and the reaction conditions are generally mild.
Drawbacks: The high cost of the catalyst and ligand is a major barrier. The synthesis of the chiral ligands can be complex and time-consuming. The removal of the metal catalyst from the final product to meet stringent pharmaceutical standards can be challenging and costly.
Comparative Analysis: Head-to-Head Performance
To facilitate a clear comparison, the following table summarizes the key performance indicators for each synthetic pathway. The cost estimates are based on bulk pricing of reagents and catalysts and are intended for comparative purposes.
| Parameter | Erlenmeyer-Plöchl Synthesis | Horner-Wadsworth-Emmons Olefination | Transition Metal-Catalyzed Pathways |
| Starting Materials Cost | Low | Moderate to High | Low (precursor) to High (catalyst) |
| Typical Yield | 60-80% | 75-95% | >95% (for hydrogenation step) |
| Reaction Time | 4-12 hours | 1-6 hours | 1-24 hours |
| Reaction Temperature | 100-140 °C | -78 °C to room temperature | Room temperature to 60 °C |
| Stereoselectivity (Z:E) | Moderate to Good | Good to Excellent | Not directly applicable (produces chiral product) |
| Atom Economy | Poor | Moderate | Moderate to Good |
| E-Factor | High | Moderate | Low (for hydrogenation step) |
| Scalability | Good | Moderate | Good (with catalyst recycling) |
| Key Advantages | Low cost, simple procedure | High yield, good stereoselectivity | High enantioselectivity |
| Key Disadvantages | High waste, harsh conditions | Reagent cost | Catalyst cost, metal contamination |
Green Chemistry Perspective: A Move Towards Sustainability
The principles of green chemistry encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[10][11][12][13][14] When evaluating the synthesis of this compound, the environmental impact of each pathway is a critical consideration.
-
Atom Economy: The Erlenmeyer-Plöchl reaction suffers from poor atom economy due to the use of stoichiometric acetic anhydride and the formation of acetic acid and water as byproducts. The HWE reaction has a better atom economy as the main byproduct is a phosphate that can, in principle, be recovered. Catalytic reactions, by their nature, have a higher atom economy as the catalyst is used in small amounts.
-
E-Factor (Environmental Factor): The E-factor, which is the mass ratio of waste to the desired product, is significantly higher for the Erlenmeyer-Plöchl synthesis compared to the catalytic routes. The large amounts of solvent used for extraction and purification in the classical method contribute to a high E-factor.
-
Solvent and Reagent Toxicity: The choice of solvents and reagents has a significant impact on the overall "greenness" of a synthesis. While all pathways typically employ organic solvents, modern catalytic methods often allow for the use of more environmentally benign solvents. Acetic anhydride, used in the Erlenmeyer-Plöchl reaction, is corrosive and has a high hazard rating.[15][16][17] The toxicity of heavy metal catalysts like rhodium and palladium is also a concern, and their removal from the final product is essential.[18][19][20][21][22][23][24][25][26][27]
Experimental Protocols: From Theory to Practice
To provide a practical context for this analysis, detailed experimental protocols for the Erlenmeyer-Plöchl synthesis and a Horner-Wadsworth-Emmons reaction are provided below.
Protocol 1: Erlenmeyer-Plöchl Synthesis of this compound
Materials:
-
N-Acetylglycine
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Methanol
-
Toluene
Procedure:
-
A mixture of N-acetylglycine (1 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3 eq) is heated at 100 °C for 2 hours with stirring.
-
The reaction mixture is cooled to room temperature, and ice-water is added to precipitate the crude azlactone.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
The dried azlactone is then refluxed in methanol for 4 hours.
-
The methanol is removed under reduced pressure, and the residue is recrystallized from a suitable solvent (e.g., methanol/water) to afford this compound.
Protocol 2: Horner-Wadsworth-Emmons Synthesis of this compound
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
N-acetylglycine methyl ester
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of triethyl phosphonoacetate (1.1 eq) in THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
-
A solution of benzaldehyde (1 eq) in THF is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Conclusion and Future Outlook
The choice of a synthetic pathway for this compound is a multifaceted decision that requires a careful balance of economic, efficiency, and environmental considerations.
-
The Erlenmeyer-Plöchl synthesis , while being the most cost-effective in terms of raw materials, suffers from significant drawbacks related to waste generation and harsh reaction conditions. It may be suitable for initial, small-scale synthesis where cost is the primary driver.
-
The Horner-Wadsworth-Emmons olefination represents a significant improvement in terms of yield, selectivity, and reaction conditions. The higher cost of the phosphonate reagent is offset by the increased efficiency and easier purification. This method is often the preferred choice for laboratory-scale synthesis and process development.
-
Transition metal-catalyzed methods , particularly asymmetric hydrogenation, are indispensable when high enantiopurity is the ultimate goal. While the upfront cost of the catalyst is high, the exceptional selectivity and efficiency can make it a viable option for the production of high-value pharmaceutical ingredients, especially if the catalyst can be efficiently recycled.
Looking ahead, the development of more active and less expensive catalysts, including those based on earth-abundant metals, will likely further shift the balance towards catalytic methods. Additionally, the increasing emphasis on green and sustainable chemistry in the pharmaceutical industry will continue to drive innovation in the synthesis of this compound and other key intermediates, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks.
References
- Acetic Anhydride - 0092 - SAFETY DATA SHEET. (n.d.).
- Is Palladium Toxic and Dangerous to Humans, Yes or No? Is it Radioactive? Can Palladium Jewelry and Bullion Cause Body Toxicity and Harm? - Nikola Roza. (2025, November 17).
- Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies. (1995). The International journal of clinical and legal medicine.
- Safety Data Sheet: Acetic acid anhydride - Carl ROTH. (n.d.).
- Safety Data Sheet: acetic anhydride - Valudor Products. (n.d.).
- Wilkinson's catalyst from Aladdin Scientific | Biocompare.com. (n.d.).
- Palladium, 10% on Carbon (wetted with ca. 55% Water) [Useful catalyst for coupling reaction, etc.], 25g, Each. (n.d.).
- BRMI | Therapeutics - Heavy Metal Toxicity - Palladium - Bioregulatory Medicine Institute. (n.d.).
- Triphenylphosphine oxide - [T69844] - Synthonix. (n.d.).
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- Palladium on Carbon 10% - SYNTHETIKA. (n.d.).
- wholesale Triphenylphosphine 99% CAS:603-35-0,bulk price $11.00/kg;Pharmaceutical Intermediates Supplier-eBioChem.com. (n.d.).
- Safety and Handling of Rhodium(III) Chloride Hydrate in Laboratory and Industrial Settings. (2026, January 6).
- platinum metals refinery - Implats. (n.d.).
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- (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2018). The Journal of organic chemistry, 83(15), 8014–8026.
- METRICS - Green Chemistry Toolkit. (n.d.).
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2016). Molecules (Basel, Switzerland), 21(9), 1247.
- Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20).
- Green Chemistry Metrics, A Review. (2022). Molecules (Basel, Switzerland), 27(13), 4160.
- Metrics to 'green' chemistry—which are the best? (2002). Green Chemistry, 4(5), 521–527.
- Wilkinson's Catalyst. (n.d.).
- Z-Selective Horner—Wadsworth—Emmons Reaction. (2000). Chemical reviews, 100(9), 3235–3272.
- Scheme 18. Asymmetric hydrogenation of methyl (Z )-,-acetamidocinnamate... | Download Scientific Diagram - ResearchGate. (n.d.).
- Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. (2012). Green chemistry : an international journal and green chemistry resource, 14(3), 727.
- Z-Selective Horner-Wadsworth-Emmons Reaction. | Request PDF - ResearchGate. (n.d.).
- Rhodium-catalyzed Asymmetric Hydrogenation of Olefins With PhthalaPhos, a New Class of Chiral Supramolecular Ligands. (2012). Chemistry (Weinheim an der Bergstrasse, Germany), 18(10), 2948–2957.
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. (n.d.).
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- Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates. (1995). The Journal of organic chemistry, 60(24), 7854–7859.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Z)-Methyl 2-acetamido-3-phenylacrylate
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (Z)-Methyl 2-acetamido-3-phenylacrylate, moving beyond simple instructions to explain the scientific rationale behind each procedure. Our goal is to empower you to manage this waste stream safely, compliantly, and with scientific integrity.
The Principle of Prudent Practice: Beyond the SDS
The Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). This GHS classification, however, is for hazard communication during handling and transport, not a definitive guide for waste disposal under environmental regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
This compound belongs to the acrylate family of compounds. Acrylate monomers are known to be reactive and can undergo polymerization, which can be initiated by heat or contaminants and may generate significant heat[1]. While this specific compound is a solid and less volatile, the fundamental reactivity of the acrylate functional group warrants a cautious approach. Therefore, the guiding principle is to treat all chemical waste, including this compound and materials contaminated with it, as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department [2]. Drain or regular trash disposal is inappropriate for this category of chemical[3][4].
Hazard Assessment and Waste Characterization
Before disposal, a clear understanding of the waste is essential for proper segregation and handling.
| Property | Characterization | Disposal Implication |
| Chemical Name | This compound[5] | Must be clearly written on the hazardous waste label for identification. |
| Physical Form | White to off-white solid/powder[6] | Solid waste must be collected in a container; not suitable for drain disposal. |
| Chemical Class | Acrylate, Non-halogenated Organic | Must be segregated from incompatible waste streams, particularly strong acids, bases, oxidizing agents, and reducing agents, to prevent violent reactions[7]. |
| Reactivity | Potential for polymerization[1]. | Do not mix with other chemicals unless instructed by EHS. Store away from heat sources. |
| Toxicity | No acute toxicity data available on SDS. Acrylates as a class can be irritants and allergens[8]. | Assume potential for harm. Always handle with appropriate Personal Protective Equipment (PPE). |
Operational Disposal Protocol: A Step-by-Step Guide
This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with regulations.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing standard laboratory PPE:
-
Safety glasses or goggles
-
Chemical-resistant nitrile gloves
-
A lab coat
Step-2: Prepare the Hazardous Waste Container
-
Select a Compatible Container : Use a container made of a material that will not react with the waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is ideal. The original product container is often the best choice for waste accumulation[2]. Ensure the container is in good condition, free of leaks, and the cap seals tightly[7].
-
Pre-label the Container : Before adding any waste, affix a hazardous waste label, available from your institution's EHS department.
Step 3: Collect and Contain the Waste
-
Solid Waste : Carefully transfer solid this compound waste into the prepared container using a spatula or scoop.
-
Contaminated Labware : Disposable items that are grossly contaminated (e.g., weighing paper with visible powder, contaminated gloves) should also be placed in the solid waste container.
-
Avoid Overfilling : Do not fill the container beyond 90% capacity or past the neck to allow for expansion and prevent spills[7].
Step 4: Complete the Hazardous Waste Label
Proper labeling is a critical regulatory requirement[4][9]. Fill out the label completely and legibly with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations or formulas)
-
All components in the container listed by percentage
-
The date waste was first added to the container
-
The name of the principal investigator and the laboratory location
Step 5: Store the Waste in a Satellite Accumulation Area (SAA)
-
Designated Location : Store the sealed container in a designated SAA, which must be at or near the point of generation[7][9].
-
Secondary Containment : Place the container in a secondary containment bin to contain any potential leaks.
-
Segregation : Ensure the container is stored separately from incompatible materials like acids, bases, and oxidizers[7].
Step 6: Arrange for Disposal
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check your local regulations), contact your institution's EHS or hazardous waste management office to request a pickup[2][9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision and operational workflow for chemical waste disposal.
Managing Contaminated Materials and Empty Containers
Properly managing items associated with the chemical is just as important as managing the chemical itself.
-
Acutely Contaminated Items : Any items with significant amounts of visible powder, such as gloves or weighing boats, should be disposed of directly into the solid hazardous waste container.
-
Empty Containers : An empty container that held this compound is not considered "RCRA empty" until all contents have been removed by normal means (e.g., scraping, pouring)[2].
-
If the container is to be disposed of, deface or remove all chemical labels to prevent confusion[2].
-
If the substance were an acutely hazardous "P-listed" waste, the container would need to be triple-rinsed. While this is not the case here, it is a key principle to be aware of. The collected rinseate from such a procedure must be disposed of as hazardous waste[2].
-
Contingency Plan: Small Spill Response
Spills generate waste and must be handled promptly and safely. For a small spill of solid this compound:
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Wear your PPE, including double-gloving with nitrile gloves if necessary.
-
Containment : Prevent the powder from becoming airborne. Do not sweep dry.
-
Clean-up : Gently cover the spill with an absorbent material. Carefully scoop the mixture into your designated hazardous waste container.
-
Final Clean : Wipe the area with a damp paper towel. Dispose of the paper towel and any contaminated cleaning materials as hazardous waste.
-
Report : Report the spill to your lab supervisor or EHS department, per your institution's policy.
Waste Collection and Storage Workflow
This diagram details the sequential steps for safely collecting and storing the chemical waste in the laboratory.
Caption: Step-by-step laboratory protocol for waste accumulation.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of environmental health or regulatory non-compliance. Always consult your institution's specific waste management plan as the final authority.
References
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center, Office of Clinical and Research Safety.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
- This compound. (n.d.). PubChem, National Center for Biotechnology Information.
- A Hazardous Waste Primer for Disposing of Paint. (2022, July 19). Hazardous Waste Experts.
- Paint Disposal: Acrylic, Latex & Oil-Based Paints. (2023, January 27). NEDT.
- Material Safety Data Sheet: ACRYLITE® Acrylic Sheet. (2002, March 20). U.S. Plastic Corp.
- Methyl 2-acetamido-3-phenylacrylate, 95%+ Purity, C12H13NO3, 5 grams. (n.d.). CP Lab Safety.
- Inhibition of acrylate polymerization. (n.d.). Google Patents.
- RO 11937. (1994, December 8). United States Environmental Protection Agency.
- Which Art Materials Need Special Waste Disposal? (2025, December 24). YouTube.
- (Z)-Methyl 2-acetylamino-3-phenylacrylate CAS#: 60676-51-9. (n.d.). ChemWhat.
- Inhibition of acrylic acid and acrylate autoxidation. (n.d.). Royal Society of Chemistry.
- Allergy to acrylates. (n.d.). DermNet.
- Methyl (Z)-2-Acetamido-3-phenylacrylate, min 95%, 1 gram. (n.d.). CP Lab Safety.
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications.
- Methyl 2-acetamidoacrylate. (n.d.). Wikipedia.
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- 9. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to Personal Protective Equipment for Handling (Z)-Methyl 2-acetamido-3-phenylacrylate
As a Senior Application Scientist, this guide provides essential safety protocols for handling (Z)-Methyl 2-acetamido-3-phenylacrylate. While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), a cautious and well-informed approach to personal protection is paramount. This is due to the general nature of acrylate compounds and the physical form of the substance. This guide is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is typically a white to off-white solid or powder.[1] The primary risks during handling stem from potential skin contact and the inhalation of fine airborne particles. Although specific toxicological data for this compound are limited, the broader family of acrylates and methacrylates are recognized as potential skin sensitizers and irritants.[2][3] Therefore, preventing direct contact is a critical aspect of safe handling.
Core Principles of Protection
When handling this compound, the safety strategy should be twofold: preventing skin contact and avoiding inhalation of the powder. The following sections detail the necessary Personal Protective Equipment (PPE) and procedural steps to achieve this.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place. For handling fine chemical powders, a certified chemical fume hood or a powder weighing station with horizontal laminar flow is essential to minimize airborne dust.[4][5] These systems draw airborne particles away from the operator's breathing zone.
Personal Protective Equipment: A Comprehensive Barrier
The following table summarizes the recommended PPE for handling this compound in a solid form.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Nitrile gloves | Acrylate monomers can penetrate latex and vinyl gloves. Nitrile offers better protection against potential sensitization.[3] Double-gloving is recommended for extended handling periods. |
| Eyes | Safety glasses with side shields or splash goggles | Protects eyes from airborne particles. If there is a risk of splashing, chemical splash goggles should be worn. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Not typically required if handled in a fume hood or ventilated enclosure | If engineering controls are not available or are insufficient, a NIOSH-approved respirator may be necessary. |
Step-by-Step Protocols for Safe Handling
Adherence to a strict protocol for donning, using, and doffing PPE is crucial to prevent contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE before handling the chemical.
Safe Handling Procedure
-
Preparation : Ensure the chemical fume hood or ventilated enclosure is functioning correctly. Cover the work surface with absorbent bench paper.[5]
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the ventilated enclosure to contain any dust. Use spatulas and weigh boats to minimize spillage.
-
Avoidance of Contact : Do not touch your face or other exposed skin with gloved hands. If gloves become contaminated, remove them immediately, wash your hands, and don a fresh pair.
-
Cleanup : Promptly clean any spills using appropriate methods that do not generate dust (e.g., wet wiping).
Doffing PPE Workflow
The removal of PPE is a critical step to prevent cross-contamination.
Caption: Correct sequence for removing PPE to minimize contamination risk.
Emergency Procedures and Disposal
Skin or Eye Contact:
-
Skin: Immediately remove contaminated clothing and rinse the affected skin with plenty of water. If irritation or a rash develops, seek medical advice.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
Disposal:
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste container.
-
Chemical Waste: Unused this compound and spill cleanup materials should be disposed of as chemical waste in accordance with local and national regulations. Entrust disposal to a licensed waste disposal company.
Conclusion
While this compound is not classified as hazardous under GHS, a prudent approach to safety is essential. By understanding the potential risks associated with acrylates and fine powders, and by diligently using the recommended engineering controls and personal protective equipment, researchers can handle this compound with a high degree of safety.
References
- AirClean Systems. (n.d.). Powder Handling.
- Lalic-Milenkovic, M., et al. (2024). Unwanted Skin Reactions to Acrylates: An Update. MDPI.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- DermNet. (n.d.). Allergy to acrylates.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
